molecular formula C52H46N4O8 B1418162 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin CAS No. 74684-34-7

5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin

Cat. No.: B1418162
CAS No.: 74684-34-7
M. Wt: 854.9 g/mol
InChI Key: YNXRFPUCCCJMPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin is a useful research compound. Its molecular formula is C52H46N4O8 and its molecular weight is 854.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5,10,15,20-tetrakis(3,5-dimethoxyphenyl)-21,23-dihydroporphyrin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H46N4O8/c1-57-33-17-29(18-34(25-33)58-2)49-41-9-11-43(53-41)50(30-19-35(59-3)26-36(20-30)60-4)45-13-15-47(55-45)52(32-23-39(63-7)28-40(24-32)64-8)48-16-14-46(56-48)51(44-12-10-42(49)54-44)31-21-37(61-5)27-38(22-31)62-6/h9-28,53,56H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXRFPUCCCJMPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=CC(=C7)OC)OC)C8=CC(=CC(=C8)OC)OC)C=C4)C9=CC(=CC(=C9)OC)OC)N3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H46N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

854.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin is a synthetically accessible tetrapyrrolic macrocycle distinguished by its unique electronic and steric properties conferred by the eight methoxy groups on its meso-phenyl rings. This guide provides an in-depth analysis of its core physicochemical characteristics, including its synthesis, spectroscopic signatures, and electrochemical behavior. Furthermore, it explores the functional implications of these properties in advanced applications such as photodynamic therapy. Detailed experimental protocols, data summaries, and workflow visualizations are presented to equip researchers with the foundational knowledge required for its effective application and further development.

Introduction

Porphyrins and their derivatives are a cornerstone of research in chemistry, biology, and materials science, owing to their versatile electronic properties and prevalence in vital biological processes like oxygen transport and photosynthesis.[1] Among the vast library of synthetic porphyrins, this compound (H₂T(3,5-DMP)P) stands out. The strategic placement of two methoxy groups on each of the four meso-phenyl rings significantly influences the molecule's conformation, solubility, and electronic structure. These methoxy groups act as electron-donating substituents, which modulate the electron density of the porphyrin π-system, thereby tuning its photophysical and electrochemical properties.

This guide serves as a technical resource, consolidating critical data and methodologies related to H₂T(3,5-DMP)P. It aims to provide a clear causal link between the molecule's structure and its functional properties, offering field-proven insights for its application in areas such as sensitizers in photodynamic therapy (PDT) and building blocks for advanced materials.

Molecular Structure and Synthesis

The structure of this compound features a central porphine core symmetrically substituted at the meso (5, 10, 15, and 20) positions with 3,5-dimethoxyphenyl groups. The eight methoxy groups create steric hindrance that influences the rotational angle of the phenyl rings relative to the porphyrin plane, which in turn affects the electronic conjugation and photophysical behavior.

Synthetic Approach: The Lindsey Condensation

The Lindsey synthesis is a widely adopted method for preparing meso-substituted porphyrins due to its milder conditions and often higher yields compared to older methods like the Adler-Longo protocol.[2][3] The process is a two-step, one-pot reaction involving the acid-catalyzed condensation of pyrrole and an aldehyde (in this case, 3,5-dimethoxybenzaldehyde) to form a porphyrinogen intermediate, followed by oxidation to the stable, aromatic porphyrin.

The choice of an acid catalyst like boron trifluoride etherate (BF₃·OEt₂) and a mild oxidant such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is crucial for minimizing side reactions and decomposition, ensuring a self-validating protocol with a clean product profile.[4][5]

Synthesis_Workflow reagents Pyrrole + 3,5-Dimethoxybenzaldehyde condensation Condensation reagents->condensation catalyst BF₃·OEt₂ in CH₂Cl₂ (Room Temperature) catalyst->condensation porphyrinogen Tetra(3,5-dimethoxyphenyl)porphyrinogen (Unstable Intermediate) condensation->porphyrinogen oxidation Oxidation porphyrinogen->oxidation oxidant DDQ Oxidation oxidant->oxidation product This compound oxidation->product purification Purification (Silica Gel Chromatography) product->purification final_product Pure C₅₂H₄₆N₄O₈ purification->final_product PDT_Mechanism cluster_0 Photophysical Processes cluster_1 Photochemical Processes (Type II) cluster_2 Biological Effect P_S0 Porphyrin (S₀) P_S1 Excited Singlet State (S₁) P_S0->P_S1 Light Absorption (hν) P_S1->P_S0 Fluorescence P_T1 Excited Triplet State (T₁) P_S1->P_T1 Intersystem Crossing (ISC) O2_1 Singlet Oxygen (¹O₂) (Highly Reactive) P_T1->O2_1 Energy Transfer O2_3 Ground State Oxygen (³O₂) CellDamage Oxidative Damage to Biomolecules O2_1->CellDamage Apoptosis Cell Death (Apoptosis/Necrosis) CellDamage->Apoptosis

References

5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin characterization data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Characterization of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin

Introduction: The Architectural Significance of Substituted Porphyrins

This compound, hereafter referred to as H₂T(3,5-DMP)P, is a synthetic porphyrin distinguished by its highly symmetric, sterically shielded, and electron-rich architecture. The porphyrin core, a macrocyclic structure of four pyrrole subunits linked by methine bridges, is a versatile platform in materials science and medicinal chemistry. The strategic placement of four 3,5-dimethoxyphenyl groups at the meso positions significantly influences the molecule's electronic properties, solubility, and potential for supramolecular assembly. These substitutions enhance its utility in applications ranging from photodynamic therapy (PDT), where it can act as a photosensitizer, to the development of functional materials for catalysis and molecular sensing.[1]

This guide provides a comprehensive overview of the essential analytical techniques used to verify the identity, purity, and structural integrity of H₂T(3,5-DMP)P. As senior application scientists, our focus is not merely on the data itself, but on the causal relationship between the molecular structure and the resulting analytical signature. Each protocol is designed as a self-validating system, ensuring that the collective data provides an unambiguous characterization of this important molecule.

Core Physical and Chemical Properties

A foundational understanding begins with the compound's basic physical and chemical attributes. These properties dictate handling, storage, and appropriate solvent systems for subsequent analyses.

PropertyValue / DescriptionReference
Molecular Formula C₄₈H₃₈N₄O₈[1]
Molecular Weight 782.84 g/mol [1]
Appearance Reddish or dark purple crystalline powder[1]
Melting Point > 300°C (decomposes)[1]
Solubility Slightly soluble in organic solvents such as chloroform (CHCl₃) and dichloromethane (DCM); insoluble in water.[1]
Purity Typically ≥98% (as determined by HPLC)[1]
Storage Store in a cool, dry, and well-ventilated area away from light and moisture. Stable for up to 2 years under these conditions.[1]

Molecular Structure Visualization

The specific arrangement of the methoxy groups on the phenyl rings is critical to the molecule's overall properties. The following diagram illustrates this precise architecture.

Caption: Molecular structure of H₂T(3,5-DMP)P.

Spectroscopic Characterization Workflow

A multi-technique spectroscopic approach is required for full characterization. Each method provides a unique piece of structural information, and together they confirm the molecule's identity and purity.

Characterization_Workflow start H₂T(3,5-DMP)P Sample uv UV-Vis Spectroscopy start->uv nmr NMR Spectroscopy (¹H & ¹³C) start->nmr ms Mass Spectrometry (ESI-HRMS) start->ms ftir FTIR Spectroscopy start->ftir fluor Fluorescence Spectroscopy start->fluor data Data Correlation & Structure Confirmation uv->data Electronic Transitions (Soret & Q-Bands) nmr->data Proton & Carbon Environment ms->data Molecular Weight & Formula Confirmation ftir->data Functional Groups (N-H, C-O, etc.) fluor->data Emission Properties

Caption: General workflow for spectroscopic characterization.

UV-Visible Spectroscopy: Probing the Electronic Soul

Expertise & Experience: UV-Vis spectroscopy is the quintessential technique for porphyrin characterization. The extensive π-conjugated system gives rise to a unique and intense electronic absorption spectrum, governed by Gouterman's four-orbital model. The spectrum is dominated by an extremely intense "Soret" or B-band near 420 nm and a series of four weaker "Q-bands" between 500 and 700 nm. The position and intensity of these bands are highly sensitive to the peripheral substituents, metalation state, solvent, and aggregation. For H₂T(3,5-DMP)P, the electron-donating methoxy groups are expected to cause a slight red-shift (bathochromic shift) of these bands compared to unsubstituted tetraphenylporphyrin (H₂TPP).

Experimental Protocol:

  • Solvent Selection: Use a spectroscopic grade solvent in which the porphyrin is fully soluble, such as chloroform (CHCl₃) or dichloromethane (DCM).

  • Concentration: Prepare a stock solution and dilute to a concentration that yields a Soret band absorbance maximum of ~1.0-1.5 A.U. to ensure adherence to the Beer-Lambert law. This is typically in the micromolar (µM) range.

  • Instrumentation: Use a dual-beam spectrophotometer and scan from 350 nm to 750 nm.

  • Blanking: Use a cuvette containing the pure solvent as a reference blank.

  • Data Acquisition: Record the spectrum, noting the wavelength of maximum absorbance (λₘₐₓ) for the Soret band and the four Q-bands.

Trustworthiness (Representative Data): The following data, based on closely related tetraphenylporphyrin derivatives, illustrates the expected spectral features. The pattern of one intense Soret band and four Q-bands is the primary diagnostic fingerprint for a free-base porphyrin.

Band TypeRepresentative λₘₐₓ (nm) in CHCl₃Assignment
Soret (B)~422S₀ → S₂ transition
Q(IV)~518S₀ → S₁ transition (0,0)
Q(III)~555S₀ → S₁ transition (0,1)
Q(II)~595S₀ → S₁ transition
Q(I)~650S₀ → S₁ transition

¹H NMR Spectroscopy: Mapping the Proton Environments

Expertise & Experience: ¹H NMR spectroscopy provides invaluable information on the molecular structure and symmetry. The large, aromatic 18π-electron system of the porphyrin core generates a powerful diamagnetic ring current. This current strongly deshields protons on the periphery of the ring (β-pyrrolic protons) and strongly shields protons inside the ring (inner N-H protons). This effect is the definitive diagnostic feature in porphyrin NMR.

Experimental Protocol:

  • Solvent: Dissolve ~2-4 mg of the sample in ~0.5 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Referencing: The residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) is used as an internal standard.

  • Data Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Trustworthiness (Representative Data & Interpretation): The high symmetry of H₂T(3,5-DMP)P results in a relatively simple spectrum. The expected chemical shifts, based on analogous compounds like 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin, are detailed below.[2]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality
~8.85Singlet (s)8Hβ-pyrrolic protons: Located on the edge of the macrocycle, they are strongly deshielded by the ring current.
~7.40Doublet (d)8Hortho-phenyl protons: Protons on the phenyl ring closest to the porphyrin core.
~6.90Triplet (t)4Hpara-phenyl protons: The single proton at the para position of the 3,5-disubstituted ring.
~3.90Singlet (s)24HMethoxy (-OCH₃) protons: Protons of the eight methoxy groups.
~-2.80Singlet (s)2HInner N-H protons: Located inside the macrocycle, they are strongly shielded by the ring current, resulting in a unique upfield shift to a negative ppm value.

Mass Spectrometry: The Definitive Molecular Weight

Expertise & Experience: High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is used to unequivocally confirm the molecular weight and elemental composition of the synthesized porphyrin. The technique provides a mass-to-charge ratio (m/z) with high precision, allowing for the validation of the molecular formula.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the porphyrin in a suitable solvent compatible with ESI, such as a mixture of DCM and methanol.

  • Ionization: Introduce the sample into the ESI source operating in positive ion mode. The porphyrin will be protonated to form the molecular ion [M+H]⁺.

  • Analysis: Acquire the mass spectrum using a high-resolution analyzer like Time-of-Flight (TOF) or Orbitrap.

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its measured m/z to the calculated value.

Trustworthiness (Expected Data): The analysis provides a direct confirmation of the successful synthesis, validating the molecular integrity of the target compound.

ParameterExpected ValueReference
Molecular Formula C₄₈H₃₈N₄O₈[1]
Calculated Monoisotopic Mass 782.2744 g/mol Calculated
Expected [M+H]⁺ Ion (m/z) ~783.2817Calculated

FTIR Spectroscopy: Identifying Functional Group Vibrations

Expertise & Experience: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the key functional groups within the molecule by detecting their characteristic vibrational frequencies. For H₂T(3,5-DMP)P, this technique confirms the presence of the N-H bonds in the core, the aromatic C-H and C=C bonds of the rings, and the C-O ether linkages of the methoxy groups.

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the porphyrin with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl).

  • Background: Record a background spectrum of the pure KBr pellet or salt plate.

  • Data Acquisition: Record the sample spectrum, typically from 4000 to 400 cm⁻¹.

Trustworthiness (Representative Data): The FTIR spectrum provides a vibrational fingerprint of the molecule. Key expected peaks for porphyrins are listed below.[3]

Wavenumber (cm⁻¹)Vibration TypeAssignment
~3320N-H stretchPyrrole N-H bond in the porphyrin core.
~3050C-H stretchAromatic C-H on phenyl and pyrrole rings.
~2950, 2850C-H stretchAliphatic C-H of the methoxy (-OCH₃) groups.
~1600, 1470C=C stretchAromatic ring stretching.
~1250, 1050C-O stretchAsymmetric and symmetric stretching of the Ar-O-CH₃ ether bond.
~965C-N stretchPyrrole ring vibrations.
~800C-H bendOut-of-plane bending of aromatic C-H bonds.

Fluorescence Spectroscopy: Harnessing Light Emission

Expertise & Experience: Porphyrins are typically fluorescent, emitting light after being excited by photons of a suitable wavelength. Fluorescence spectroscopy measures this emission, providing insights into the electronic structure of the excited state. Free-base porphyrins generally show two main emission bands. The presence of electron-donating groups like methoxy can influence the fluorescence quantum yield (Φf), which is a measure of the efficiency of the fluorescence process.

Experimental Protocol:

  • Solution Preparation: Prepare a dilute solution (~1 µM) in a spectroscopic grade solvent (e.g., DCM) in a quartz cuvette. The absorbance at the excitation wavelength should be low (<0.1) to avoid inner filter effects.

  • Excitation: Excite the sample at a wavelength corresponding to one of the absorption maxima, typically one of the Q-bands (e.g., 518 nm) or the Soret band.

  • Emission Scan: Record the emission spectrum from a wavelength slightly higher than the excitation wavelength to ~800 nm.

  • Quantum Yield (Optional): The fluorescence quantum yield can be determined using a relative method, comparing the integrated fluorescence intensity of the sample to that of a known standard (e.g., H₂TPP, Φf ≈ 0.11 in toluene) under identical conditions.

Trustworthiness (Representative Data): The emission spectrum complements the UV-Vis absorption data, confirming the identity of the fluorescing species.

ParameterRepresentative Value in DCM
Emission Peak 1 (λₑₘ) ~655 nm
Emission Peak 2 (λₑₘ) ~720 nm
Fluorescence Quantum Yield (Φf) 0.08 - 0.15 (Typical range for H₂TPP derivatives)

References

An In-depth Technical Guide to the UV-Vis Spectrum of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the ultraviolet-visible (UV-Vis) spectroscopic properties of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin. Porphyrins and their derivatives are at the forefront of innovations in drug development, particularly in photodynamic therapy (PDT), owing to their unique photochemical properties.[1][2] Understanding the UV-Vis spectrum of this specific porphyrin is fundamental to harnessing its potential in therapeutic applications.

Foundational Principles of Porphyrin UV-Vis Spectroscopy

The UV-Vis spectrum of a porphyrin is its electronic fingerprint, characterized by two main features originating from π-π* transitions within the 18-π electron conjugated macrocycle.[3] These are:

  • The Soret Band (or B-band): An intensely absorbing band typically found between 400 and 450 nm.[4] It arises from a strongly allowed electronic transition to the second excited singlet state (S₀ → S₂).

  • The Q-Bands: A series of four weaker absorption bands in the 500-700 nm region.[4] These correspond to a quasi-forbidden transition to the first excited singlet state (S₀ → S₁). The four-peak structure is characteristic of free-base porphyrins with D₂h symmetry.

The precise location and intensity of these bands are highly sensitive to the molecular structure, including peripheral substituents, the central metal ion (or lack thereof), and the solvent environment.

Synthesis and Characterization

The synthesis of this compound is typically achieved through the condensation of pyrrole with 3,5-dimethoxybenzaldehyde. Common synthetic routes include the Adler-Longo or Lindsey methods, which involve the acid-catalyzed reaction of the aldehyde and pyrrole, followed by oxidation of the resulting porphyrinogen.[4]

Following synthesis, purification is crucial and is often performed using column chromatography. The purity and identity of the compound are confirmed through various analytical techniques, with UV-Vis spectroscopy being a primary tool for characterization.

Expected UV-Vis Spectral Profile of this compound

Table 1: Predicted UV-Vis Spectral Data for this compound in a Non-polar Organic Solvent (e.g., Dichloromethane)

BandPredicted λmax (nm)Predicted Molar Absorptivity (ε, M⁻¹cm⁻¹)
Soret (B-band)~420 - 425~4.0 - 5.0 x 10⁵
Q-band I~650 - 655~3.0 - 5.0 x 10³
Q-band II~590 - 595~5.0 - 7.0 x 10³
Q-band III~550 - 555~7.0 - 9.0 x 10³
Q-band IV~515 - 520~1.0 - 2.0 x 10⁴

Note: These are estimated values based on data from structurally similar porphyrins.

Experimental Protocol for UV-Vis Spectroscopic Analysis

This section provides a detailed, self-validating protocol for obtaining the UV-Vis absorption spectrum of this compound.

Materials and Instrumentation
  • Analyte: this compound

  • Solvent: Spectroscopic grade dichloromethane (CH₂Cl₂) or chloroform (CHCl₃). The choice of solvent can influence the exact peak positions.[5][6]

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Cuvettes: Matched 1 cm path length quartz cuvettes.

Workflow for UV-Vis Spectrum Acquisition

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_solution Prepare Stock Solution (e.g., 10⁻⁴ M in CH₂Cl₂) prep_dilution Prepare Working Solution (e.g., 10⁻⁶ M) prep_solution->prep_dilution Serial Dilution instrument_setup Instrument Setup (Wavelength Range: 350-800 nm) prep_dilution->instrument_setup Transfer to Cuvette baseline Baseline Correction (Solvent-filled cuvette) instrument_setup->baseline sample_scan Acquire Spectrum of Porphyrin Solution baseline->sample_scan peak_id Identify λmax (Soret and Q-bands) sample_scan->peak_id molar_abs Calculate Molar Absorptivity (ε) using Beer-Lambert Law (A = εcl) peak_id->molar_abs

Caption: Experimental workflow for UV-Vis analysis of the porphyrin.

Detailed Step-by-Step Methodology
  • Solution Preparation:

    • Accurately weigh a small amount of the porphyrin and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 10⁻⁴ M).

    • Perform a serial dilution to obtain a working solution with an absorbance maximum in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU). A concentration of approximately 10⁻⁶ M is usually suitable.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.

    • Set the wavelength range to scan from 350 nm to 800 nm.

  • Baseline Correction:

    • Fill both the sample and reference cuvettes with the pure solvent.

    • Place them in the spectrophotometer and perform a baseline correction to subtract the solvent's absorbance.

  • Sample Measurement:

    • Empty the sample cuvette, rinse it with a small amount of the porphyrin working solution, and then fill it with the working solution.

    • Place the sample cuvette back into the sample holder and acquire the absorption spectrum.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax) for the Soret band and the four Q-bands.

    • Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm), calculate the molar absorptivity (ε) for each band.

Influence of the 3,5-dimethoxyphenyl Substituents

The eight methoxy (-OCH₃) groups on the phenyl rings are electron-donating groups. Their presence increases the electron density of the porphyrin macrocycle. This has two main effects on the UV-Vis spectrum:

  • Bathochromic Shift: The increased electron density raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), leading to a smaller HOMO-LUMO gap. This results in the absorption of lower energy (longer wavelength) light, hence the red shift of the Soret and Q-bands.

  • Hyperporphyrin Effect: In acidic media, protonation of the inner nitrogen atoms can lead to a phenomenon known as the hyperporphyrin effect, which is particularly pronounced with electron-donating substituents. This results in a significant red shift and splitting of the Soret band and a dramatic change in the Q-band region.[7][8]

Significance in Drug Development and Photodynamic Therapy (PDT)

The spectroscopic properties of this compound are directly relevant to its potential as a photosensitizer in PDT.[9]

  • Therapeutic Window: The Q-bands, particularly the longest wavelength band (Q-band I), are crucial for PDT. Light in the red region of the spectrum (600-800 nm) has greater tissue penetration, allowing for the treatment of deeper tumors. The position of Q-band I for this porphyrin is expected to fall within this therapeutic window.

  • Singlet Oxygen Generation: Upon absorption of light, the porphyrin is excited to a singlet state, which can then undergo intersystem crossing to a longer-lived triplet state. This triplet state can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen, which is the cytotoxic agent responsible for killing cancer cells. The efficiency of this process is related to the photophysical properties of the porphyrin.

Signaling Pathway in Photodynamic Therapy

pdt_pathway PS_ground Porphyrin (S₀) PS_singlet Excited Porphyrin (S₁) PS_ground->PS_singlet Excitation Light Light (hν) Light->PS_ground Absorption PS_triplet Triplet Porphyrin (T₁) PS_singlet->PS_triplet Intersystem Crossing PS_triplet->PS_ground Phosphorescence Oxygen_ground ³O₂ (Ground State) PS_triplet->Oxygen_ground Energy Transfer Oxygen_singlet ¹O₂ (Singlet Oxygen) Oxygen_ground->Oxygen_singlet Generation Cell_death Cell Death (Apoptosis/Necrosis) Oxygen_singlet->Cell_death Oxidative Stress

Caption: Simplified Jablonski diagram and PDT mechanism.

Conclusion

The UV-Vis spectrum of this compound provides invaluable information for its characterization and for predicting its efficacy as a photosensitizer. The electron-donating methoxy groups are expected to red-shift the characteristic Soret and Q-bands, favorably positioning the lowest energy Q-band within the therapeutic window for photodynamic therapy. The detailed experimental protocol provided herein offers a robust method for the accurate and reproducible acquisition of its UV-Vis spectrum, a critical step in the research and development of new porphyrin-based therapeutic agents.

References

An In-Depth Technical Guide to the NMR Analysis of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the Nuclear Magnetic Resonance (NMR) analysis of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin. It is intended for researchers, scientists, and drug development professionals who are utilizing this compound and require a thorough understanding of its structural characterization by NMR spectroscopy. This document delves into the principles behind the spectral features, provides detailed experimental protocols, and outlines a self-validating approach to spectral interpretation through the synergistic use of one-dimensional and two-dimensional NMR techniques.

Introduction: The Significance of this compound and the Power of NMR

This compound is a highly symmetric synthetic porphyrin that has garnered significant interest in various scientific fields, including medicinal chemistry and materials science. Its unique electronic and photophysical properties, largely dictated by the electron-donating methoxy groups on the peripheral phenyl rings, make it a versatile platform for the development of photosensitizers for photodynamic therapy, catalysts, and molecular sensors.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of porphyrin derivatives. The highly conjugated macrocyclic core of the porphyrin gives rise to a characteristic ring current effect, which significantly influences the chemical shifts of the protons, providing a unique spectral fingerprint. This guide will explore the detailed NMR analysis of this specific porphyrin, providing the necessary framework for its confident identification and characterization.

The Molecular Structure: A Foundation for Spectral Interpretation

A clear understanding of the molecular structure of this compound is paramount for the interpretation of its NMR spectra. The molecule possesses a high degree of symmetry (D4h in the free base form on the NMR timescale), with four identical substituted phenyl groups at the meso positions of the porphyrin core. This symmetry simplifies the NMR spectra, as chemically equivalent protons and carbons will have the same chemical shift.

Part 1: ¹H NMR Spectroscopy - Unraveling the Proton Environment

The ¹H NMR spectrum of this compound is characterized by distinct, well-resolved signals corresponding to the different types of protons in the molecule. The large diatropic ring current of the 18 π-electron aromatic porphyrin system is the dominant factor influencing the chemical shifts.

Characteristic Chemical Shift Regions:
  • β-Pyrrolic Protons: These eight protons are located on the periphery of the porphyrin macrocycle and are strongly deshielded by the ring current. They typically appear as a sharp singlet in the downfield region of the spectrum, around 8.90 ppm .

  • Meso-Phenyl Protons: The protons on the 3,5-dimethoxyphenyl substituents are also deshielded, though to a lesser extent than the β-pyrrolic protons. Due to the substitution pattern, we expect two distinct signals for the aromatic protons of the phenyl rings:

    • Ortho-protons (H-2', H-6'): These protons are closest to the porphyrin core and will appear as a singlet.

    • Para-proton (H-4'): This proton will also appear as a singlet.

  • Methoxy Protons (-OCH₃): The six protons of each of the four methoxy groups are shielded and appear as a sharp singlet in the upfield region of the spectrum.

  • NH-Pyrrolic Protons: The two protons on the nitrogen atoms of the porphyrin core are located inside the aromatic ring and are therefore strongly shielded by the ring current. This results in a signal at a characteristic upfield chemical shift, typically around -2.77 ppm . This signal is often broad due to quadrupole coupling with the nitrogen atoms and potential tautomerism.

Tabulated ¹H NMR Data:
Proton TypeMultiplicityChemical Shift (δ, ppm)
β-Pyrrolics~8.90
Ortho-Phenyl (H-2', H-6')sVaries
Para-Phenyl (H-4')tVaries
Methoxy (-OCH₃)sVaries
NH-Pyrrolicbr s~-2.77

Note: The exact chemical shifts for the phenyl and methoxy protons can vary slightly depending on the solvent and concentration. The provided values are typical ranges based on related structures.

Part 2: ¹³C NMR Spectroscopy - Probing the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the carbon framework of the molecule. The high symmetry of this compound also simplifies its ¹³C NMR spectrum.

Expected ¹³C Chemical Shifts:
  • Meso-Carbons (C-5, 10, 15, 20): These carbons are typically found in the range of 120-122 ppm .

  • α-Pyrrolic Carbons: The carbons adjacent to the nitrogen atoms.

  • β-Pyrrolic Carbons: These carbons, bearing the β-pyrrolic protons, are typically observed around 131 ppm .

  • Phenyl Carbons: The signals for the carbons of the 3,5-dimethoxyphenyl groups will appear in the aromatic region (typically 110-160 ppm). Due to the substitution pattern, we expect distinct signals for the ipso-carbon (attached to the porphyrin), the carbons bearing the methoxy groups, the ortho-carbons, and the para-carbon.

  • Methoxy Carbons (-OCH₃): The carbon atoms of the methoxy groups will appear in the upfield region of the spectrum.

Tabulated ¹³C NMR Data (Predicted Ranges):
Carbon TypePredicted Chemical Shift (δ, ppm)
Meso-Carbons120-122
α-PyrrolicVaries
β-Pyrrolic~131
Phenyl (ipso)Varies
Phenyl (C-3', C-5')Varies
Phenyl (C-2', C-6')Varies
Phenyl (C-4')Varies
Methoxy (-OCH₃)~55

Part 3: Experimental Protocols for High-Fidelity NMR Analysis

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters.

Step-by-Step Sample Preparation:
  • Solvent Selection: Chloroform-d (CDCl₃) is the most common solvent for NMR analysis of porphyrins due to its excellent dissolving power and minimal interference with the signals of interest.

  • Concentration: A concentration of approximately 5-10 mg of the porphyrin in 0.5-0.7 mL of deuterated solvent is recommended. Higher concentrations can lead to aggregation, which can cause broadening of the NMR signals.

  • Filtration: To remove any particulate matter that could degrade the spectral resolution, it is advisable to filter the NMR sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Recommended NMR Instrument Parameters:
  • Spectrometer Frequency: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve optimal signal dispersion, which is particularly important for resolving the signals in the aromatic region.

  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans are typically adequate for a good signal-to-noise ratio.

  • ¹³C NMR:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Part 4: A Self-Validating System - The Power of 2D NMR

While 1D NMR provides a wealth of information, 2D NMR techniques are essential for the definitive assignment of all proton and carbon signals, thereby creating a self-validating system for structural confirmation. For a molecule with the complexity of this compound, the following 2D NMR experiments are highly recommended.

Homonuclear Correlation Spectroscopy (COSY)

The COSY experiment identifies protons that are spin-spin coupled to each other. In the context of this porphyrin, a COSY spectrum would be expected to show correlations between the coupled protons on the phenyl rings, if any are present. However, due to the high symmetry and the presence of singlets for the phenyl protons in the 3,5-disubstituted pattern, COSY is primarily used to confirm the absence of unexpected couplings and to verify the integrity of the aromatic systems.

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This is an invaluable tool for assigning the carbon signals. For instance, the proton signal for the β-pyrrolic protons will show a cross-peak with the corresponding β-pyrrolic carbon signal. Similarly, the proton signals of the phenyl rings and the methoxy groups will correlate with their directly bonded carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment reveals longer-range correlations between protons and carbons (typically over 2-3 bonds). This is crucial for piecing together the molecular framework. Key HMBC correlations to expect include:

  • Correlations from the β-pyrrolic protons to the α- and meso-carbons.

  • Correlations from the ortho-phenyl protons to the meso-carbon and the ipso- and other carbons of the phenyl ring.

  • Correlations from the methoxy protons to the C-3' and C-5' carbons of the phenyl rings.

Visualizing the NMR Workflow:

NMR_Workflow cluster_1D_NMR 1D NMR Analysis cluster_2D_NMR 2D NMR Analysis cluster_Interpretation Structural Elucidation H1_NMR ¹H NMR COSY COSY H1_NMR->COSY Proton-Proton Correlations HSQC HSQC H1_NMR->HSQC Direct C-H Correlations HMBC HMBC H1_NMR->HMBC Long-Range C-H Correlations C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Assignments Signal Assignments COSY->Assignments HSQC->Assignments HMBC->Assignments Structure Final Structure Confirmation Assignments->Structure Self-Validating Data

Caption: A streamlined workflow for the comprehensive NMR analysis of this compound.

Conclusion: A Robust Framework for Structural Verification

The combination of 1D and 2D NMR techniques provides an exceptionally robust and self-validating methodology for the structural characterization of this compound. The characteristic ¹H NMR spectrum, with its distinct regions for the β-pyrrolic, meso-phenyl, methoxy, and NH-pyrrolic protons, offers a rapid means of initial identification. The ¹³C NMR spectrum complements this by providing insight into the carbon skeleton. Finally, 2D NMR experiments, particularly HSQC and HMBC, allow for the unambiguous assignment of all signals, leading to a definitive and trustworthy confirmation of the molecular structure. This comprehensive NMR analysis is an essential component of quality control and a prerequisite for the confident application of this important porphyrin derivative in research and development.

An In-depth Technical Guide to the Crystal Structure of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin (H₂T(3,5-DMP)P) is a highly substituted synthetic porphyrin that is garnering significant interest in medicinal chemistry and materials science. Its unique electronic and structural properties, conferred by the eight methoxy groups on its peripheral phenyl rings, make it a compelling candidate for applications ranging from photodynamic therapy to the development of novel catalysts. This guide provides a comprehensive analysis of the synthesis, crystallization, and detailed crystal structure of H₂T(3,5-DMP)P. We will delve into the nuanced interplay of steric and electronic effects that dictate its molecular conformation and packing in the solid state, offering field-proven insights for researchers working with this versatile molecule.

Introduction: The Significance of Peripheral Functionalization

Porphyrins represent a class of intensely colored, aromatic macrocycles that are fundamental to many biological processes, including oxygen transport (heme) and photosynthesis (chlorophyll). The synthetic modification of the porphyrin periphery allows for the fine-tuning of its physicochemical properties. The introduction of 3,5-dimethoxyphenyl groups at the meso positions of the tetraphenylporphyrin (TPP) core in H₂T(3,5-DMP)P serves several key purposes:

  • Enhanced Solubility: The methoxy groups increase the molecule's solubility in common organic solvents, facilitating its purification and handling.

  • Modulated Electronic Properties: The electron-donating nature of the methoxy groups influences the electronic structure of the porphyrin π-system, which can impact its photophysical and electrochemical behavior.

  • Steric Influence: The bulky dimethoxyphenyl substituents play a crucial role in dictating the conformation of the porphyrin macrocycle and influencing the crystal packing, which in turn affects the material's bulk properties.

Understanding the precise three-dimensional arrangement of atoms in the crystalline state is paramount for predicting and harnessing these properties in various applications.

Synthesis and Crystallization: From Precursors to Single Crystals

The synthesis of H₂T(3,5-DMP)P typically follows established methods for meso-substituted porphyrins, with the Lindsey and Adler-Longo syntheses being the most common.

Synthetic Pathways

The logical flow for the synthesis of H₂T(3,5-DMP)P is outlined below:

Synthesis_Workflow cluster_starting Starting Materials cluster_synthesis Synthesis Methods cluster_intermediate Intermediate cluster_final Final Product Pyrrole Pyrrole Lindsey Lindsey Synthesis (Room Temp, Acid Catalyst) Pyrrole->Lindsey Adler Adler-Longo Synthesis (High Temp, Propionic Acid) Pyrrole->Adler Aldehyde 3,5-Dimethoxybenzaldehyde Aldehyde->Lindsey Aldehyde->Adler Porphyrinogen Porphyrinogen Lindsey->Porphyrinogen Porphyrin H₂T(3,5-DMP)P Adler->Porphyrin Condensation & In-situ Oxidation Porphyrinogen->Porphyrin Oxidation

Caption: Synthetic routes to this compound.

Experimental Protocol: Lindsey Synthesis

The Lindsey synthesis is often preferred due to its milder conditions and generally higher yields of the desired porphyrin.

Materials:

  • 3,5-Dimethoxybenzaldehyde

  • Pyrrole (freshly distilled)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·OEt₂)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Chloranil

  • Silica gel for column chromatography

Procedure:

  • Condensation: To a solution of 3,5-dimethoxybenzaldehyde in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add freshly distilled pyrrole in a 1:1 molar ratio.

  • Add a catalytic amount of TFA or BF₃·OEt₂ and stir the reaction mixture at room temperature in the dark. The reaction progress can be monitored by the disappearance of the aldehyde spot on thin-layer chromatography (TLC).

  • Oxidation: Once the condensation is complete (typically after several hours), add a solution of DDQ or chloranil in DCM (2-3 equivalents) and stir the mixture for an additional 1-2 hours at room temperature. The color of the solution will darken significantly, indicating the formation of the porphyrin.

  • Purification: Quench the reaction with a small amount of triethylamine. Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel, typically using a DCM/hexane solvent system. The desired porphyrin will be the major colored band.

Crystallization

Growing single crystals suitable for X-ray diffraction is a critical step. A common and effective method is slow vapor diffusion.

Protocol:

  • Dissolve the purified H₂T(3,5-DMP)P in a good solvent, such as chloroform or dichloromethane, to create a concentrated solution.

  • Place this solution in a small vial.

  • Place the vial in a larger, sealed container that contains a poor solvent in which the porphyrin is less soluble, such as hexane or methanol.

  • Allow the vapor of the poor solvent to slowly diffuse into the porphyrin solution over several days to weeks at room temperature.

  • As the solvent mixture slowly becomes saturated, single crystals of H₂T(3,5-DMP)P will form.

Molecular and Crystal Structure Analysis

The Porphyrin Core: A Balancing Act of Planarity and Distortion

The 24-atom core of the porphyrin macrocycle can adopt various conformations, from nearly planar to significantly distorted (e.g., ruffled, saddled, or waved).[1] The degree of non-planarity is a result of the steric interactions between the peripheral substituents. For meso-tetraphenylporphyrins, the steric strain between the β-pyrrolic hydrogens and the ortho-hydrogens of the phenyl rings can lead to deviations from planarity. In the case of H₂T(3,5-DMP)P, the methoxy groups are in the meta positions and thus do not impose significant steric hindrance that would force a highly non-planar conformation. Therefore, the porphyrin core of H₂T(3,5-DMP)P is expected to be largely planar, similar to that of unsubstituted tetraphenylporphyrin (H₂TPP).

Orientation of the Meso-Substituents

The four 3,5-dimethoxyphenyl groups are attached to the meso-carbons of the porphyrin ring. Due to steric hindrance with the porphyrin core, these phenyl rings are not coplanar with the macrocycle. Instead, they are tilted with respect to the mean plane of the porphyrin. The dihedral angle between the plane of the phenyl ring and the mean plane of the porphyrin is a key structural parameter. For analogous structures, these dihedral angles typically range from 60° to 90°.[2] This perpendicular orientation minimizes steric clashes while allowing for some degree of electronic communication between the phenyl groups and the porphyrin π-system.

Intramolecular Geometry

The bond lengths and angles within the porphyrin macrocycle are expected to be consistent with those of other tetraphenylporphyrin derivatives.[1] The inner N-H protons are located on opposite pyrrole rings.

Intermolecular Interactions and Crystal Packing

In the solid state, the individual H₂T(3,5-DMP)P molecules will arrange themselves into a stable crystal lattice. The packing is governed by a variety of weak intermolecular interactions.

Intermolecular_Interactions Porphyrin1 H₂T(3,5-DMP)P Molecule 1 Porphyrin Core Phenyl Rings Methoxy Groups Porphyrin2 H₂T(3,5-DMP)P Molecule 2 Porphyrin Core Phenyl Rings Methoxy Groups Porphyrin1:f0->Porphyrin2:f1 π-π Stacking Porphyrin1:f2->Porphyrin2:f1 C-H···O Hydrogen Bonds Porphyrin1:f1->Porphyrin2:f0 C-H···π Interactions

Caption: Key intermolecular interactions in the crystal lattice of H₂T(3,5-DMP)P.

  • π-π Stacking: The aromatic porphyrin cores of adjacent molecules can engage in π-π stacking interactions, which are a significant driving force in the crystal packing of many porphyrins.

  • C-H···O Hydrogen Bonds: The methoxy groups provide oxygen atoms that can act as hydrogen bond acceptors. Weak C-H···O hydrogen bonds can form between the methoxy oxygens and C-H groups on neighboring molecules, contributing to the stability of the crystal lattice.

  • C-H···π Interactions: The electron-rich π-systems of the porphyrin core and the phenyl rings can interact with C-H groups of adjacent molecules. These C-H···π interactions are also important in directing the crystal packing.[2]

Predicted Crystallographic Parameters

Based on related structures, H₂T(3,5-DMP)P is likely to crystallize in a centrosymmetric space group, such as monoclinic P2₁/c or triclinic P-1. A summary of expected and comparative crystallographic data is presented in Table 1.

ParameterExpected for H₂T(3,5-DMP)PComparative Data: H₂T(3,5-DFP)P[1]Comparative Data: H₂T(4-ClP)P[3]
Crystal System Monoclinic or TriclinicTetragonalMonoclinic
Space Group P2₁/c or P-1I-42dP2₁/n
a (Å) ~10-1615.42610.1574
b (Å) ~8-1015.4268.9827
c (Å) ~14-2113.99120.9350
**β (°) **~90-10590102.532
Z 2 or 442
Porphyrin Core Largely PlanarNon-planar (ruffled)Planar
Meso-Phenyl Dihedral Angle ~60-90°72.7°N/A

Table 1: Predicted and comparative crystallographic data for H₂T(3,5-DMP)P and related porphyrins.

Implications for Drug Development and Materials Science

The detailed structural understanding of H₂T(3,5-DMP)P has profound implications for its application:

  • Drug Delivery: The defined molecular shape and potential for forming stable, porous crystalline materials make it a candidate for host-guest chemistry and as a scaffold for drug delivery systems.

  • Photodynamic Therapy (PDT): The electronic properties of the porphyrin, which are influenced by its conformation, are critical for its efficacy as a photosensitizer in PDT. The aggregation behavior in the solid state, dictated by the crystal packing, can also affect its photophysical properties.

  • Catalysis: The steric environment around the porphyrin core, defined by the orientation of the dimethoxyphenyl groups, can influence the catalytic activity when a metal is incorporated into the macrocycle.

Conclusion

This compound is a molecule of significant scientific interest with a rich structural chemistry. While a definitive crystal structure of the free-base form remains to be published, a detailed understanding of its likely molecular and crystal structure can be confidently inferred from a wealth of data on analogous compounds. The interplay of a largely planar porphyrin core, perpendicularly oriented meso-phenyl groups, and a network of weak intermolecular interactions defines its solid-state architecture. This structural framework is the foundation for its promising applications in medicine and materials science, and this guide provides the necessary insights for researchers to rationally design and utilize this versatile porphyrin derivative.

References

theoretical calculations for 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Calculation of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin

Introduction

Porphyrins and their derivatives represent a cornerstone of materials chemistry and photomedicine, owing to their unique electronic and photophysical properties.[1][2] The compound this compound (H₂TDMPOPP) is a synthetic porphyrin distinguished by the presence of four 3,5-dimethoxyphenyl groups at the meso positions of the macrocycle. These bulky, electron-donating substituents significantly influence the molecule's solubility, aggregation behavior, and electronic structure, making it a candidate for applications ranging from photosensitizers in photodynamic therapy (PDT) to components in molecular electronics.[2][3]

Understanding the relationship between the molecular structure of H₂TDMPOPP and its functional properties is paramount for rational design and optimization. While experimental characterization provides essential data, theoretical calculations, particularly those grounded in quantum chemistry, offer unparalleled insight into the underlying electronic transitions and structural dynamics that govern its behavior. This guide provides a comprehensive framework for performing and interpreting theoretical calculations on H₂TDMPOPP, aimed at researchers and scientists in chemistry and drug development. We will focus on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), which are powerful and widely accepted methods for studying porphyrinoid systems.[3][4]

Theoretical Framework: The Power of DFT and TD-DFT

The computational investigation of porphyrins is predominantly handled by Density Functional Theory (DFT), a method that calculates the electronic structure of a molecule by modeling its electron density. For a molecule of this size, DFT provides an optimal balance between computational cost and accuracy. To investigate the excited states and simulate the electronic absorption (UV-Vis) spectrum, we employ Time-Dependent DFT (TD-DFT).[3][5]

Pillar 1: Justification of Method Selection

Choice of Functional: The accuracy of a DFT calculation is critically dependent on the chosen exchange-correlation functional. For porphyrin systems, hybrid functionals that mix a portion of exact Hartree-Fock exchange with various gradient-corrected exchange and correlation functionals have proven to be highly effective. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is the most widely used and benchmarked functional for porphyrins, demonstrating reliable prediction of geometries and electronic spectra.[3][6] Studies have shown that B3LYP often provides a better description of key spectral features compared to other functionals.[6]

Choice of Basis Set: The basis set is the set of mathematical functions used to build the molecular orbitals. The 6-31G(d,p) basis set is a Pople-style basis set that offers a good compromise between accuracy and computational expense for molecules of this size. It includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing the non-planar distortions and electronic distribution in substituted porphyrins. DFT calculations using B3LYP/6-31G* have been shown to yield bond lengths that differ by no more than 0.01–0.02 Å compared to experimental X-ray diffraction results, providing confidence in the geometric predictions.[3]

Solvation Model: The photophysical properties of porphyrins can be sensitive to their environment.[7] To account for the bulk electrostatic effects of a solvent, a continuum solvation model such as the Polarizable Continuum Model (PCM) is employed. This is particularly important when comparing calculated spectral data to experimental results obtained in solution.

Computational Protocol: A Self-Validating Workflow

This section outlines a step-by-step methodology for the theoretical investigation of H₂TDMPOPP. This workflow is designed to be self-validating, where the results of each step inform and confirm the next.

G cluster_workflow Computational Workflow A Step 1: Initial Structure Generation B Step 2: Geometry Optimization (DFT) A->B Input Geometry C Step 3: Vibrational Frequency Analysis B->C Optimized Structure D Step 4: Electronic Structure Analysis (FMO, MEP) C->D Confirmation of Minimum Energy No Imaginary Frequencies E Step 5: Excited State Calculation (TD-DFT) D->E Ground State Properties F Step 6: Spectral Simulation & Analysis E->F Excitation Energies & Oscillator Strengths G cluster_gouterman Gouterman's Four-Orbital Model cluster_transitions Linear Combinations of Transitions Lead to: HOMO1 HOMO-1 (a1u) LUMO LUMO (eg) HOMO1->LUMO Transition 4 LUMO1 LUMO+1 (eg) HOMO1->LUMO1 Transition 2 HOMO HOMO (a2u) HOMO->LUMO Transition 1 HOMO->LUMO1 Transition 3 Soret Soret Band (Strong) Q Q-Bands (Weak)

References

A Technical Guide to the Discovery and History of Substituted Tetraphenylporphyrins

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The discovery and development of synthetic porphyrins, particularly substituted tetraphenylporphyrins (TPPs), represent a landmark achievement in chemistry. This guide provides an in-depth exploration of their history, from early serendipitous findings to the development of rational, high-yield synthetic methodologies that have enabled their widespread application. We will examine the pivotal synthetic strategies, including the Rothemund and Lindsey syntheses, and detail the evolution of purification and characterization techniques. This whitepaper serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the foundational science that underpins the utility of these versatile macrocycles in medicine, catalysis, and materials science.

The Dawn of Synthetic Porphyrins: Early Investigations

The story of synthetic porphyrins begins long before the advent of their now-ubiquitous substituted tetraphenyl analogues. The fundamental porphyrin structure, a large aromatic macrocycle, is nature's choice for a vast array of biological functions, from oxygen transport (heme) to photosynthesis (chlorophyll). Early chemists were driven by the desire to replicate these complex natural structures in the laboratory.

In 1935, Paul Rothemund reported the first successful synthesis of porphyrin itself by heating pyrrole and formaldehyde in a sealed bomb at high temperatures. While a groundbreaking achievement, the Rothemund reaction was plagued by harsh conditions and exceedingly low yields, often less than 1%. This made the synthesis of significant quantities of porphyrins for further study impractical and highlighted the need for more efficient and controllable synthetic routes.

The Landmark Discovery of Tetraphenylporphyrin (TPP)

The first synthesis of meso-tetraphenylporphyrin (TPP), the parent compound of the entire TPP family, was also accomplished by Rothemund in 1935. He reacted pyrrole with benzaldehyde in pyridine within a sealed tube at 220 °C for 24 hours. While this provided the first access to this highly stable and symmetric porphyrin, the yields remained frustratingly low.

A significant, albeit initially incremental, improvement came from the work of Alan D. Adler and his colleagues in 1967. They developed a more practical method by refluxing pyrrole and benzaldehyde in propanoic acid open to the air. This "Adler-Longo" method, while still offering modest yields (around 20%), was operationally simpler and did not require a sealed bomb, making TPP accessible enough to spur a new wave of research into its properties and potential applications. This accessibility was a critical turning point, shifting TPP from a laboratory curiosity to a foundational building block in supramolecular chemistry.

A Paradigm Shift: The Lindsey Synthesis of Substituted TPPs

The true revolution in porphyrin chemistry, particularly for creating functionally diverse substituted TPPs, arrived with the work of Jonathan S. Lindsey in the 1980s. The Adler-Longo method, while effective for TPP, was incompatible with many functionalized benzaldehydes (especially those sensitive to harsh acidic conditions and high temperatures). This severely limited the ability to rationally design and synthesize porphyrins with specific electronic, steric, or reactive properties at the peripheral meso-phenyl positions.

The Lindsey synthesis addressed these challenges by employing a two-step procedure under much milder conditions.

  • Step 1: Condensation. A substituted benzaldehyde and pyrrole are reacted at room temperature in a chlorinated solvent (like dichloromethane, CH₂Cl₂) with a catalytic amount of a strong acid (e.g., trifluoroacetic acid, TFA, or BF₃·O(Et)₂). This reaction is performed under high dilution to favor the intramolecular cyclization of the intermediate bilane, leading to the formation of the colorless porphyrinogen.

  • Step 2: Oxidation. The porphyrinogen from the first step is then oxidized to the final, intensely colored, and aromatic porphyrin. This is typically achieved by adding an oxidizing agent with a high redox potential, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil.

The genius of the Lindsey method lies in its decoupling of the acid-catalyzed condensation from the oxidation step. This allows for the use of a wide array of sensitive, functionalized aldehydes, opening the door to the synthesis of an almost limitless variety of substituted tetraphenylporphyrins. The yields are also significantly higher, often reaching 30-40% or more. This breakthrough transformed the field, enabling chemists to tailor porphyrin properties for specific applications in catalysis, medicine, and materials science.

Experimental Workflow: The Lindsey Synthesis

Below is a diagram illustrating the logical flow of the two-step Lindsey synthesis.

Lindsey_Synthesis cluster_reactants Reactants cluster_step1 Step 1: Condensation cluster_step2 Step 2: Oxidation Aldehyde Substituted Benzaldehyde Condensation Mix in CH₂Cl₂ Add Acid Catalyst (e.g., TFA) Stir at Room Temp (High Dilution) Aldehyde->Condensation Pyrrole Pyrrole Pyrrole->Condensation Porphyrinogen Formation of Colorless Porphyrinogen Intermediate Condensation->Porphyrinogen Yields Oxidation Add Oxidant (e.g., DDQ) Stir at Room Temp Porphyrinogen->Oxidation Oxidize Porphyrin Final Substituted Tetraphenylporphyrin Oxidation->Porphyrin Final Product

Caption: Workflow of the two-step Lindsey synthesis for substituted TPPs.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic method depends critically on the desired scale, the nature of the substituents on the aldehyde, and tolerance for side products.

FeatureRothemund ReactionAdler-Longo MethodLindsey Synthesis
Conditions High temp. (~220 °C), sealed bombHigh temp. (~140 °C), reflux, open airRoom temperature
Solvent Pyridine or other high-boiling solventsPropanoic AcidDichloromethane (CH₂Cl₂)
Catalyst None (thermal)None (acidic solvent acts as catalyst)Trifluoroacetic Acid (TFA) or BF₃·O(Et)₂
Yield Very Low (<1%)Moderate (~20%)Good to Excellent (30-40%+)
Key Advantage Historical significanceOperationally simple for unsubstituted TPPMild conditions, high yields, wide substrate scope
Key Disadvantage Harsh, low yield, limited scopeHarsh, incompatible with sensitive aldehydesRequires high dilution, two distinct steps

Purification and Characterization: A Self-Validating Workflow

The synthesis of a porphyrin is only half the battle; rigorous purification and characterization are essential to ensure the material's identity and purity for any subsequent application. The intense color of porphyrins is a double-edged sword: it aids in visual tracking during chromatography but can also mask impurities if not carefully analyzed.

Standard Purification Protocol

A self-validating protocol ensures that each step confirms the success of the previous one.

  • Initial Workup: After the oxidation step, the reaction mixture is typically washed with a mild aqueous base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst, followed by water and brine. The organic layer is dried and the solvent is removed under reduced pressure.

  • Filtration/Pre-purification: The crude solid is often dissolved in a minimal amount of solvent (e.g., toluene or dichloromethane) and passed through a silica or alumina plug. This removes highly polar baseline impurities and any unreacted oxidizing agent.

  • Column Chromatography: This is the most critical purification step. The crude porphyrin is loaded onto a silica gel column. A non-polar eluent (e.g., hexane or toluene) is used initially, and the polarity is gradually increased with a more polar solvent (e.g., ethyl acetate or dichloromethane). The main, intensely colored porphyrin band is collected.

  • Recrystallization: The collected fractions are combined, the solvent is evaporated, and the solid porphyrin is recrystallized, often from a solvent/anti-solvent pair like dichloromethane/methanol or chloroform/hexane, to yield the final pure product.

Authoritative Characterization Techniques
  • UV-Visible Spectroscopy: This is the first and most informative technique. Porphyrins have a characteristic and intense absorption spectrum, featuring a "Soret" band near 420 nm and several weaker "Q-bands" between 500-700 nm. The position and relative intensities of these bands are highly sensitive to the porphyrin's structure and aggregation state, providing an immediate confirmation of its formation.

  • ¹H NMR Spectroscopy: This provides detailed structural information. Key diagnostic signals include the β-pyrrolic protons (highly deshielded, appearing around 8.5-9.0 ppm) and the internal N-H protons (highly shielded by the aromatic ring current, appearing far upfield, often between -2 and -3 ppm).

  • Mass Spectrometry: Techniques like MALDI-TOF or ESI-MS are used to confirm the molecular weight of the synthesized porphyrin, providing definitive proof of its identity.

Characterization Workflow Diagram

Characterization_Workflow cluster_analysis Spectroscopic Validation Crude Crude Porphyrin (Post-Synthesis) Workup Aqueous Workup & Solvent Removal Crude->Workup Column Silica Gel Column Chromatography Workup->Column Fractions Collect Colored Fractions Column->Fractions Recrystal Recrystallization Fractions->Recrystal Pure Pure Crystalline Porphyrin Recrystal->Pure UVVis UV-Vis Spectroscopy (Soret & Q-Bands) Pure->UVVis Validate NMR ¹H NMR Spectroscopy (β-pyrrolic & N-H signals) Pure->NMR Validate MS Mass Spectrometry (Molecular Weight) Pure->MS Validate

Caption: A standard workflow for the purification and characterization of TPPs.

The Expanding Frontier of Applications

The ability to synthesize TPPs with tailored peripheral substituents, enabled by the Lindsey synthesis, was the catalyst for their explosion in use across diverse scientific fields.

  • Biomimetic Catalysis: Metalloporphyrins, where a metal ion is chelated in the central cavity, are excellent mimics of enzymes like Cytochrome P450. By altering the electronic properties of the phenyl rings with electron-withdrawing or -donating groups, researchers can fine-tune the catalytic activity and selectivity of these systems for oxidation reactions.

  • Photodynamic Therapy (PDT): Porphyrins are potent photosensitizers. Upon irradiation with light of a specific wavelength, they can transfer energy to molecular oxygen, generating highly reactive singlet oxygen that can kill cancer cells. Substituted TPPs are designed to enhance water solubility, improve tumor localization, and shift absorption wavelengths to the near-infrared for deeper tissue penetration, forming the basis of several clinically approved PDT drugs.

  • Materials Science: The rigid, planar structure and rich photophysical properties of TPPs make them ideal components for molecular electronics, non-linear optics, and chemical sensors. By attaching specific functional groups, scientists can anchor porphyrins to surfaces, link them into covalent organic frameworks (COFs), or design them to change color upon binding to a target analyte.

Conclusion and Future Outlook

The journey from Rothemund's sealed bomb to Lindsey's room-temperature flask is a testament to the power of synthetic innovation. The development of substituted tetraphenylporphyrins has transformed these molecules from rare curiosities into one of the most versatile and widely studied classes of compounds in modern chemistry. The foundational synthetic methods have provided the tools to construct porphyrins with unprecedented control over their molecular properties.

Looking ahead, the field continues to evolve. Current research focuses on developing even more efficient, sustainable, and "green" synthetic methodologies, often employing water as a solvent or utilizing flow chemistry. The design of increasingly complex, multi-porphyrin arrays and their integration into functional materials and therapeutic systems ensures that the rich history of substituted tetraphenylporphyrins is merely the prelude to an even more exciting future.

An In-depth Technical Guide to the Solubility of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin is a synthetic porphyrin derivative of significant interest in materials science, catalysis, and biomedical research. Its utility in these fields is fundamentally governed by its solubility, which dictates the conditions for synthesis, purification, formulation, and application. This technical guide provides a comprehensive analysis of the solubility characteristics of this porphyrin. Due to a lack of extensive, publicly available quantitative data, this document focuses on the foundational principles of its solubility, provides a predictive assessment based on its molecular structure, and presents a rigorous, field-proven experimental protocol for researchers to determine its solubility in specific organic solvents. This guide is intended to empower researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodology required to effectively work with this compound.

Physicochemical Profile and Structural Influence on Solubility

This compound, hereafter referred to as TDMPO-H2, possesses a large, aromatic, and fundamentally hydrophobic macrocycle.[1] This core structure is common to many porphyrins and generally results in low solubility in polar solvents, especially water.[2][3]

The defining features of TDMPO-H2 are the four tetraphenyl groups at the meso positions, each substituted with two methoxy groups (-OCH3) at the 3 and 5 positions. These eight methoxy groups introduce a degree of polarity and the potential for hydrogen bonding with protic solvents, distinguishing its solubility profile from that of the unsubstituted tetraphenylporphyrin (TPP).

Key Structural Features Influencing Solubility:

  • Large Aromatic Core: The 18 π-electron conjugated system of the porphyrin ring is nonpolar and hydrophobic, favoring interactions with nonpolar and aromatic solvents through van der Waals forces and π-π stacking.

  • Meso-Substituents: The four phenyl rings create significant steric hindrance, which can disrupt crystal lattice packing and improve solubility compared to planar porphyrins.[2]

  • Methoxy Groups: The eight ether functionalities introduce polar C-O bonds and lone pairs on the oxygen atoms. This allows for dipole-dipole interactions and weak hydrogen bonding with protic solvents, enhancing solubility in moderately polar media compared to unsubstituted TPP.

Predicted Solubility Profile

The principle of "like dissolves like" is the primary predictor of solubility. Based on the structure of TDMPO-H2, a qualitative solubility profile can be predicted. The overall character of the molecule remains predominantly nonpolar and aromatic.

  • High Solubility Expected In:

    • Chlorinated Solvents: Dichloromethane (DCM), chloroform, and tetrachloroethane are excellent solvents for many porphyrins due to their ability to interact with the π-system without engaging in strong, competing hydrogen bonds.[1]

    • Aromatic Solvents: Benzene and toluene can effectively solvate the porphyrin macrocycle and phenyl rings through π-π interactions.

    • Ethers: Tetrahydrofuran (THF) and dioxane are expected to be good solvents, as the ether functionality is compatible with the methoxy substituents.

  • Moderate to Low Solubility Expected In:

    • Polar Aprotic Solvents: Acetone, ethyl acetate, and acetonitrile may show moderate solubility. While polar, their interactions may not be as favorable as those with chlorinated or aromatic solvents.

    • Alcohols: Methanol and ethanol will have limited solvating power.[2] While the methoxy groups can interact with the hydroxyl groups of alcohols, the large hydrophobic core dominates, leading to low solubility.[2]

  • Insoluble In:

    • Alkanes: Hexane and cyclohexane are unlikely to be effective solvents.

    • Water: The compound is expected to be virtually insoluble in water.[1][3]

The diagram below illustrates the key molecular interactions that govern the solubility of TDMPO-H2 in different classes of organic solvents.

cluster_solute TDMPO-H2 Porphyrin cluster_solvents Solvent Classes TDMPO Aromatic Core (Hydrophobic, π-rich) Aromatic Aromatic (e.g., Toluene) TDMPO->Aromatic π-π Stacking (Strong Interaction) Chlorinated Chlorinated (e.g., DCM) TDMPO->Chlorinated van der Waals (Strong Interaction) PolarProtic Polar Protic (e.g., Methanol) TDMPO->PolarProtic Hydrophobic Mismatch (Weak Interaction) Methoxy Methoxy Groups (-OCH3) (Polar, H-bond acceptor) Methoxy->PolarProtic H-Bonding (Moderate Interaction)

Caption: Factors influencing TDMPO-H2 solubility.

Illustrative Solubility Data

While exhaustive experimental data is not publicly available, the following table presents a set of illustrative and realistic solubility values for TDMPO-H2. This table serves as a practical guide and a template for researchers to populate with their own experimentally determined data.

SolventSolvent ClassPredicted SolubilityIllustrative Value (mg/mL at 25°C)
Dichloromethane (DCM)ChlorinatedVery High> 50
ChloroformChlorinatedVery High> 50
TolueneAromaticHigh~ 20
Tetrahydrofuran (THF)EtherHigh~ 15
Ethyl AcetateEsterModerate~ 2
AcetoneKetoneLow< 1
MethanolAlcoholVery Low< 0.1
HexaneAlkaneInsoluble< 0.01
WaterAqueousInsoluble< 0.001

A Validated Protocol for Experimental Solubility Determination

To obtain accurate and reproducible solubility data, a systematic experimental approach is essential. The isothermal shake-flask method followed by UV-Vis spectrophotometric analysis is a robust and widely accepted technique for colored compounds like porphyrins.[2][4]

Principle: An excess of the solute (TDMPO-H2) is equilibrated with the solvent of interest at a constant temperature. After equilibrium is reached, the saturated solution is filtered, and the concentration of the dissolved porphyrin is determined using UV-Vis spectroscopy by applying the Beer-Lambert law.

Materials and Equipment:

  • This compound (solid, >95% purity)

  • Solvents of interest (analytical grade or higher)

  • Scintillation vials or sealed test tubes

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

Step-by-Step Methodology:

  • Preparation of Stock Solution for Calibration:

    • Accurately weigh approximately 1 mg of TDMPO-H2 and dissolve it in a known volume (e.g., 10 mL) of a good solvent like DCM to create a stock solution.

    • Perform a series of dilutions to prepare at least five standards of known concentrations.

    • Measure the absorbance of each standard at the Soret band maximum (around 420 nm).

    • Plot absorbance vs. concentration to generate a Beer-Lambert calibration curve and determine the molar extinction coefficient (ε).

  • Sample Preparation and Equilibration:

    • Add an excess amount of solid TDMPO-H2 to a vial (e.g., 5-10 mg). The key is to ensure solid material remains after equilibration.

    • Add a known volume of the test solvent (e.g., 2 mL).

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for at least 24 hours to ensure equilibrium is reached.

  • Sample Filtration and Analysis:

    • After equilibration, allow the vials to sit undisturbed for at least 2 hours at the same constant temperature to let the excess solid settle.

    • Carefully draw the supernatant (the saturated solution) into a syringe.

    • Attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter material.

    • Filter the remaining solution directly into a clean vial.

    • Dilute the filtered, saturated solution with the same solvent as necessary to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution using the UV-Vis spectrophotometer.

  • Calculation of Solubility:

    • Use the Beer-Lambert Law (A = εbc) and the previously determined calibration curve to calculate the concentration (c) of the diluted sample.

    • Account for the dilution factor to determine the concentration of the original saturated solution.

    • Convert the concentration from molarity (mol/L) to mg/mL to get the final solubility value.

The following diagram outlines the experimental workflow for this protocol.

A 1. Add Excess Porphyrin & Solvent to Vial B 2. Equilibrate (24h, 25°C Shaker) A->B C 3. Settle (2h, 25°C) B->C D 4. Filter Supernatant (0.22 µm Syringe Filter) C->D E 5. Dilute Sample D->E F 6. Measure Absorbance (UV-Vis Spec) E->F G 7. Calculate Concentration (Beer-Lambert Law) F->G

Caption: Experimental workflow for solubility determination.

Data Interpretation and Applications

The experimentally determined solubility data is critical for a range of applications:

  • Reaction Chemistry: Selecting an appropriate solvent is the first step in any reaction involving the porphyrin, ensuring that reactants are in the same phase.[5]

  • Purification: Knowledge of differential solubility is key to purification by crystallization or chromatography. A solvent in which the porphyrin is sparingly soluble is often ideal for recrystallization.

  • Drug Delivery and PDT: For applications in photodynamic therapy (PDT), solubility in biocompatible solvent systems or the ability to be formulated into delivery vehicles (e.g., liposomes, nanoparticles) is paramount.[3]

  • Materials Science: When fabricating films or incorporating the porphyrin into polymer matrices, the choice of solvent will affect film morphology, aggregation state, and final material properties.

References

An In-depth Technical Guide on the Aggregation Behavior of Dimethoxyphenyl-Substituted Porphyrins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Porphyrins, a class of tetrapyrrolic macrocycles, are renowned for their diverse roles in biological systems and their vast potential in materials science and medicine.[1][2] Their extended π-conjugated systems give rise to unique photophysical and electrochemical properties, which can be modulated through peripheral substitution and central metal chelation.[3][4][5] A critical aspect of porphyrin chemistry is their propensity to self-assemble into ordered aggregates, a phenomenon driven by non-covalent interactions such as π-π stacking, van der Waals forces, and hydrogen bonding.[1][6][7] This aggregation behavior is not a mere curiosity; it profoundly influences the material's properties and, consequently, its applications in areas like light-harvesting, sensing, and drug delivery.[6][8][9][10][11]

This technical guide focuses specifically on the aggregation behavior of porphyrins substituted with dimethoxyphenyl groups. The methoxy substituents introduce steric and electronic perturbations that significantly direct the mode and extent of aggregation, offering a powerful tool for tuning the supramolecular architecture. We will delve into the fundamental principles governing the formation of different aggregate types, the key factors that researchers can manipulate to control this process, and the advanced analytical techniques used to characterize these complex assemblies. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how to harness the aggregation of dimethoxyphenyl-substituted porphyrins for their specific applications.

Fundamentals of Porphyrin Aggregation: J- vs. H-Aggregates

The aggregation of porphyrins typically leads to two primary, well-defined arrangements: J-aggregates and H-aggregates.[8] These classifications are based on the excitonic coupling between the transition dipole moments of the constituent porphyrin monomers, as described by Kasha's exciton theory.[12] The geometric arrangement of the porphyrin molecules within the aggregate dictates the nature of this coupling and results in distinct spectroscopic signatures.

  • J-Aggregates: In J-aggregates, the porphyrin monomers are arranged in a slipped, head-to-tail fashion.[13] This arrangement leads to a bathochromic (red) shift in the Soret absorption band compared to the monomer.[14][15] J-aggregates are often characterized by a sharp, intense absorption band and are of interest for applications requiring efficient energy transfer.[15]

  • H-Aggregates: H-aggregates are formed when porphyrin monomers stack in a face-to-face manner.[16][17] This parallel arrangement results in a hypsochromic (blue) shift of the Soret band.[16][17] H-aggregation can be advantageous for applications where charge transport along the stacking axis is desired.[18]

The intermolecular slippage angle (θ) between stacked porphyrins is a critical parameter that determines whether J- or H-aggregation is favored. A threshold angle of approximately 55.5° is often cited, with smaller angles leading to J-aggregation and larger angles to H-aggregation.[12]

G Figure 1: Schematic Representation of J- and H-Aggregation of Porphyrins cluster_J J-Aggregation (Head-to-Tail) cluster_H H-Aggregation (Face-to-Face) J1 Porphyrin 1 J2 Porphyrin 2 J1->J2 J3 Porphyrin 3 J2->J3 J_text Red-shifted Soret Band J3->J_text H1 Porphyrin 1 H2 Porphyrin 2 H1->H2 H3 Porphyrin 3 H2->H3 H_text Blue-shifted Soret Band H3->H_text G Figure 2: Experimental Workflow for Characterizing Porphyrin Aggregation cluster_prep Sample Preparation cluster_analysis Spectroscopic & Microscopic Analysis cluster_data Data Interpretation Prep Prepare Porphyrin Solutions (Varying Concentration & Solvent Ratio) UVVis UV-Vis Spectroscopy Prep->UVVis Fluorescence Fluorescence Spectroscopy Prep->Fluorescence NMR NMR Spectroscopy Prep->NMR DLS Dynamic Light Scattering Prep->DLS Microscopy TEM / SEM Prep->Microscopy Interpretation Determine Aggregate Type (J/H), Size, and Morphology UVVis->Interpretation Fluorescence->Interpretation NMR->Interpretation DLS->Interpretation Microscopy->Interpretation

References

Methodological & Application

Application Notes & Protocols: 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin for Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract and Introduction

Photodynamic Therapy (PDT) is a clinically approved, minimally invasive therapeutic modality that utilizes the interplay of a photosensitizer (PS), light of a specific wavelength, and molecular oxygen to elicit localized cell death.[1] The efficacy of PDT is fundamentally dependent on the properties of the photosensitizer. Porphyrins represent a premier class of photosensitizing agents due to their strong absorption in the visible spectrum, high quantum yields of singlet oxygen, and amenability to structural modification.[2]

This document provides a detailed technical guide on the application of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin (hereafter referred to as m-TdMPP) as a potent photosensitizer for research in photodynamic therapy. m-TdMPP is a synthetic porphyrin derivative distinguished by its favorable photophysical characteristics, notably a high singlet oxygen quantum yield, which suggests significant potential for the photo-inactivation of cancer cells and other pathogenic agents.[3][4] These notes are intended for researchers and drug development professionals, offering foundational data, mechanistic insights, and validated experimental protocols for the in vitro evaluation of this compound.

Physicochemical and Photophysical Profile of m-TdMPP

The suitability of a compound for PDT is dictated by its ability to absorb light efficiently and transfer that energy to molecular oxygen. The peripheral 3,5-dimethoxyphenyl substitutions on the tetraphenylporphyrin core of m-TdMPP enhance its photophysical properties.

Synthesis and Structure

m-TdMPP is typically synthesized via the acid-catalyzed condensation of pyrrole and 3,5-dimethoxybenzaldehyde.[3] Common synthetic routes include the Adler-Longo or Lindsey methods, which, despite differences in reaction conditions, yield the characteristic tetrapyrrolic macrocycle.[5][6]

Chemical Structure:

  • IUPAC Name: this compound

  • Abbreviation: m-TdMPP

  • Core Structure: Porphyrin macrocycle composed of four pyrrole rings linked by methine bridges.

  • Substituents: Four 3,5-dimethoxyphenyl groups at the meso positions.

Key Photophysical Data

The photodynamic potential of m-TdMPP is underpinned by its electronic absorption spectrum and its efficiency in generating cytotoxic reactive oxygen species (ROS). The following table summarizes its critical properties as reported in the literature.

PropertyValueSignificance in PDTReference
Soret Band (λmax) ~417 nmStrongest absorption band, useful for characterization.[3][4][7]
Q Bands (λmax) ~514, 547, 589, 646 nmWeaker absorptions in the visible region. The longest wavelength band is critical for activating the PS with tissue-penetrating red light.[3][4][7]
Singlet Oxygen Quantum Yield (ΦΔ) High (reported to be greater than the standard, Methylene Blue)A high ΦΔ indicates efficient production of singlet oxygen (¹O₂), the primary cytotoxic agent in Type II PDT, leading to greater therapeutic efficacy.[3]
Fluorescence Exhibits characteristic red/purple fluorescenceAllows for tracking of cellular uptake and localization via fluorescence microscopy.[3]

Mechanism of Action in Photodynamic Therapy

The therapeutic effect of m-TdMPP is not inherent but is activated by light. The process, primarily a Type II photochemical reaction, can be understood through the Jablonski diagram.

  • Light Absorption: The ground-state photosensitizer (m-TdMPP) absorbs a photon of light corresponding to one of its Q-band wavelengths, promoting it to an unstable, short-lived excited singlet state (¹PS*).[1]

  • Intersystem Crossing: The excited singlet state PS can relax back to the ground state or, more importantly, undergo intersystem crossing (ISC) to a more stable, long-lived excited triplet state (³PS*).[1] The efficiency of this step is crucial for effective PDT.

  • Energy Transfer (Type II Reaction): The triplet-state PS transfers its energy directly to ground-state molecular oxygen (³O₂), which is abundant in tissues. This process converts oxygen into the highly reactive and cytotoxic singlet oxygen (¹O₂).[7][8]

  • Cellular Damage: Singlet oxygen is a powerful oxidizing agent that rapidly reacts with and damages essential biomolecules (lipids, proteins, nucleic acids) within the cell, triggering signaling cascades that lead to apoptosis and/or necrosis.[9]

PDT_Mechanism cluster_PS Photosensitizer (m-TdMPP) cluster_O2 Molecular Oxygen S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Light Absorption (e.g., 646 nm) T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence (Relaxation) O2_singlet Singlet Oxygen (¹O₂) T1->O2_singlet Energy Transfer O2_ground Ground State (³O₂) Damage Cellular Damage (Lipids, Proteins) O2_singlet->Damage Oxidation

Caption: Type II photodynamic therapy mechanism.

Experimental Protocols: In Vitro Evaluation

The following protocols provide a framework for the initial assessment of m-TdMPP's photodynamic efficacy in a cancer cell line model (e.g., A549, HeLa, HT29).[9][10]

Protocol 1: Preparation of m-TdMPP Stock Solution

Rationale: Porphyrins are generally hydrophobic. Dimethyl sulfoxide (DMSO) is an effective solvent that is miscible with aqueous cell culture media at low final concentrations. It is critical to prepare a high-concentration stock to minimize the final DMSO concentration in the cell culture, as DMSO can be toxic to cells at levels >0.5%.

Materials:

  • m-TdMPP powder

  • Anhydrous DMSO

  • Sterile, light-protected microcentrifuge tubes

Procedure:

  • In a sterile environment, weigh out a precise amount of m-TdMPP powder (e.g., 1 mg).

  • Add the appropriate volume of anhydrous DMSO to achieve a desired stock concentration (e.g., 1 mM).

  • Vortex thoroughly until the powder is completely dissolved. The solution should be a deep, clear color.

  • Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.

  • Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Phototoxicity (MTT Assay)

Rationale: The MTT assay is a colorimetric method for assessing cell viability. It measures the metabolic activity of mitochondrial reductase enzymes. A decrease in metabolic activity correlates with cell death. This protocol is designed to distinguish between dark toxicity (toxicity of the drug alone) and phototoxicity (toxicity of the drug plus light).[9]

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Serum-free medium

  • m-TdMPP stock solution

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well plates

  • Light source with a filter appropriate for the Q-band of m-TdMPP (e.g., >630 nm)

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Photosensitizer Incubation:

    • Prepare serial dilutions of m-TdMPP in serum-free medium from the stock solution to achieve final desired concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM).

    • Remove the complete medium from the wells and wash once with PBS.

    • Add 100 µL of the diluted m-TdMPP solutions to the appropriate wells.

    • Incubate for a predetermined time (e.g., 4-24 hours) at 37°C, 5% CO₂. Crucially, this step must be performed in the dark.

  • Irradiation:

    • Remove the PS-containing medium and wash the cells twice with PBS to remove any extracellular PS.

    • Add 100 µL of fresh complete medium to each well.

    • Expose one set of plates ("Light" group) to the light source for a specific duration to deliver a defined light dose (J/cm²). The light dose is a function of power density (mW/cm²) and time (s).

    • Keep a duplicate plate ("Dark" group) wrapped in aluminum foil under the same temperature conditions for the same duration.

  • Post-Irradiation Incubation: Return both "Light" and "Dark" plates to the incubator for 24-48 hours.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control wells. Plot viability versus m-TdMPP concentration for both dark and light conditions to determine the IC₅₀ (the concentration required to inhibit growth by 50%).

Control Groups (Essential for Valid Results):
  • Untreated Control: Cells only (represents 100% viability).

  • Light Only Control: Cells exposed to light without m-TdMPP (to check for light-induced toxicity).

  • Dark Toxicity Control: Cells incubated with each concentration of m-TdMPP but not exposed to light.

Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment & Irradiation cluster_split Split Groups cluster_assess Day 3-4: Assessment seed Seed Cells in 96-well plate incubate1 Incubate 24h (37°C, 5% CO₂) seed->incubate1 add_ps Add m-TdMPP dilutions incubate1->add_ps incubate_ps Incubate 4-24h (Dark) add_ps->incubate_ps wash Wash with PBS incubate_ps->wash add_medium Add Fresh Medium wash->add_medium dark Dark Control (No Light) add_medium->dark light Irradiation (e.g., 646 nm light) add_medium->light incubate2 Incubate 24-48h dark->incubate2 light->incubate2 mtt Add MTT Reagent incubate2->mtt dissolve Dissolve Formazan (DMSO) mtt->dissolve read Read Absorbance (570 nm) dissolve->read analyze Calculate IC₅₀ read->analyze

Caption: Experimental workflow for in vitro phototoxicity assay.

Troubleshooting and Key Considerations

  • Solubility: If m-TdMPP precipitates upon dilution into aqueous media, consider using a co-solvent like Cremophor EL or formulating it into liposomes or nanoparticles.

  • Photobleaching: High light doses can destroy the photosensitizer itself, reducing its efficacy over time. This can be assessed spectrophotometrically.

  • Light Source: Ensure the light source emission spectrum overlaps with the Q-band of m-TdMPP. The power density should be measured accurately at the level of the cells to calculate the light dose correctly.

  • Cell Line Variability: Different cell lines will exhibit varying sensitivity to PDT due to differences in membrane composition, antioxidant capacity, and PS uptake.

  • Serum Interaction: Components of fetal bovine serum (FBS), like albumin, can bind to the photosensitizer, potentially reducing its cellular uptake and efficacy.[11] This is why incubation is often performed in serum-free or low-serum media.

Conclusion

This compound (m-TdMPP) is a promising photosensitizer for photodynamic therapy research. Its strong light absorption in the therapeutic window and high singlet oxygen quantum yield are hallmarks of a potent PDT agent.[3][7] The protocols outlined in this guide provide a robust methodology for the systematic in vitro evaluation of m-TdMPP, enabling researchers to quantify its phototoxic potential and elucidate its mechanism of action. Careful attention to experimental controls and parameters will yield reliable and reproducible data, paving the way for further pre-clinical development.

References

Application Notes and Protocols for 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin as a Photosensitizer

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Horizon in Photodynamic Applications

Photodynamic Therapy (PDT) represents a clinically approved, minimally invasive therapeutic modality that utilizes the interplay of a photosensitizer (PS), light, and molecular oxygen to elicit targeted cytotoxicity.[1][2][3] The cornerstone of this triad is the photosensitizer, a molecule that, upon activation by light of a specific wavelength, initiates a cascade of events leading to the generation of reactive oxygen species (ROS), most notably singlet oxygen (¹O₂).[4][5] These cytotoxic agents can induce cell death through apoptosis or necrosis, offering a targeted approach to cancer therapy and other localized diseases.[5]

Porphyrins and their derivatives have long been a focal point of PDT research due to their strong absorption in the visible spectrum, high quantum yields of singlet oxygen, and amenability to chemical modification.[1] This guide focuses on a promising second-generation photosensitizer: 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin (m-TdMPP) . The strategic placement of dimethoxyphenyl groups on the porphyrin macrocycle enhances its photophysical properties, leading to a high singlet oxygen quantum yield, a critical determinant of photodynamic efficacy.[6] This document serves as a comprehensive technical guide, providing field-proven insights and detailed protocols for researchers aiming to harness the potential of m-TdMPP in their work.

Physicochemical and Spectroscopic Properties

The efficacy of a photosensitizer is intrinsically linked to its photophysical characteristics. m-TdMPP exhibits a characteristic UV-visible absorption spectrum dominated by an intense Soret band and several weaker Q-bands in the longer wavelength region.

PropertyValueSource
Molecular Formula C₅₆H₄₆N₄O₈-
Soret Band (λmax) ~417 nm[6][7]
Q-Bands (λmax) ~514, 547, 589, 646 nm[6][7]
Singlet Oxygen Quantum Yield (ΦΔ) High (reported to be greater than Methylene Blue)[6]

The absorption peak at ~646 nm is particularly significant as it falls within the "phototherapeutic window" (600-800 nm), where light can penetrate biological tissues more deeply.[8]

Mechanism of Action: From Photon to Apoptosis

The photodynamic action of m-TdMPP is initiated by the absorption of a photon, which elevates the molecule from its ground state (S₀) to an excited singlet state (S₁). Through a process called intersystem crossing (ISC), the molecule transitions to a longer-lived excited triplet state (T₁).[5] This triplet state photosensitizer can then participate in two primary types of photoreactions:

  • Type I Reaction: The PS reacts directly with a substrate (e.g., a biomolecule) via electron or hydrogen transfer to form radicals, which can then react with oxygen to produce ROS like superoxide and hydroxyl radicals.[2]

  • Type II Reaction: The PS transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[2][5] For most porphyrins, the Type II pathway is dominant.[5]

The resulting ROS inflict oxidative damage on cellular components, including lipids, proteins, and nucleic acids. This damage can trigger various cell death pathways, with apoptosis being a common outcome of PDT.[5] Key events in PDT-induced apoptosis include the release of cytochrome c from mitochondria and the activation of caspases, a family of proteases that execute the apoptotic program.[5]

PDT_Mechanism PS_S0 m-TdMPP (S₀) PS_S1 m-TdMPP (S₁) Light Light (hν) Light->PS_S0 Absorption PS_T1 m-TdMPP (T₁) PS_S1->PS_T1 Intersystem Crossing (ISC) PS_T1->PS_S0 Phosphorescence O2_singlet ¹O₂ (Singlet Oxygen) PS_T1->O2_singlet Energy Transfer (Type II) O2_triplet ³O₂ (Oxygen) O2_triplet->PS_T1 Cell Cellular Components (Lipids, Proteins) O2_singlet->Cell Oxidation Damage Oxidative Damage Apoptosis Apoptosis / Necrosis Damage->Apoptosis

Caption: The Jablonski diagram illustrating the photophysical processes leading to ROS generation by m-TdMPP.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed protocols for evaluating the efficacy of m-TdMPP as a photosensitizer in a typical in vitro cancer cell model.

Protocol 1: Preparation of m-TdMPP Stock Solution

Rationale: Due to its hydrophobicity, m-TdMPP is insoluble in aqueous media. A stock solution in an organic solvent that is miscible with cell culture media, such as dimethyl sulfoxide (DMSO), is required for biological experiments.

Materials:

  • This compound (m-TdMPP) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Accurately weigh 1 mg of m-TdMPP powder.

  • Dissolve the powder in 1 mL of anhydrous DMSO to prepare a 1 mg/mL stock solution. The corresponding molarity should be calculated based on the molecular weight of m-TdMPP.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: In Vitro Phototoxicity Assessment (MTT Assay)

Rationale: The MTT assay is a colorimetric method for assessing cell viability. It measures the metabolic activity of mitochondrial dehydrogenase enzymes, which reflects the number of viable cells.[9] This protocol determines the light-dependent cytotoxicity of m-TdMPP.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • m-TdMPP stock solution (from Protocol 1)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Light source (e.g., LED array or filtered lamp) with a wavelength corresponding to a Q-band of m-TdMPP (e.g., ~646 nm).[6][7][8]

  • Radiometer to measure light power density (mW/cm²)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Photosensitizer Incubation:

    • Prepare serial dilutions of m-TdMPP in complete medium from the stock solution. Final concentrations typically range from 0.1 µM to 20 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired m-TdMPP concentrations.

    • Include "dark control" wells (cells + m-TdMPP, no light) and "light control" wells (cells + no m-TdMPP, with light).

    • Incubate the plate for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake of the photosensitizer.[10]

  • Irradiation:

    • After incubation, wash the cells twice with 100 µL of PBS to remove any unbound m-TdMPP.

    • Add 100 µL of fresh, complete medium to each well.

    • Expose the designated wells to the light source. The total light dose (Joules/cm²) is calculated as Power Density (W/cm²) × Time (seconds). A typical light dose might range from 1 to 20 J/cm².[11]

    • Keep the "dark control" plates wrapped in aluminum foil at the same temperature during irradiation.

  • Post-Irradiation Incubation: Return the plates to the incubator for 24 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[12]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control cells: *% Viability = (Absorbance_Sample / Absorbance_Control) * 100

    • Plot the % Viability against the m-TdMPP concentration to determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

PDT_Workflow Start Start Seed 1. Seed Cells (96-well plate) Start->Seed Incubate24h_1 Incubate 24h Seed->Incubate24h_1 AddPS 2. Add m-TdMPP (various concentrations) Incubate24h_1->AddPS IncubateUptake Incubate 4-24h (for uptake) AddPS->IncubateUptake Wash 3. Wash with PBS IncubateUptake->Wash Irradiate 4. Irradiate (specific wavelength & dose) Wash->Irradiate DarkControl Dark Control (No Light) Wash->DarkControl Incubate24h_2 Incubate 24h Irradiate->Incubate24h_2 DarkControl->Incubate24h_2 MTT 5. Add MTT Reagent Incubate24h_2->MTT Incubate4h Incubate 3-4h MTT->Incubate4h Solubilize 6. Solubilize Formazan (with DMSO) Incubate4h->Solubilize Read 7. Read Absorbance (570 nm) Solubilize->Read Analyze 8. Calculate IC₅₀ Read->Analyze

Caption: A streamlined workflow for assessing the in vitro phototoxicity of m-TdMPP.

Protocol 3: Detection of Intracellular ROS Generation

Rationale: To confirm that the phototoxic effect is mediated by ROS, intracellular ROS levels can be measured using fluorescent probes. 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a common cell-permeable probe that becomes fluorescent upon oxidation by ROS.[13]

Materials:

  • Cells treated with m-TdMPP and irradiated as described in Protocol 2.

  • DCFH-DA stock solution (e.g., 10 mM in DMSO).

  • Hanks' Balanced Salt Solution (HBSS) or serum-free medium.

  • Fluorescence microscope or plate reader.

Procedure:

  • Seed and treat cells with m-TdMPP as described in Protocol 2, Steps 1 & 2.

  • Probe Loading: Before irradiation, wash the cells with warm PBS and incubate them with 10 µM DCFH-DA in serum-free medium for 20-30 minutes at 37°C in the dark.[13]

  • Wash and Irradiate: Wash the cells twice with PBS to remove excess probe. Add fresh medium and irradiate the cells as described in Protocol 2, Step 3.

  • Detection: Immediately after irradiation, measure the fluorescence.

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope using an excitation wavelength of ~488 nm and an emission wavelength of ~525 nm.[13] Increased green fluorescence indicates ROS production.

    • Plate Reader: Quantify the fluorescence intensity using a microplate reader with appropriate filter sets.

Protocol 4: Analysis of Apoptosis by Flow Cytometry

Rationale: To determine if the observed cell death is apoptotic, a dual-staining method using Annexin V and Propidium Iodide (PI) followed by flow cytometry is employed. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).[14]

Materials:

  • Cells treated with m-TdMPP and irradiated.

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • Binding Buffer (provided with the kit).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Treat cells in 6-well plates with m-TdMPP and light as previously described. Include appropriate controls.

  • Cell Harvesting: After the desired post-irradiation incubation period (e.g., 6-24 hours), collect both adherent and floating cells.

  • Staining:

    • Wash the cells with cold PBS and centrifuge.

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer within one hour.

    • Interpretation:

      • Annexin V (-) / PI (-): Live cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

      • Annexin V (-) / PI (+): Necrotic cells

Conclusion and Future Directions

This compound is a highly promising photosensitizer with favorable photophysical properties for applications in photodynamic therapy. Its strong absorption in the red region of the spectrum and high singlet oxygen generation efficiency mark it as a candidate for further preclinical and clinical investigation.[6] The protocols outlined in this guide provide a robust framework for researchers to characterize its photodynamic activity, elucidate its mechanism of action, and explore its therapeutic potential. Future research should focus on in vivo studies to evaluate its biodistribution, tumor accumulation, and therapeutic efficacy in animal models, as well as exploring its potential in other light-driven applications such as photocatalysis.

References

Application Notes and Protocols for the Metalation of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Metalloporphyrins in Scientific Research

Porphyrins and their metalated derivatives, metalloporphyrins, are a class of intensely colored, aromatic macrocycles that play a crucial role in a vast array of biological processes and technological applications.[1] From their central role in hemoglobin and chlorophyll to their use as catalysts, photosensitizers in photodynamic therapy (PDT), and components in molecular electronics, the ability to insert a specific metal ion into the porphyrin core is fundamental to tuning their chemical and physical properties.[2][3][4] The 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin is a versatile synthetic porphyrin whose peripheral methoxy groups enhance its solubility in organic solvents and can influence the electronic properties of the macrocycle. The metalation of this porphyrin opens up a wide range of possibilities for researchers in materials science, medicine, and catalysis.

This comprehensive guide provides a detailed protocol for the metalation of this compound, grounded in established chemical principles and supported by authoritative references. We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology for researchers, scientists, and drug development professionals.

The Chemistry of Porphyrin Metalation: A Mechanistic Overview

The insertion of a metal ion into the porphyrin free base (H₂P) involves the displacement of the two inner protons (N-H) by the metal ion (Mⁿ⁺). The general reaction can be represented as:

H₂P + Mⁿ⁺Xₙ → MP(X)ₙ₋₂ + 2HX

Where Mⁿ⁺ is the metal ion, X is the counter-ion, and MP is the resulting metalloporphyrin. The reaction mechanism is thought to involve the deformation of the porphyrin ring to facilitate the coordination of the metal ion. Solvents with high boiling points, such as dimethylformamide (DMF), are often employed to provide the necessary thermal energy to overcome the activation barrier for this process.[5]

The choice of the metal salt and solvent system is critical and depends on the specific metal to be inserted and the solubility of the porphyrin. Metal acetates, chlorides, and nitrates are commonly used metal precursors.[5][6]

Experimental Workflow: From Reagents to Characterization

The successful synthesis and purification of a metalloporphyrin requires a systematic approach. The following diagram illustrates the general workflow for the metalation of this compound.

experimental_workflow reagents Reagents - Porphyrin Free Base - Metal Salt - Solvent (e.g., DMF) reaction Reaction Setup - Dissolve porphyrin in solvent - Add metal salt - Heat and stir reagents->reaction 1. Setup monitoring Reaction Monitoring - UV-Vis Spectroscopy - TLC reaction->monitoring 2. Monitor workup Reaction Work-up - Cool reaction mixture - Remove solvent monitoring->workup 3. Completion purification Purification - Column Chromatography workup->purification 4. Isolate characterization Characterization - UV-Vis - NMR - Mass Spectrometry purification->characterization 5. Verify

Caption: General experimental workflow for the metalation of this compound.

Detailed Protocol for Metal Insertion

This protocol provides a general method for the insertion of a divalent metal ion, such as Zinc(II), into the this compound core. This procedure can be adapted for other metals by modifying the metal salt and reaction conditions.

Materials and Reagents:

  • This compound (H₂T(3,5-DMP)P)

  • Zinc(II) Acetate dihydrate (Zn(OAc)₂·2H₂O)

  • N,N-Dimethylformamide (DMF), high purity

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer with heating

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stir bar, dissolve 100 mg of this compound in 50 mL of DMF. Stir the solution until the porphyrin is completely dissolved.

  • Addition of Metal Salt: Add a 10-fold molar excess of Zinc(II) acetate dihydrate to the porphyrin solution. The large excess of the metal salt helps to drive the reaction to completion.

  • Heating and Reaction: Heat the reaction mixture to reflux (approximately 153 °C for DMF) and maintain this temperature with vigorous stirring.

  • Monitoring the Reaction: The progress of the metalation can be conveniently monitored by UV-Vis spectroscopy.[5] Periodically, take a small aliquot of the reaction mixture, dilute it with chloroform, and record its UV-Vis spectrum. The disappearance of the four Q-bands of the free base porphyrin and the appearance of two new Q-bands at slightly different wavelengths, along with a shift in the Soret band, indicates the formation of the metalloporphyrin.[7][8][9] The reaction is typically complete within 2-4 hours.

  • Reaction Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the DMF under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel.[10]

    • Dissolve the crude residue in a minimal amount of chloroform.

    • Prepare a silica gel column using a suitable solvent system, such as a chloroform/methanol gradient.

    • Load the sample onto the column and elute with the chosen solvent system.

    • Collect the fractions containing the desired metalloporphyrin (typically the most intensely colored band). The unreacted free base porphyrin, if any, will have a different retention time.

  • Final Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the metallated porphyrin as a solid.

Comparative Reaction Parameters for Metalation

The choice of metal salt and reaction conditions can be adapted for the insertion of various metal ions. The following table summarizes typical parameters for the metalation of meso-substituted porphyrins.

Metal IonTypical Metal SaltSolventTemperature (°C)Typical Reaction Time (h)
Zn(II) Zn(OAc)₂·2H₂ODMF1532-4
Cu(II) Cu(OAc)₂·H₂ODMF1531-3
Ni(II) Ni(OAc)₂·4H₂ODMF1534-8
Co(II) Co(OAc)₂·4H₂ODMF1534-8
Fe(II/III) FeCl₂·4H₂O / FeCl₃DMF100-1534-6[5]
Mg(II) MgCl₂·6H₂ODMF1536-12[5]

Note: Reaction times are approximate and should be optimized by monitoring the reaction progress.

Characterization of the Metalloporphyrin

Thorough characterization is essential to confirm the successful synthesis and purity of the metalloporphyrin.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a primary tool for confirming metal insertion.[11] The electronic absorption spectrum of a metalloporphyrin is distinct from its free-base precursor. The high symmetry (D₄h) of the metalloporphyrin results in a simplification of the Q-band region, typically showing two bands instead of the four observed for the free-base porphyrin (D₂h symmetry).[1] The Soret band (or B band) also undergoes a shift upon metalation.[9][12]

Caption: Metal insertion into the porphyrin core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.[13][14]

  • ¹H NMR: The most significant change in the ¹H NMR spectrum upon metalation is the disappearance of the N-H proton signal, which is typically found in the high-field region (around -2 to -3 ppm) in the free-base porphyrin.[3] The signals for the pyrrolic protons and the peripheral phenyl and methoxy protons will also experience shifts due to the influence of the central metal ion.[15]

  • ¹³C NMR: Similar to ¹H NMR, the carbon signals of the porphyrin macrocycle will shift upon metalation, providing further confirmation of the product's structure.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the synthesized metalloporphyrin. Techniques such as MALDI-TOF or ESI-MS can be used to determine the mass of the product, confirming the incorporation of the metal ion.[7]

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The clear spectral changes observed by UV-Vis spectroscopy during the reaction provide a real-time assessment of the metalation progress. The subsequent purification by column chromatography, where the metalloporphyrin and free-base porphyrin have distinct retention times, ensures the isolation of a pure product. Finally, the combination of NMR and mass spectrometry provides unambiguous confirmation of the product's identity and purity.

Conclusion

The metalation of this compound is a straightforward yet critical procedure for accessing a wide range of functional molecules. By understanding the underlying chemical principles and following a systematic experimental approach, researchers can reliably synthesize novel metalloporphyrins for their specific applications. The methods outlined in this guide provide a robust foundation for the successful preparation and characterization of these versatile compounds.

References

Application Notes & Protocols: 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin as a Catalyst in Organic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Advantage of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin

Porphyrins and their metallated derivatives are a cornerstone of bio-inspired catalysis, mimicking the active sites of enzymes like cytochrome P450 to perform remarkable chemical transformations.[1] The compound this compound (H₂TDMPP) represents a class of "sterically hindered" porphyrins. Its design is not arbitrary; the four meso-phenyl rings are decorated with two methoxy (-OCH₃) groups at the meta-positions (3 and 5). This substitution pattern imparts several key features:

  • Electronic Modulation: The methoxy groups are electron-donating, which increases the electron density on the porphyrin macrocycle. This electronic tuning can influence the redox potential of the central metal ion, affecting its catalytic activity.

  • Steric Protection: The bulky phenyl groups create a protected pocket around the catalytic core. This steric hindrance can prevent bimolecular catalyst decomposition pathways, leading to higher turnover numbers, and can impart shape selectivity to the reactions.[2][3]

  • Enhanced Solubility: The presence of eight methoxy groups significantly improves the solubility of the porphyrin in common organic solvents, facilitating its use in homogeneous catalysis.

This guide provides a comprehensive overview of the synthesis, characterization, and catalytic applications of H₂TDMPP and its metal complexes, offering detailed protocols for researchers in organic synthesis and drug development.

Section 1: Catalyst Synthesis and Characterization

A robust and reproducible synthesis is the foundation of any catalytic study. The preparation of metallated TDMPP is a two-stage process: first, the synthesis of the free-base porphyrin, followed by the insertion of a catalytically active metal ion.

Synthesis of Free-Base Porphyrin (H₂TDMPP)

The Lindsey synthesis is a widely adopted method for producing meso-substituted porphyrins, known for its milder conditions and often higher yields compared to the Adler-Longo method.[4]

Protocol 1: Lindsey Synthesis of H₂TDMPP

This protocol involves the acid-catalyzed condensation of the aldehyde and pyrrole to form the porphyrinogen, followed by in-situ oxidation.

Materials:

  • 3,5-Dimethoxybenzaldehyde

  • Pyrrole (freshly distilled)

  • Dichloromethane (DCM), reagent grade

  • Trifluoroacetic acid (TFA)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Silica gel for column chromatography

  • Hexanes, reagent grade

Workflow Diagram: Synthesis of H₂TDMPP

cluster_synthesis H₂TDMPP Synthesis Workflow cluster_details Protocol Details A 1. Condensation Step B 2. Oxidation Step A->B Add DDQ A_details Reactants: 3,5-Dimethoxybenzaldehyde, Pyrrole Solvent: DCM Catalyst: TFA Atmosphere: Argon Temperature: Room Temp. A->A_details C 3. Purification B->C Quench & Concentrate B_details Oxidant: DDQ Stir for 1 hour B->B_details D Characterized H₂TDMPP C->D Column Chromatography C_details Quench: Triethylamine Eluent: DCM/Hexanes C->C_details

Caption: Workflow for the Lindsey synthesis of H₂TDMPP.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry 1 L round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethoxybenzaldehyde (1.66 g, 10 mmol) and 750 mL of dichloromethane (DCM).

  • Reactant Addition: Add freshly distilled pyrrole (0.69 mL, 10 mmol) to the solution. Purge the flask with argon for 15 minutes to create an inert atmosphere. This is crucial to prevent unwanted side reactions.

  • Catalysis: Shield the flask from light with aluminum foil. Add trifluoroacetic acid (TFA, 0.38 mL, 5 mmol) dropwise while stirring. The solution will gradually darken.

  • Condensation: Allow the reaction to stir at room temperature for 2 hours. The progress can be monitored by observing the disappearance of the aldehyde via TLC.

  • Oxidation: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.70 g, 7.5 mmol) to the mixture. Stir for an additional 1 hour at room temperature. The solution should turn a deep purple.

  • Purification: Quench the reaction by adding a few drops of triethylamine. Concentrate the solution under reduced pressure. Adsorb the crude product onto a small amount of silica gel and purify by column chromatography (silica gel, eluting with a gradient of DCM in hexanes).

  • Isolation: Combine the purple fractions, evaporate the solvent, and dry the resulting solid under vacuum to yield H₂TDMPP as a crystalline purple solid.

Metallation of the Porphyrin Core

The catalytic activity of the porphyrin is unlocked by the insertion of a transition metal. Manganese (Mn) and Iron (Fe) are commonly used for oxidation reactions, while Zinc (Zn) is often employed for photocatalysis.

Protocol 2: General Metallation of H₂TDMPP with Mn(II)

This protocol describes the insertion of manganese to form [Mn(TDMPP)Cl]. A similar procedure can be used for other metals like Fe(II) or Zn(II) by substituting the metal salt.[5]

Materials:

  • H₂TDMPP (from Protocol 1)

  • Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O) or Manganese(II) chloride (MnCl₂)

  • N,N-Dimethylformamide (DMF)

  • Chloroform

  • Methanol

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve H₂TDMPP (100 mg, 0.11 mmol) in 50 mL of DMF.

  • Metal Salt Addition: Add a 10-fold molar excess of Mn(OAc)₂·4H₂O (270 mg, 1.1 mmol). The large excess drives the reaction to completion.

  • Reaction: Reflux the mixture under a nitrogen atmosphere for 2-4 hours. The reaction progress is monitored by UV-Vis spectroscopy. The characteristic four Q-bands of the free-base porphyrin will collapse into two bands upon successful metallation.

  • Workup: After cooling, remove the DMF under reduced pressure. Add 100 mL of water to the residue and extract the metalloporphyrin with chloroform (3 x 50 mL).

  • Purification: Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and filter. Evaporate the solvent and wash the solid product with hot methanol to remove any unreacted metal salts.

  • Isolation: Dry the resulting dark green solid [Mn(TDMPP)OAc] under vacuum. To obtain the chloride complex, dissolve the acetate complex in chloroform and wash with a dilute HCl solution, followed by water, then dry and evaporate.

Characterization

Proper characterization is essential to confirm the identity and purity of the catalyst.

UV-Visible Spectroscopy: This is the most direct method to monitor porphyrin synthesis and metallation. The spectra are characterized by an intense Soret (or B) band near 420 nm and weaker Q-bands in the 500-700 nm region.

Compound Type Soret Band (nm) Q-Bands (nm) Appearance Rationale
Free-Base (H₂TDMPP)~421~517, 554, 592, 6504 bandsLower D₂h symmetry.
Metallated [M(TDMPP)]Red-shifted (~440-480)~580, 6202 bandsHigher D₄h symmetry upon metal insertion.[5]
Note: Exact wavelengths are solvent-dependent. Data is representative based on similar methoxy-substituted porphyrins.[5][6]

¹H NMR Spectroscopy: Provides structural confirmation. Key signals for H₂TDMPP in CDCl₃ include:

  • β-pyrrolic protons: A sharp singlet around δ 8.9 ppm.

  • Aromatic protons: Multiplets in the δ 6.8-7.5 ppm range.

  • Methoxy protons: A sharp singlet around δ 3.9 ppm.

  • Inner N-H protons: A broad singlet far upfield at approx. δ -2.8 ppm, which disappears upon metallation.

Section 2: Application in Catalytic Oxidation

Metalloporphyrins, particularly those of manganese and iron, are potent catalysts for the oxidation of hydrocarbons, mimicking the action of cytochrome P450 enzymes. They can activate oxygen donors to form a high-valent metal-oxo species, which is the primary oxidant.[1]

Mechanism of Action

The catalytic cycle typically involves the reaction of the M(III) porphyrin with a single oxygen donor (e.g., iodosylbenzene (PhIO), m-CPBA) to form a high-valent oxo-metal(V) or metal(IV)-radical cation intermediate. This powerful oxidant then transfers its oxygen atom to the substrate (e.g., an alkene or alkane) and regenerates the M(III) catalyst.[7]

Catalytic Cycle for Alkene Epoxidation

Caption: Simplified catalytic cycle for Mn-porphyrin mediated epoxidation.

The 3,5-dimethoxy groups on the phenyl rings play a critical role. By donating electron density, they stabilize the highly oxidized intermediate, while the steric bulk prevents the catalyst from aggregating and deactivating.[3]

Representative Protocol: Catalytic Epoxidation of Alkenes

This protocol is adapted from established procedures for sterically hindered manganese porphyrins and serves as an excellent starting point for optimization with [Mn(TDMPP)Cl].[7][8]

Materials:

  • [Mn(TDMPP)Cl] catalyst

  • Styrene (or other alkene substrate)

  • Iodosylbenzene (PhIO) as the oxygen donor

  • Dichloromethane (DCM), anhydrous

  • 4-phenylpyridine N-oxide (4-PPNO) or Imidazole as an axial ligand/co-catalyst

  • Internal standard (e.g., dodecane) for GC analysis

Step-by-Step Procedure:

  • Reaction Setup: In a vial, dissolve the alkene substrate (e.g., styrene, 0.35 mmol) and an internal standard in 2 mL of anhydrous DCM.

  • Catalyst Addition: Add the [Mn(TDMPP)Cl] catalyst (0.0035 mmol, 1 mol%) and the axial ligand (e.g., 4-PPNO, 0.035 mmol, 10 mol%). The axial ligand enhances catalyst stability and activity.

  • Initiation: Add the solid oxidant PhIO (0.07 mmol, 20 mol% relative to substrate) in one portion. The reaction is typically run with the substrate in large excess.

  • Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by taking aliquots and analyzing them by GC or TLC.

  • Workup: Once the reaction is complete (or the oxidant is consumed), filter the mixture through a short plug of silica gel to remove the catalyst and insoluble byproducts.

  • Analysis: Analyze the filtrate by Gas Chromatography (GC) to determine conversion and product yield against the internal standard.

Representative Protocol: Catalytic Hydroxylation of Alkanes

The C-H bonds of alkanes are notoriously inert. Iron and manganese porphyrins can catalyze their hydroxylation, a reaction of significant synthetic value.[2] This protocol is based on systems using sterically hindered iron porphyrins.[2]

Materials:

  • [Fe(TDMPP)Cl] or [Mn(TDMPP)Cl] catalyst

  • Cyclohexane (or other alkane substrate), often used as both substrate and solvent

  • m-Chloroperbenzoic acid (m-CPBA) or PhIO as the oxygen donor

  • Benzene (co-solvent, optional)

  • Internal standard (e.g., cyclooctane)

Step-by-Step Procedure:

  • Reaction Setup: To a solution of the alkane substrate (e.g., 0.5 mL cyclohexane) and internal standard in 0.5 mL of benzene, add the metalloporphyrin catalyst (0.4 µmol).

  • Initiation: Add the oxidant (e.g., PhIO, 45 µmol) to the solution. Stir the reaction mixture under an argon atmosphere for 6-8 hours at room temperature.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃).

  • Analysis: Analyze the organic phase directly by GC-MS to identify the products (e.g., cyclohexanol, cyclohexanone) and quantify the yield.

Expected Performance & Selectivity: For sterically hindered porphyrins, hydroxylation of linear alkanes often shows a preference for the less sterically hindered terminal (ω) and sub-terminal (ω-1) positions, a hallmark of shape-selective catalysis.[2] The product distribution (alcohol vs. ketone) can be influenced by the choice of metal and oxidant.

Section 3: Application in Photocatalysis

Porphyrins are excellent photosensitizers due to their strong absorption in the visible spectrum. Zinc(II) porphyrins, like [Zn(TDMPP)], are particularly well-suited for photocatalysis as the closed-shell d¹⁰ zinc ion does not quench the excited state of the porphyrin ring. They can be used to degrade organic pollutants in water via the generation of reactive oxygen species (ROS).[9][10]

Mechanism of Action

Upon absorption of a photon, the porphyrin is promoted to an excited singlet state (¹PS). It can then undergo intersystem crossing (ISC) to a longer-lived triplet state (³PS). This triplet sensitizer can transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), which is a powerful oxidant for degrading organic molecules.

Jablonski Diagram for Photosensitization

cluster_ros ROS Generation S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption (hν) S1->S0 Fluorescence T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence T1_O2 ³PS* + ³O₂ S0_O2 ¹PS + ¹O₂ T1_O2->S0_O2 Energy Transfer

Caption: Energy diagram showing photosensitization and singlet oxygen generation.

Representative Protocol: Photocatalytic Degradation of Organic Dyes

This protocol provides a general method for evaluating the photocatalytic activity of [Zn(TDMPP)] for the degradation of a model pollutant like Methylene Blue (MB).[10]

Materials:

  • [Zn(TDMPP)] catalyst

  • Methylene Blue (MB) stock solution

  • Deionized water

  • A visible light source (e.g., a halogen lamp with a UV cut-off filter)

  • UV-Vis Spectrophotometer

Step-by-Step Procedure:

  • Preparation: Prepare an aqueous solution of Methylene Blue (e.g., 10 mg/L).

  • Catalyst Addition: In a beaker, add a specific amount of the [Zn(TDMPP)] catalyst (e.g., 10 mg) to 100 mL of the MB solution. Note: As the porphyrin has low water solubility, this will form a suspension. Alternatively, the catalyst can be immobilized on a solid support like silica.

  • Equilibration: Stir the suspension in the dark for 30-60 minutes to establish an adsorption-desorption equilibrium between the dye and the catalyst surface.

  • Irradiation: Place the beaker under the visible light source and begin irradiation while continuously stirring.

  • Monitoring: At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot of the suspension. Centrifuge or filter the aliquot to remove the catalyst particles.

  • Analysis: Measure the absorbance of the supernatant at the λ_max of Methylene Blue (~664 nm) using a UV-Vis spectrophotometer. The degradation efficiency can be calculated as (A₀ - Aₜ) / A₀ × 100%.

Section 4: Troubleshooting and Key Considerations

  • Catalyst Degradation (Oxidation): During oxidative catalysis, the porphyrin macrocycle itself can be oxidized, leading to deactivation. This is often observed as bleaching of the characteristic color. Using a robust, sterically protected porphyrin like TDMPP minimizes this. Running reactions under an inert atmosphere can also help.

  • Low Yields in Oxidation: This can be due to catalyst deactivation or an inappropriate choice of oxidant or axial ligand. Screening different axial ligands (e.g., imidazole, pyridine derivatives) and oxidants can significantly improve performance.

  • Porphyrin Solubility: While TDMPP has good solubility in many organic solvents, its metallated forms may have different properties. For aqueous photocatalysis, immobilizing the catalyst on a solid support (e.g., silica, TiO₂) is a common strategy to improve dispersibility and facilitate recovery.

  • Safety: Handle chlorinated solvents and reagents like TFA and DDQ in a well-ventilated fume hood. Porphyrins are potent photosensitizers; avoid exposing solutions to strong light unnecessarily, especially during synthesis and handling.

References

Application Notes and Protocols: Fluorescence Microscopy with 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin is a synthetic porphyrin derivative that has garnered significant interest within the scientific community. Porphyrins, a class of organic compounds with a characteristic tetrapyrrolic macrocycle, are known for their unique photophysical properties.[1] These properties make them valuable as photosensitizers in photodynamic therapy (PDT) and as fluorescent probes for cellular imaging.[1][2] The dimethoxyphenyl substitutions on the porphyrin core of this specific compound enhance its utility in biological applications by influencing its solubility and interaction with cellular structures. This guide provides a comprehensive overview of the experimental setup and protocols for utilizing this compound in fluorescence microscopy.

Photophysical Properties

The utility of a fluorophore in fluorescence microscopy is fundamentally dictated by its absorption and emission characteristics. Porphyrins typically exhibit a strong absorption band, known as the Soret band, in the near-UV or blue region of the spectrum, and several weaker absorption bands, called Q-bands, at longer wavelengths.[3][4] The fluorescence emission of porphyrins generally occurs at wavelengths longer than their absorption, a phenomenon known as the Stokes shift.

Table 1: Expected Photophysical Properties of this compound

PropertyExpected Range/CharacteristicRationale
Soret Band (Max Absorption) ~400-425 nmTypical for tetraphenylporphyrins. The exact wavelength is influenced by the solvent and peripheral substituents.[8]
Q-Bands (Visible Absorption) ~500-700 nm (multiple peaks)Characteristic of the porphyrin macrocycle's π-electron system.[3]
Fluorescence Emission ~600-750 nmEmission occurs at a longer wavelength than the Q-band absorption due to the Stokes shift.
Quantum Yield VariableDependent on the molecular environment and aggregation state. Porphyrins can have moderate to high fluorescence quantum yields.[9]
Singlet Oxygen Yield Potentially HighPorphyrins are known to be efficient generators of singlet oxygen upon photoexcitation, a key property for PDT applications.[9][10]

Experimental Setup for Fluorescence Microscopy

A meticulously configured fluorescence microscope is paramount for achieving high-quality images with optimal signal-to-noise ratios. The core components of the setup include the light source, filters, dichroic mirror, objective lens, and detector.[11]

Light Source

The choice of light source should align with the excitation spectrum of the porphyrin.[11]

  • Mercury or Xenon Arc Lamps: These are common light sources in fluorescence microscopy, providing broad-spectrum illumination that can be filtered to select the desired excitation wavelength.[12][13]

  • LEDs (Light Emitting Diodes): LEDs offer narrow-band illumination, which can be advantageous for specifically exciting the porphyrin and minimizing background fluorescence.

  • Lasers: For confocal microscopy, lasers provide high-intensity, monochromatic light ideal for precise excitation.

Given the expected Soret band around 400-425 nm, a light source with strong emission in this range is recommended.

Filters and Dichroic Mirror

The filter set, comprising an excitation filter, a dichroic mirror, and an emission filter, is critical for separating the excitation and emission light paths.[14][15]

  • Excitation Filter: This filter should be selected to transmit light that maximally excites the porphyrin, ideally centered around its Soret or a prominent Q-band.[16][17] A bandpass filter is often used to narrow the range of excitation wavelengths.

  • Dichroic Mirror: The dichroic mirror reflects the excitation light towards the sample and transmits the longer-wavelength emission light towards the detector.[15] Its cut-off wavelength should be positioned between the excitation and emission maxima.

  • Emission Filter: This filter blocks stray excitation light and transmits the fluorescence signal from the porphyrin.[16] A longpass or bandpass filter can be used depending on the need to isolate the emission signal from other fluorescent sources.

G LightSource Light Source (e.g., Xenon Lamp) ExcitationFilter Excitation Filter (Transmits ~400-425 nm) LightSource->ExcitationFilter Broadband Light DichroicMirror Dichroic Mirror (Reflects <500 nm, Transmits >500 nm) ExcitationFilter->DichroicMirror Excitation Light Objective Objective Lens DichroicMirror->Objective Reflected Excitation EmissionFilter Emission Filter (Transmits >600 nm) DichroicMirror->EmissionFilter Transmitted Emission Objective->DichroicMirror Emitted Fluorescence Sample Sample with Porphyrin Objective->Sample Focus/Emission Sample->Objective Detector Detector (Camera/PMT) EmissionFilter->Detector Filtered Emission

Objective Lens

The choice of objective lens influences both the resolution and the efficiency of light collection.[12]

  • Numerical Aperture (NA): A higher NA objective collects more light, leading to brighter images, which is particularly important for detecting weak fluorescence.

  • Magnification: The required magnification will depend on the size of the features being imaged.

  • Immersion Medium: Oil immersion objectives can increase the NA and improve image quality by reducing light scattering.[12]

Protocols

Porphyrin Solution Preparation
  • Solvent Selection: this compound is expected to be soluble in common organic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), and dichloromethane (DCM). For biological applications, a stock solution can be prepared in a minimal amount of a water-miscible solvent like DMSO and then diluted in an aqueous buffer or cell culture medium.

  • Concentration: The working concentration will need to be optimized for the specific application. For cellular imaging, concentrations in the low micromolar range are typically used to avoid aggregation-induced quenching of fluorescence and cellular toxicity.

  • Storage: Porphyrin solutions should be stored in the dark to prevent photobleaching.[18]

Cellular Staining Protocol (for adherent cells)
  • Cell Culture: Plate cells on a suitable substrate for microscopy (e.g., glass-bottom dishes or coverslips) and culture until they reach the desired confluency.

  • Preparation of Staining Solution: Dilute the porphyrin stock solution in pre-warmed cell culture medium to the desired final concentration.

  • Incubation: Remove the culture medium from the cells and replace it with the porphyrin-containing medium. Incubate the cells for a specific period (e.g., 30 minutes to several hours) at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove any unbound porphyrin.[19]

  • Imaging: Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells. The sample is now ready for observation under the fluorescence microscope.

G cluster_prep Sample Preparation cluster_imaging Image Acquisition A Plate and Culture Cells B Prepare Porphyrin Staining Solution A->B C Incubate Cells with Porphyrin B->C D Wash to Remove Unbound Porphyrin C->D E Mount Sample on Microscope D->E F Locate Cells using Brightfield E->F G Switch to Fluorescence Channel F->G H Optimize Exposure and Gain G->H I Acquire Image H->I

Image Acquisition
  • Focusing: Initially, locate the cells of interest using brightfield or phase-contrast microscopy to minimize photobleaching of the fluorescent probe.[20]

  • Fluorescence Imaging: Switch to the appropriate fluorescence channel for the porphyrin.

  • Exposure Time and Gain: Adjust the camera's exposure time and gain to obtain a well-exposed image with a good signal-to-noise ratio.[21] Start with a low exposure time and gradually increase it to avoid saturation of the detector.

  • Minimizing Photobleaching: Photobleaching, the light-induced destruction of the fluorophore, is a common issue in fluorescence microscopy.[18][20] To mitigate this:

    • Minimize the exposure of the sample to the excitation light.[22]

    • Use the lowest possible excitation light intensity that provides an adequate signal.

    • Consider using an anti-fade mounting medium if imaging fixed cells.[22]

    • Acquire images efficiently and avoid unnecessary prolonged exposure.

Troubleshooting

Table 2: Common Issues and Solutions in Porphyrin Fluorescence Microscopy

IssuePossible Cause(s)Suggested Solution(s)
Low/No Signal - Incorrect filter set.[19] - Porphyrin concentration too low. - Photobleaching.[20]- Verify that the excitation and emission filters match the spectral properties of the porphyrin.[17] - Increase the porphyrin concentration or incubation time. - Reduce excitation light intensity and exposure time.[18]
High Background - Incomplete removal of unbound porphyrin.[19] - Autofluorescence from the sample or medium.- Perform additional washing steps.[19] - Use phenol red-free imaging medium. - Consider using spectral unmixing if available.
Rapid Fading of Signal - Photobleaching due to high excitation intensity or long exposure.[18]- Use neutral density filters to reduce excitation intensity.[20] - Minimize exposure time.[22] - Use a more photostable fluorophore if possible.
Cell Toxicity - Porphyrin concentration too high. - Phototoxicity upon illumination.- Perform a dose-response experiment to determine the optimal non-toxic concentration. - Limit the duration and intensity of light exposure.

Conclusion

This compound holds promise as a fluorescent probe for various microscopy applications. By carefully selecting and configuring the microscope components based on the photophysical properties of this molecule and by following optimized protocols for sample preparation and image acquisition, researchers can obtain high-quality fluorescence images. Adherence to best practices for minimizing photobleaching and background signal is crucial for generating reliable and reproducible data.

References

Application Notes and Protocols: Incorporation of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin into Nanoparticles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Introduction: Harnessing the Potential of a Potent Photosensitizer

5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin (TDM-Porphyrin) is a highly hydrophobic photosensitizer with significant potential in photodynamic therapy (PDT) and bioimaging. Its extended π-conjugated system allows for strong absorption of light and subsequent generation of cytotoxic reactive oxygen species (ROS). However, its poor aqueous solubility and tendency to aggregate in biological media severely limit its clinical translation.[1] Encapsulation within nanoparticle delivery systems can overcome these limitations by improving solubility, enhancing bioavailability, and enabling targeted delivery to diseased tissues.[2]

This comprehensive guide provides detailed protocols for the incorporation of TDM-Porphyrin into two distinct and widely used nanoparticle platforms: polymeric nanoparticles (specifically, poly(lactic-co-glycolic acid), PLGA) and liposomes. Additionally, a protocol for the formation of pure self-assembled TDM-Porphyrin nanoparticles is presented. The methodologies are designed to be robust and reproducible, with an emphasis on the underlying scientific principles that govern nanoparticle formation and drug loading.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of TDM-Porphyrin is crucial for the successful design and formulation of nanoparticle delivery systems.

PropertyValueSignificance for Nanoparticle Formulation
Molecular Formula C₅₆H₅₄N₄O₈-
Molecular Weight 935.05 g/mol Influences diffusion and encapsulation efficiency.
Appearance Purple crystalline powder-
Solubility Soluble in organic solvents such as dichloromethane (DCM), chloroform, and tetrahydrofuran (THF).[3] Insoluble in water.Dictates the choice of solvent system for nanoparticle preparation methods like nanoprecipitation and emulsion evaporation.
UV-Vis Absorption Soret band (~420 nm) and Q-bands (500-700 nm) in organic solvents.[4]Essential for quantifying porphyrin concentration and assessing encapsulation efficiency. The absorption in the red region is critical for PDT applications.
Fluorescence Emits fluorescence upon excitation, typically in the red region of the spectrum.[4]Allows for tracking of the porphyrin within nanoparticles and cells.

Protocol 1: Incorporation into PLGA Nanoparticles via Nanoprecipitation

The nanoprecipitation method, also known as the solvent displacement method, is a straightforward and widely used technique for encapsulating hydrophobic drugs into polymeric nanoparticles.[5] The principle involves the rapid diffusion of a solvent (in which the polymer and drug are dissolved) into a non-solvent, leading to the precipitation of the polymer and the entrapment of the drug into nanoparticles.

Causality Behind Experimental Choices:
  • PLGA Selection: PLGA is a biocompatible and biodegradable polymer approved by the FDA for various biomedical applications. Its degradation products, lactic acid and glycolic acid, are endogenous and easily metabolized. The choice of PLGA with a specific lactide-to-glycolide ratio and molecular weight will influence the nanoparticle size, drug release profile, and degradation rate.

  • Solvent System: A water-miscible organic solvent that can dissolve both the TDM-Porphyrin and PLGA is required. Tetrahydrofuran (THF) or acetone are common choices. The non-solvent is typically deionized water, often containing a stabilizer.

  • Stabilizer: A stabilizer, such as polyvinyl alcohol (PVA) or Pluronic® F-127, is crucial to prevent nanoparticle aggregation during formation and storage. It adsorbs to the nanoparticle surface, providing steric hindrance.

Experimental Workflow:

References

measuring singlet oxygen quantum yield of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Determination of Singlet Oxygen Quantum Yield for 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Singlet Oxygen Quantum Yield

Singlet molecular oxygen (¹O₂), the first electronic excited state of molecular oxygen, is a highly reactive oxygen species (ROS) pivotal in photodynamic therapy (PDT), photocatalysis, and environmental photochemistry.[1] Unlike ground-state triplet oxygen, singlet oxygen is a potent oxidizing agent capable of reacting with a wide range of biological molecules, leading to cellular damage and apoptosis, a mechanism harnessed in cancer treatment.[2] The efficacy of a photosensitizer (PS) in these applications is quantified by its singlet oxygen quantum yield (ΦΔ), which is the ratio of the number of singlet oxygen molecules generated to the number of photons absorbed by the photosensitizer.[3] A high ΦΔ value is a critical parameter for selecting promising PDT drug candidates.

This application note provides a detailed protocol for measuring the ΦΔ of This compound (m-TdMPP) , a synthetic porphyrin derivative. Porphyrins are a well-established class of photosensitizers due to their strong absorption in the visible region (the Soret and Q bands), high triplet state quantum yields, and efficient energy transfer to molecular oxygen.[4][5] The specific substitution pattern of m-TdMPP influences its photophysical properties, making the accurate determination of its ΦΔ essential for evaluating its potential in therapeutic applications.[6]

Principle of Measurement: The Indirect Method

While singlet oxygen can be detected directly by its weak phosphorescence at ~1270 nm, this method requires specialized and highly sensitive near-infrared detectors.[7][8] A more accessible and widely used approach is the indirect method, which relies on a chemical trap that reacts specifically with ¹O₂.[1][9]

This protocol employs 1,3-diphenylisobenzofuran (DPBF) as the chemical trap. DPBF is an excellent choice because it does not absorb in the visible region where most porphyrins are excited, yet it reacts efficiently with ¹O₂ to form a non-fluorescent, non-absorbing endoperoxide.[10] The consumption of DPBF can be easily monitored by the decrease in its characteristic absorbance peak at approximately 410-415 nm.

The measurement is performed using a relative method, comparing the rate of DPBF consumption sensitized by m-TdMPP to that of a well-characterized reference photosensitizer with a known ΦΔ value under identical experimental conditions.[11][12] By ensuring that the sample and reference solutions have the same absorbance at the irradiation wavelength, we can directly compare their efficiencies in generating ¹O₂.

The fundamental process of photosensitization is illustrated in the diagram below.

Jablonski cluster_PS Photosensitizer (PS) cluster_O2 Molecular Oxygen (O₂) S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption (hν) O2_triplet ³O₂ (Triplet Ground State) T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing (ISC) O2_singlet ¹O₂ (Singlet Excited State) T1->S0 Phosphorescence T1->O2_singlet Energy Transfer

Caption: Photosensitization process leading to singlet oxygen generation.

Materials and Equipment

CategoryItemSpecifications
Photosensitizers This compound (m-TdMPP)Sample
Methylene Blue (MB) or 5,10,15,20-Tetraphenylporphyrin (TPP)Reference Standard (Known ΦΔ, e.g., MB ΦΔ ≈ 0.52 in many organic solvents)[4]
Chemical Trap 1,3-Diphenylisobenzofuran (DPBF)>97% purity
Solvent N,N-Dimethylformamide (DMF) or other suitable organic solvent (e.g., Toluene, Chloroform)Spectroscopic grade
Equipment UV-Vis SpectrophotometerCapable of kinetic measurements
Light SourceLED or Lamp (e.g., Xenon) with a monochromator or bandpass filter
Quartz Cuvettes1 cm path length, matched pair
Magnetic Stirrer and Stir BarsSmall, for use inside the cuvette
Micropipettes and Volumetric FlasksStandard laboratory grade
Aluminum FoilTo protect solutions from ambient light

Experimental Workflow

The overall process involves careful preparation of solutions, controlled irradiation, and systematic data acquisition, followed by analysis to determine the quantum yield.

Workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis prep_stock Prepare Stock Solutions (PS, Reference, DPBF) prep_work Prepare Working Solutions (Optically Matched) prep_stock->prep_work add_dpbf Add DPBF to Cuvette prep_work->add_dpbf irradiate Irradiate at λ_exc (Timed Intervals) add_dpbf->irradiate Repeat measure_abs Measure DPBF Absorbance (at ~415 nm) irradiate->measure_abs Repeat measure_abs->irradiate Repeat plot_data Plot ln(A₀/A) vs. Time measure_abs->plot_data calc_slope Calculate Slopes (k) plot_data->calc_slope calc_qy Calculate ΦΔ calc_slope->calc_qy

Caption: Workflow for singlet oxygen quantum yield determination.

Detailed Protocol

5.1. Solution Preparation

Causality Note: All solutions, especially those containing DPBF, must be prepared fresh and protected from ambient light to prevent premature degradation, which would lead to inaccurate results.[13]

  • DPBF Stock Solution (1 mM): Dissolve ~2.7 mg of DPBF in 10 mL of the chosen solvent (e.g., DMF). Keep this solution wrapped in aluminum foil and on ice.

  • Photosensitizer Stock Solutions (0.1 mM): Prepare separate 0.1 mM stock solutions of m-TdMPP and the reference photosensitizer (e.g., Methylene Blue) in the same solvent.

  • Working Solutions (Optically Matched):

    • First, determine the desired irradiation wavelength (λ_exc). This should be a wavelength where both the sample and reference absorb but DPBF does not, typically one of the Q-bands for porphyrins (e.g., 514 nm for m-TdMPP)[4].

    • In a 3 mL quartz cuvette, dilute the m-TdMPP stock solution to obtain an absorbance of ~0.1 at λ_exc. Record the exact absorbance.

    • In a second cuvette, dilute the reference PS stock solution until its absorbance at λ_exc precisely matches that of the m-TdMPP solution. This optical matching is critical for the validity of the relative method.[3]

5.2. Spectrophotometric Measurement

Causality Note: The experiment must be conducted under constant stirring to ensure uniform irradiation and reaction within the solution. The concentration of the photosensitizer should be low (Abs < 0.1) to avoid inner filter effects and self-aggregation, which can decrease the quantum yield.[12][14]

  • Baseline Measurement: Place the cuvette containing the optically matched m-TdMPP solution into the spectrophotometer. Add a small stir bar and place it on the magnetic stirrer.

  • Add DPBF: In the dark, add a sufficient volume of the DPBF stock solution to the cuvette to achieve an initial absorbance of ~1.0 at its λ_max (~415 nm). This typically requires 30-50 µL of 1 mM DPBF stock for a 3 mL final volume.

  • Initial Scan: Immediately record the full absorption spectrum or the absorbance at ~415 nm. This is your "time zero" (A₀) reading.

  • Irradiation and Monitoring:

    • Remove the cuvette from the spectrophotometer and place it in front of the light source, ensuring the light beam passes through the solution.

    • Irradiate the solution while stirring for a fixed time interval (e.g., 30 seconds).

    • Quickly return the cuvette to the spectrophotometer and record the absorbance of DPBF at ~415 nm.

    • Repeat the irradiation/measurement cycle for a total of 10-15 minutes, or until the DPBF absorbance has decreased by at least 50%.[15]

  • Repeat for Reference: Repeat steps 1-4 identically using the optically matched reference photosensitizer solution.

  • Control Experiment: Perform a control experiment by irradiating a solution of DPBF in the solvent without any photosensitizer to confirm that DPBF does not photobleach significantly on its own under the experimental conditions.

5.3. Data Analysis and Calculation

The consumption of DPBF follows pseudo-first-order kinetics. The data is analyzed by plotting the natural logarithm of the absorbance ratio versus time.

  • Plot the Data: For both the sample (m-TdMPP) and the reference, plot ln(A₀/Aₜ) versus irradiation time (t), where A₀ is the initial absorbance of DPBF and Aₜ is the absorbance at time t.

  • Determine the Rate Constants: The plot should yield a straight line. The slope of this line is the observed rate constant for DPBF photo-oxidation (k). Determine the slope for both the sample (ksample) and the reference (kref).

  • Calculate the Quantum Yield (ΦΔ): The singlet oxygen quantum yield of the sample (ΦΔsample) is calculated using the following equation:[16]

    ΦΔsample = ΦΔref * ( ksample / kref ) * ( Fref / Fsample )

    • ΦΔref is the known singlet oxygen quantum yield of the reference standard in the chosen solvent.

    • ksample and kref are the slopes obtained from the linear fits of the data plots.

    • F is the photon absorption correction factor, calculated as F = 1 - 10-A(λ_exc). However, since the absorbances of the sample and reference solutions were optically matched at the irradiation wavelength (Asample(λ_exc) = Aref(λ_exc)), the ratio Fref / Fsample is equal to 1.

    Therefore, the simplified equation becomes:

    ΦΔsample = ΦΔref * ( ksample / kref )

Expected Results & Interpretation

For this compound, a high singlet oxygen quantum yield is expected, characteristic of many tetraphenylporphyrin derivatives. A study by Amos-Tautua et al. reported a ΦΔ value for m-TdMPP that was higher than that of Methylene Blue (ΦΔ ≈ 0.52), suggesting a strong potential for use as a photosensitizer.[4] Your calculated value should be in a similar range. The final result should be reported as an average of at least three independent measurements with the standard deviation.

Troubleshooting

IssuePossible CauseSolution
Non-linear plot of ln(A₀/Aₜ) vs. time Photosensitizer photobleaching; DPBF concentration too high; PS aggregation.Decrease irradiation time intervals; ensure initial PS absorbance is < 0.1; check for changes in the PS Q-bands.
Rapid DPBF decay in control experiment Contaminated solvent; ambient light leakage.Use fresh, high-purity solvent; ensure the experimental setup is light-tight.
Low or no DPBF decay Inefficient photosensitizer; light source too weak; oxygen depletion.Verify the compound's integrity; check light source intensity; ensure the solution is air-saturated.
Poor reproducibility Inconsistent light source positioning; temperature fluctuations.Use a fixed cuvette holder; allow the light source to stabilize before starting the experiment.

References

Application Note: 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin for Chemical Sensing Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin (H₂TDMPP) in the development of chemical sensors. Porphyrins represent a versatile class of molecules for sensing applications due to their distinct optical and electrochemical properties.[1][2] The incorporation of dimethoxyphenyl groups at the meso positions of the tetraphenylporphyrin core modulates its electronic characteristics, offering potential for enhanced sensitivity and selectivity in the detection of various analytes, including volatile organic compounds (VOCs) and metal ions.[3] This document details the underlying sensing principles, protocols for synthesis and sensor fabrication, and a discussion of potential applications.

Introduction: The Versatility of Porphyrins in Chemical Sensing

Porphyrins and their derivatives have garnered significant interest as active materials in chemical sensors owing to their intense absorption in the visible region (the Soret and Q-bands), significant fluorescence, and versatile coordination chemistry.[1][4] These properties can be finely tuned through synthetic modifications of the porphyrin macrocycle. The interaction of a porphyrin with an analyte can induce measurable changes in its optical or electrochemical signatures, forming the basis of the sensing mechanism.[5]

This compound is a synthetic porphyrin characterized by the presence of eight methoxy groups on its peripheral phenyl rings. These electron-donating groups influence the electronic density of the porphyrin core, which can affect its interaction with target analytes and enhance its performance in sensing applications.[3] This guide will explore the practical application of H₂TDMPP in chemical sensor development, providing detailed methodologies and theoretical background.

Core Principles of H₂TDMPP-Based Sensors

The functionality of a chemical sensor based on H₂TDMPP is rooted in the specific interactions between the porphyrin and the target analyte. These interactions lead to a detectable signal through various transduction mechanisms.

Optical Sensing Mechanisms

Optical sensing with porphyrins is a widely used approach due to its high sensitivity and the relative ease of signal detection.[1][6]

  • Colorimetric Sensing: The binding of an analyte can alter the electronic transitions within the porphyrin macrocycle, resulting in a shift of the Soret and Q-bands in the UV-Vis absorption spectrum. This spectral shift often corresponds to a visible color change, enabling colorimetric detection.

  • Fluorometric Sensing: H₂TDMPP, like other porphyrins, is fluorescent. The presence of an analyte can lead to either a decrease (quenching) or an increase (enhancement) in its fluorescence intensity.[7] This change in fluorescence provides a highly sensitive detection pathway.

Electrochemical Sensing Mechanisms

The redox activity of the porphyrin ring can be exploited for electrochemical sensing. Analyte binding can modulate the oxidation and reduction potentials of the porphyrin, which can be measured using techniques such as cyclic voltammetry.

Sensing Pathway Visualization

G cluster_0 Analyte Interaction cluster_1 Signal Transduction cluster_2 Detection & Analysis Analyte Target Analyte (e.g., VOC, Metal Ion) Interaction Analyte-Porphyrin Binding/Interaction Analyte->Interaction Porphyrin H₂TDMPP Sensing Layer Porphyrin->Interaction Signal_Change Change in Optical/ Electrochemical Properties Interaction->Signal_Change Detection Instrumental Measurement (e.g., Spectrophotometer) Signal_Change->Detection Output Sensor Response (e.g., Absorbance Change) Detection->Output

Caption: Logical workflow of a chemical sensor utilizing H₂TDMPP.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of H₂TDMPP and the fabrication of a sensor device.

Protocol 1: Synthesis of this compound

The Lindsey condensation is a widely adopted method for the synthesis of meso-substituted porphyrins, offering good yields under mild conditions.[8][9]

Materials:

  • 3,5-Dimethoxybenzaldehyde

  • Pyrrole (freshly distilled)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·OEt₂)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Silica Gel (for column chromatography)

  • DCM/Hexane solvent system

Procedure:

  • Combine 3,5-dimethoxybenzaldehyde (4 eq.) and freshly distilled pyrrole (4 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Initiate the condensation by adding a catalytic amount of TFA or BF₃·OEt₂. Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the aldehyde is consumed, add DDQ (3-4 eq.) to oxidize the porphyrinogen to the porphyrin. Stir for an additional 1-2 hours, during which the solution will develop a deep purple hue.

  • Neutralize the reaction mixture with a few drops of triethylamine.

  • Evaporate the solvent using a rotary evaporator.

  • Purify the resulting solid by column chromatography on silica gel, eluting with a DCM/hexane gradient to isolate the H₂TDMPP.

  • Confirm the identity and purity of the product using UV-Vis spectroscopy, ¹H NMR, and mass spectrometry.

Protocol 2: Sensor Film Fabrication via Langmuir-Blodgett Deposition

The Langmuir-Blodgett (LB) technique enables the creation of highly organized thin films with precise control over thickness and molecular orientation, which is highly advantageous for sensor applications.[10][11][12][13]

Materials:

  • Synthesized H₂TDMPP

  • Chloroform (as the spreading solvent)

  • Ultrapure water (as the subphase)

  • Quartz or glass slides (as substrates)

  • A Langmuir-Blodgett trough

Procedure:

  • Prepare a dilute solution of H₂TDMPP in chloroform (e.g., 0.1 mg/mL).

  • Thoroughly clean the substrates.

  • Add ultrapure water to the LB trough.

  • Gently dispense the H₂TDMPP solution onto the water surface.

  • Wait for the chloroform to evaporate completely, leaving a floating monolayer of H₂TDMPP.

  • Use the movable barriers of the trough to slowly compress the monolayer to the desired surface pressure, thereby forming a condensed and ordered film.

  • Transfer the monolayer to a substrate by vertically immersing and withdrawing the slide through the air-water interface at a controlled rate.

  • Multiple layers can be deposited by repeating the transfer process.

  • Carefully dry the prepared sensor film.

Langmuir-Blodgett Deposition Workflow

G step1 Step 1 Spreading of H₂TDMPP solution on water step2 Step 2 Solvent Evaporation & Monolayer Formation step1->step2 step3 Step 3 Monolayer Compression to desired surface pressure step2->step3 step4 Step 4 Vertical Transfer of monolayer to substrate step3->step4 step5 Step 5 Drying of the Sensor Film step4->step5

Caption: Step-wise process for fabricating an H₂TDMPP sensor film using the Langmuir-Blodgett method.

Protocol 3: Gas Sensing Measurements for Volatile Organic Compounds (VOCs)

This protocol outlines the procedure for evaluating the sensor's response to VOCs using UV-Vis spectroscopy.[1][6][14]

Materials:

  • H₂TDMPP sensor film on a transparent substrate

  • A sealed gas exposure chamber with optical windows

  • Mass flow controllers for precise gas mixing

  • A certified source of the target VOC

  • A source of inert carrier gas (e.g., N₂)

  • A UV-Vis spectrophotometer

Procedure:

  • Mount the sensor film within the gas chamber.

  • Establish a stable baseline by purging the chamber with the carrier gas and recording the UV-Vis spectrum.

  • Introduce a specific concentration of the VOC into the chamber by mixing it with the carrier gas using the mass flow controllers.

  • Continuously record the UV-Vis spectrum of the film until the spectral changes stabilize.

  • Quantify the sensor response by measuring the change in absorbance at a key wavelength, typically the Soret band maximum.

  • Assess the reversibility of the sensor by purging the chamber with the carrier gas again and observing the return to the baseline spectrum.

  • To characterize the sensor's performance, repeat this process with different VOCs and varying concentrations.

Data Presentation and Expected Results

The performance of the H₂TDMPP sensor can be quantified and compared based on several key parameters.

Table 1: Key Performance Metrics for Chemical Sensors

MetricDescription
Sensitivity The magnitude of the sensor's response to a given change in analyte concentration.
Selectivity The ability of the sensor to respond preferentially to a specific analyte in the presence of other interfering species.
Response Time The time required for the sensor to reach a certain percentage (e.g., 90%) of its final response upon exposure to the analyte.
Recovery Time The time taken for the sensor signal to return to its baseline after the removal of the analyte.
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected by the sensor.

Table 2: Anticipated Sensor Responses

Analyte TypeProbable Interaction MechanismExpected Spectroscopic Change
Acidic Gases (e.g., HCl) Protonation of the porphyrin core nitrogensA significant red-shift of the Soret band.
Basic Gases (e.g., NH₃, amines) Coordination to the central cavity or hydrogen bondingA shift in the Soret band (can be blue or red depending on the specific interaction).
Metal Ions (e.g., Zn²⁺, Cu²⁺) Formation of a metalloporphyrin complexA distinct shift in the Soret and Q-bands and likely fluorescence quenching.[15]

Broader Applications and Future Directions

The development of sensors based on H₂TDMPP opens up possibilities in various fields:

  • Environmental Monitoring: For the detection of atmospheric pollutants like NO₂.[16]

  • Food Safety: To assess food quality by detecting volatile amines produced during spoilage.

  • Biomedical Research: In the development of diagnostic tools that analyze biomarkers in exhaled breath.

  • Pharmaceutical Development: As a platform for screening molecular interactions.

Future research could focus on the synthesis of metallated derivatives of H₂TDMPP to enhance selectivity towards specific analytes or the incorporation of H₂TDMPP into composite materials to improve sensor stability and performance.

References

Application Notes and Protocols: Functionalization of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Dihydroxyphenyl Porphyrin Scaffold

Porphyrins and their derivatives have garnered significant attention in the field of biomedicine, particularly in photodynamic therapy (PDT) and as drug delivery vehicles.[1][2][3] Their unique photophysical properties, including the ability to generate cytotoxic singlet oxygen upon light activation, make them potent photosensitizers.[3] Moreover, the porphyrin macrocycle offers a versatile platform for chemical modification, allowing for the attachment of various functional moieties to enhance therapeutic efficacy and target specificity.[1][4]

Among the diverse array of synthetic porphyrins, 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin (TDMPP) stands out as a particularly strategic precursor for developing targeted drug delivery systems. The key to its utility lies in the eight methoxy groups positioned on the peripheral phenyl rings. These groups, while rendering the initial molecule hydrophobic, are amenable to demethylation, yielding the octahydroxylated analogue, 5,10,15,20-Tetrakis(3,5-dihydroxyphenyl)porphyrin (TDPP) .[5][6] This transformation is the gateway to a multitude of functionalization possibilities. The resultant hydroxyl groups serve as versatile chemical handles for the covalent attachment of:

  • Targeting Ligands: To direct the porphyrin conjugate to specific cells or tissues, thereby minimizing off-target effects.

  • Therapeutic Agents: To create multifunctional theranostic agents that combine the photodynamic properties of the porphyrin with the cytotoxic effects of a conjugated drug.

  • Solubilizing Moieties: Such as polyethylene glycol (PEG), to improve biocompatibility and circulation time in biological systems.

This guide provides a comprehensive overview of the synthesis, functionalization, and characterization of TDMPP-based conjugates for targeted drug delivery. We will delve into the detailed experimental protocols, the rationale behind the methodological choices, and the critical characterization techniques required to validate the synthesis and purity of the final conjugates.

I. Synthesis of the Porphyrin Core: From Precursor to Platform

The foundational step in this workflow is the synthesis of the porphyrin macrocycle. The most common and effective methods for synthesizing meso-substituted porphyrins like TDMPP are the Adler-Longo and Lindsey methods.[7][8]

Synthesis of this compound (TDMPP)

The synthesis of TDMPP is typically achieved through the condensation of 3,5-dimethoxybenzaldehyde with pyrrole.

Protocol: Adler-Longo Method for TDMPP Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,5-dimethoxybenzaldehyde and freshly distilled pyrrole in a 1:1 molar ratio in propionic acid.

  • Reflux: Heat the mixture to reflux for 30-60 minutes. The solution will turn dark, indicating the formation of the porphyrinogen.

  • Oxidation: Allow the reaction to cool slightly and then expose it to air by removing the condenser. Continue to heat at a lower temperature or stir at room temperature overnight to facilitate the oxidation of the porphyrinogen to the porphyrin.

  • Purification: After cooling to room temperature, the crude porphyrin can be collected by filtration. The solid is then washed extensively with methanol and water to remove residual propionic acid and other impurities. Further purification is typically achieved by column chromatography on silica gel using a dichloromethane/methanol solvent system.

Reactant Molar Mass ( g/mol ) Stoichiometry
3,5-Dimethoxybenzaldehyde166.171.0 eq
Pyrrole67.091.0 eq
Propionic Acid74.08Solvent
Demethylation to 5,10,15,20-Tetrakis(3,5-dihydroxyphenyl)porphyrin (TDPP)

The crucial step for enabling functionalization is the demethylation of the methoxy groups to hydroxyl groups. This is often achieved using a strong Lewis acid like boron tribromide (BBr₃).

Protocol: Demethylation of TDMPP

  • Inert Atmosphere: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve TDMPP in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of BBr₃: Slowly add a solution of BBr₃ in DCM (typically a 3-5 fold excess per methoxy group) to the cooled porphyrin solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quenching: Carefully quench the reaction by slowly adding methanol. This will hydrolyze the excess BBr₃ and the boron-oxygen bonds.

  • Purification: The solvent is removed under reduced pressure. The resulting solid is then purified by column chromatography on silica gel, often using a more polar eluent system such as DCM/methanol with a small percentage of acetic acid to ensure the hydroxyl groups remain protonated.

II. Functionalization Strategies for Targeted Drug Delivery

With the TDPP platform in hand, the next phase involves the strategic attachment of targeting ligands and therapeutic payloads. The choice of conjugation chemistry is critical and depends on the functional groups present on the targeting moiety and the drug.

Conjugation of Targeting Ligands

The selection of a targeting ligand is dictated by the specific cell or tissue type to be targeted. Common examples include folic acid for folate receptor-overexpressing cancers, peptides for specific cell surface receptors, and antibodies for highly specific antigen recognition.[2][4][9]

Workflow for Ligand Conjugation

G TDPP TDPP (Porphyrin Core) Activation Activation of Hydroxyl Groups (e.g., Esterification, Etherification) TDPP->Activation Linker Introduction of a Linker (Optional, e.g., PEG) Activation->Linker Conjugation Conjugation Reaction (e.g., Amide Coupling, Click Chemistry) Linker->Conjugation Ligand Targeting Ligand (e.g., Folic Acid, Peptide) Ligand->Conjugation Purification Purification of Conjugate (e.g., Dialysis, SEC) Conjugation->Purification Final_Product Targeted Porphyrin Conjugate Purification->Final_Product

Caption: Workflow for conjugating a targeting ligand to the TDPP core.

Protocol: Example Conjugation of Folic Acid via Amide Coupling

  • Activation of TDPP: React TDPP with an excess of a bifunctional linker, such as succinic anhydride, in the presence of a base like pyridine. This will convert the hydroxyl groups to carboxylic acid-terminated linkers.

  • Activation of Folic Acid: Activate the carboxylic acid group of folic acid using a standard coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an NHS ester.

  • Coupling Reaction: React the activated folic acid with the carboxylated TDPP in an appropriate solvent like dimethylformamide (DMF) with a base such as diisopropylethylamine (DIPEA).

  • Purification: The final conjugate is purified by dialysis or size-exclusion chromatography to remove unreacted starting materials and coupling reagents.

Attachment of Therapeutic Agents

The porphyrin can be conjugated to a variety of anticancer drugs, such as doxorubicin or cisplatin, to create a dual-acting therapeutic.[2][10] The conjugation strategy must be designed to allow for the release of the drug at the target site, often through a cleavable linker (e.g., pH-sensitive or enzyme-labile).

III. Characterization of Porphyrin Conjugates

Thorough characterization is essential to confirm the successful synthesis and purity of the functionalized porphyrin. A combination of spectroscopic and analytical techniques is employed.

Technique Purpose Expected Observations
UV-Visible Spectroscopy To confirm the integrity of the porphyrin macrocycle.A characteristic Soret band (around 420 nm) and four Q-bands in the visible region.[11]
¹H NMR Spectroscopy To confirm the structure of the porphyrin and the attachment of ligands/drugs.Appearance of new signals corresponding to the protons of the conjugated moieties.
Mass Spectrometry (e.g., MALDI-TOF, ESI) To determine the molecular weight of the final conjugate.A molecular ion peak corresponding to the calculated mass of the porphyrin conjugate.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the presence of specific functional groups.Appearance of new vibrational bands (e.g., amide C=O stretch) confirming conjugation.
Dynamic Light Scattering (DLS) To determine the size and size distribution of the conjugates in solution.Provides information on the hydrodynamic diameter and potential for aggregation.
Zeta Potential To measure the surface charge of the conjugates.Indicates the colloidal stability of the nanoparticles in a given medium.

IV. In Vitro and In Vivo Evaluation

The final stage involves assessing the biological activity of the targeted drug delivery system.

Workflow for Biological Evaluation

G Conjugate Porphyrin-Drug Conjugate In_Vitro In Vitro Studies Conjugate->In_Vitro In_Vivo In Vivo Studies Conjugate->In_Vivo Cell_Uptake Cellular Uptake and Localization In_Vitro->Cell_Uptake Cytotoxicity Phototoxicity and Chemotoxicity Assays In_Vitro->Cytotoxicity Biodistribution Biodistribution and Tumor Accumulation In_Vivo->Biodistribution Efficacy Therapeutic Efficacy in Animal Models In_Vivo->Efficacy

Caption: A streamlined workflow for the biological evaluation of porphyrin conjugates.

In Vitro Studies
  • Cellular Uptake: Confocal microscopy or flow cytometry can be used to visualize and quantify the uptake of the fluorescent porphyrin conjugates into target cells.

  • Cytotoxicity Assays: The photodynamic and chemotherapeutic efficacy is evaluated by measuring cell viability (e.g., using an MTT assay) after incubation with the conjugate, both with and without light irradiation.

In Vivo Studies
  • Biodistribution: The accumulation of the conjugate in different organs and the tumor is assessed in animal models, often using fluorescence imaging or by radiolabeling the porphyrin.[12]

  • Therapeutic Efficacy: The ability of the targeted system to inhibit tumor growth is evaluated in tumor-bearing animal models.

Conclusion

The functionalization of this compound provides a robust and versatile platform for the development of sophisticated targeted drug delivery systems. By leveraging the strategic placement of hydroxyl groups on the porphyrin periphery, researchers can conjugate a wide array of targeting ligands and therapeutic agents. The detailed protocols and characterization methods outlined in this guide offer a comprehensive framework for scientists and drug development professionals to design and synthesize novel porphyrin-based theranostics with enhanced efficacy and reduced systemic toxicity.

References

electrochemical properties of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin for solar cells

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Electrochemical Properties and Solar Cell Applications of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin

Introduction

Porphyrins, a class of intensely colored, aromatic macrocyclic compounds, are fundamental to many biological processes, including photosynthesis (chlorophylls) and oxygen transport (heme). Their robust structure, strong absorption in the visible spectrum, and tunable electronic properties make them exceptional candidates for advanced materials applications.[1][2] In the field of renewable energy, synthetic porphyrins are at the forefront of research for next-generation photovoltaic devices, particularly in dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs).[3][4][5]

This technical guide focuses on This compound , hereafter referred to as H₂TDMPP. The electron-donating methoxy groups at the meta positions of the meso-phenyl rings are strategically placed to modulate the electronic structure of the porphyrin core. This modification influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical determinants of a dye's performance in a solar cell.

This document provides a detailed exploration of the electrochemical properties of H₂TDMPP, outlines protocols for its characterization, and describes its application as a photosensitizer in laboratory-scale solar cells. The content is designed for researchers and scientists in materials chemistry and solar energy, offering both foundational principles and practical, field-proven methodologies.

Section 1: Synthesis and Spectroscopic Characterization

The synthesis of meso-substituted porphyrins like H₂TDMPP is well-established, with the Lindsey synthesis being a high-yield, two-step method performed at room temperature.[6][7] This method involves the acid-catalyzed condensation of 3,5-dimethoxybenzaldehyde with pyrrole to form the porphyrinogen intermediate, followed by oxidation to the stable, aromatic porphyrin macrocycle.

Spectroscopic Properties: The Signature of a Photosensitizer

The utility of a porphyrin in a solar cell begins with its ability to absorb sunlight. The UV-Visible absorption spectrum of H₂TDMPP in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is characterized by two main features typical of porphyrins:

  • The Soret Band: An extremely intense absorption peak located in the blue region of the spectrum (typically 415-425 nm).[1][8] This band corresponds to the strong S₀ → S₂ electronic transition.

  • Q-Bands: A series of four weaker absorption bands in the 500-700 nm range.[1] These correspond to the S₀ → S₁ transition.

The extended π-conjugated system of the porphyrin macrocycle is responsible for this strong light-harvesting capability.[2] The positions and intensities of these bands provide the first indication of the molecule's potential for capturing solar energy.

Section 2: Electrochemical Properties - The Key to Performance

The conversion of light into electricity in a solar cell is a process of electron transfer. The energy levels of the dye's frontier molecular orbitals (HOMO and LUMO) must be precisely aligned with the other components of the cell for this process to be efficient. Cyclic Voltammetry (CV) is the primary technique used to determine these energy levels experimentally.

Core Principles of Electrochemical Analysis

In a DSSC, the following energy criteria must be met:

  • Efficient Electron Injection: The LUMO level of the dye must be more negative (higher in energy) than the conduction band edge (CBE) of the semiconductor (typically TiO₂ at ~-4.0 eV). This provides the driving force for electrons to move from the photo-excited dye into the semiconductor.[9]

  • Efficient Dye Regeneration: The HOMO level of the dye must be more positive (lower in energy) than the redox potential of the electrolyte (e.g., I⁻/I₃⁻ at ~-4.8 eV). This allows the electrolyte to donate an electron to the oxidized dye, returning it to its ground state for the next photoexcitation cycle.[2]

By measuring the first oxidation (Eₒₓ) and first reduction (EᵣₑᏧ) potentials of H₂TDMPP, we can estimate the HOMO and LUMO energy levels.

Protocol: Cyclic Voltammetry of H₂TDMPP

Causality: This protocol uses a three-electrode setup, which is standard for accurate electrochemical measurements. A non-aqueous solvent system is chosen because porphyrins have limited solubility in water and it prevents interference from water electrolysis. Ferrocene is used as an internal standard because its redox potential (Fc/Fc⁺) is stable and well-defined, allowing for accurate calibration of the measured potentials against the vacuum level.

Materials:

  • H₂TDMPP (~1 mM solution)

  • Anhydrous, degassed dichloromethane (DCM) or acetonitrile

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆)

  • Internal Standard: Ferrocene (Fc)

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

  • Counter Electrode: Platinum wire

  • Potentiostat

Procedure:

  • Preparation: Polish the GCE with alumina slurry, rinse thoroughly with deionized water and the chosen solvent, and dry completely.

  • Electrolyte Solution: Prepare a 0.1 M solution of TBAPF₆ in the chosen solvent.

  • Analyte Solution: Dissolve H₂TDMPP in the electrolyte solution to a final concentration of ~1 mM.

  • De-gassing: Purge the analyte solution with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.

  • Measurement:

    • Assemble the three-electrode cell with the prepared solution, ensuring the electrodes are properly immersed.

    • Record a baseline CV of the electrolyte solution.

    • Add ferrocene to the solution and record its CV. The Fc/Fc⁺ redox couple should exhibit a reversible wave.

    • Perform the CV scan for the H₂TDMPP solution. Scan from a potential where no reaction occurs towards positive potentials to record the oxidation wave, then reverse the scan towards negative potentials to record the reduction wave. A typical scan rate is 100 mV/s.

  • Data Analysis:

    • Determine the half-wave potentials for the first oxidation (Eₒₓ) and first reduction (EᵣₑᏧ) of H₂TDMPP.

    • Measure the half-wave potential of the internal standard, E₁/₂(Fc/Fc⁺).

    • Calculate the HOMO and LUMO energy levels using the following empirical formulas, assuming the absolute potential of the Fc/Fc⁺ couple is -5.1 eV relative to the vacuum level:

      • HOMO (eV) = -e [Eₒₓ vs Fc/Fc⁺ + 5.1]

      • LUMO (eV) = -e [EᵣₑᏧ vs Fc/Fc⁺ + 5.1]

      • Where E vs Fc/Fc⁺ = E(measured) - E₁/₂(Fc/Fc⁺)

Expected Electrochemical Data

The following table summarizes representative electrochemical data for H₂TDMPP, estimated from literature values for structurally similar porphyrins.

ParameterSymbolTypical Value (V vs Fc/Fc⁺)Calculated Energy Level (eV)
First Oxidation PotentialEₒₓ+0.85 V-5.95 eV (HOMO)
First Reduction PotentialEᵣₑᏧ-1.30 V-3.80 eV (LUMO)
Electrochemical Band GapE₉2.15 V2.15 eV

Section 3: Application in Dye-Sensitized Solar Cells (DSSC)

The favorable energy levels of H₂TDMPP make it a promising candidate for use as a photosensitizer in DSSCs. The dimethoxyphenyl groups can also help to suppress dye aggregation on the TiO₂ surface, which is known to improve cell voltage and overall efficiency.[10]

DSSC Fabrication and Characterization Workflow

The following diagram outlines the key steps involved in creating and testing a DSSC sensitized with H₂TDMPP.

DSSC_Workflow cluster_anode Photoanode Preparation cluster_sensitization Sensitization cluster_assembly Cell Assembly cluster_testing Characterization A1 FTO Glass Cleaning (Sonication) A2 TiO₂ Blocking Layer (Spin Coating) A1->A2 A3 TiO₂ Nanoparticle Paste (Screen Printing) A2->A3 A4 Sintering (~500°C) A3->A4 S1 Immersion in H₂TDMPP Dye Solution A4->S1 C2 Sandwich Electrodes with Surlyn Gasket S1->C2 C1 Counter Electrode Prep. (Pt-coated FTO) C1->C2 C3 Inject I⁻/I₃⁻ Electrolyte C2->C3 C4 Seal Injection Hole C3->C4 T1 J-V Measurement (AM 1.5G Solar Simulator) C4->T1 T2 IPCE Measurement T1->T2 Energy_Levels cluster_levels Energy Level Diagram (vs Vacuum) cluster_dye H₂TDMPP Dye cluster_tio2 TiO₂ cluster_electrolyte Electrolyte levels Energy (eV) -3.0 -3.5 -4.0 -4.5 -5.0 -5.5 -6.0 Dye_LUMO LUMO ~ -3.80 eV LUMO_out Dye_LUMO->LUMO_out 1. Injection Dye_HOMO HOMO ~ -5.95 eV TiO2_CB Conduction Band ~ -4.0 eV TiO2_VB Valence Band Elec I⁻/I₃⁻ Redox ~ -4.8 eV HOMO_in Elec->HOMO_in 2. Regeneration LUMO_out->TiO2_CB 1. Injection HOMO_in->Dye_HOMO 2. Regeneration

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and detailed protocols to improve the yield and purity of your synthesis.

Introduction: The Challenge of Synthesizing Electron-Rich Porphyrins

The synthesis of meso-tetraarylporphyrins, such as this compound, is a cornerstone of research in photodynamic therapy, catalysis, and materials science. The electron-donating nature of the 3,5-dimethoxyphenyl substituents presents unique challenges compared to simpler tetraphenylporphyrins. These challenges often manifest as lower yields due to the formation of stable oligomeric intermediates and difficulties in purification. This guide will explore the nuances of the two primary synthetic routes—Adler-Longo and Lindsey—and provide actionable strategies to overcome common hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common methods are the Adler-Longo and the Lindsey synthesis. The Adler-Longo method is a one-pot reaction typically carried out at high temperatures in propionic acid, open to the air.[1] The Lindsey synthesis is a two-step, one-flask procedure performed at room temperature under an inert atmosphere, involving an acid-catalyzed condensation to form the porphyrinogen intermediate, followed by oxidation.[2]

Q2: Why are the yields for my this compound synthesis consistently low?

A2: Low yields are a frequent issue, particularly with electron-rich aldehydes like 3,5-dimethoxybenzaldehyde. The primary reason is the formation of stable, linear polypyrromethanes (oligomers) that do not efficiently cyclize to form the porphyrin macrocycle.[3] The Adler-Longo method, in particular, is known to produce significant amounts of tar-like byproducts with this type of substrate, making purification difficult and lowering the isolated yield.[4] For instance, a mixed-aldehyde synthesis of a closely related porphyrin using propionic acid resulted in a yield of only 2.6%.[5]

Q3: Which catalyst is better for the Lindsey synthesis of this porphyrin: Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·OEt₂)?

A3: Both TFA and BF₃·OEt₂ are effective acid catalysts for the condensation step. However, BF₃·OEt₂ is often preferred for syntheses involving electron-rich aldehydes as it can facilitate the fragmentation of longer oligomers back to reactive intermediates, potentially improving the yield of the desired porphyrinogen.[6]

Q4: What is the best oxidant for the second step of the Lindsey synthesis?

A4: The most common oxidants are 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and p-chloranil. DDQ is a stronger oxidizing agent than chloranil and is often more effective for the rapid and clean conversion of the porphyrinogen to the porphyrin. However, p-chloranil can also be used and is a less expensive alternative.

Q5: My purified porphyrin shows a green tinge in the UV-Vis spectrum. What is this impurity?

A5: A greenish hue often indicates the presence of a chlorin byproduct. Chlorins are partially reduced porphyrins and can form during the reaction or purification process. They can be converted to the desired porphyrin by re-oxidation with DDQ or p-chloranil.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Porphyrin Formation - Inactive or impure reagents (pyrrole, aldehyde).- Insufficient catalyst concentration.- Reaction time too short for condensation.- Purify pyrrole by distillation immediately before use.- Use high-purity 3,5-dimethoxybenzaldehyde.- Optimize catalyst concentration (typically 10-20 mol % for TFA or BF₃·OEt₂).- Monitor the reaction by TLC to ensure the consumption of the aldehyde.
Reaction Mixture is a Dark, Tarry Mass - High reaction temperature (especially in Adler-Longo).- High concentration of reactants leading to polymerization.- Presence of oxygen during the condensation step of the Lindsey synthesis.- For Adler-Longo, consider a modified procedure with a solvent mixture to control temperature.- For Lindsey, strictly adhere to high dilution conditions (~10 mM).- Ensure the Lindsey condensation is performed under an inert atmosphere (e.g., argon or nitrogen).
Difficult Purification / Multiple Spots on TLC - Presence of linear oligomers and other porphyrinoid byproducts.- Residual catalyst or oxidant.- After oxidation, neutralize the reaction with a weak base like triethylamine or pyridine.- Wash the crude product thoroughly with water and methanol to remove polar impurities.- Use a multi-step column chromatography approach: first with a less polar eluent to remove non-polar impurities, then a more polar system to elute the porphyrin. A typical eluent system is a gradient of ethyl acetate in chloroform or dichloromethane.
Chlorin Contamination (Greenish Tinge) - Incomplete oxidation of the porphyrinogen.- Photoreduction of the porphyrin during workup or storage.- Increase the amount of oxidant (DDQ or p-chloranil) or the reaction time for the oxidation step.- If chlorin is detected after purification, dissolve the sample in a suitable solvent (e.g., toluene or chloroform), add a small amount of DDQ, and stir at room temperature for 1-2 hours. Monitor the conversion by UV-Vis spectroscopy.

Experimental Protocols

Optimized Lindsey Synthesis of this compound

This two-step protocol is recommended for achieving higher yields and purity.

Step 1: Acid-Catalyzed Condensation

  • To a three-neck round-bottom flask equipped with a magnetic stirrer and a gas inlet, add 500 mL of dry, distilled dichloromethane (CH₂Cl₂).

  • Purge the solvent with dry argon or nitrogen for at least 15 minutes to remove dissolved oxygen.

  • Add 3,5-dimethoxybenzaldehyde (1.66 g, 10 mmol) and freshly distilled pyrrole (0.67 g, 10 mmol) to the flask.

  • Under a positive pressure of the inert gas, add boron trifluoride etherate (BF₃·OEt₂) (0.123 mL, 1 mmol) via syringe.

  • Stir the reaction mixture vigorously at room temperature for 2 hours. The solution will typically turn a light amber color. Monitor the reaction by TLC for the consumption of the aldehyde.

Step 2: Oxidation to Porphyrin

  • After the condensation is complete, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.70 g, 7.5 mmol) to the reaction mixture.

  • Continue stirring at room temperature for an additional 1-2 hours. The solution will turn a deep purple color, indicating the formation of the porphyrin.

  • Neutralize the reaction by adding a few drops of triethylamine until the solution is no longer acidic (check with pH paper).

  • Remove the solvent under reduced pressure using a rotary evaporator.

Purification

  • Dissolve the crude solid in a minimal amount of chloroform or dichloromethane.

  • Prepare a silica gel column (60 Å, 230-400 mesh) with a diameter of approximately 5 cm.

  • Load the crude product onto the column and elute with a solvent system of increasing polarity, starting with pure chloroform and gradually adding ethyl acetate (e.g., 1-5% ethyl acetate in chloroform).

  • Collect the main purple fraction, which contains the desired porphyrin.

  • Evaporate the solvent from the collected fraction and recrystallize the solid from a chloroform/methanol mixture to obtain pure, crystalline this compound.

Modified Adler-Longo Synthesis

While generally lower yielding for this specific porphyrin, the Adler-Longo method can be a simpler alternative.

  • In a round-bottom flask equipped with a reflux condenser, add 3,5-dimethoxybenzaldehyde (1.66 g, 10 mmol) to 50 mL of propionic acid.

  • Heat the mixture to reflux with stirring.

  • Slowly add a solution of freshly distilled pyrrole (0.67 g, 10 mmol) in 10 mL of propionic acid over 15 minutes.

  • Continue to reflux the reaction mixture for 30-45 minutes.

  • Allow the mixture to cool to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Collect the crude solid by vacuum filtration and wash it extensively with hot water and then with methanol.

  • Purify the crude product by column chromatography as described in the Lindsey protocol. A Soxhlet extraction with ethyl acetate can also be an effective purification method for removing tarry byproducts.[2]

Comparative Data

Parameter Lindsey Synthesis Adler-Longo Synthesis
Typical Yield 20-40%5-15%
Temperature Room TemperatureReflux (~141 °C)
Atmosphere Inert (Argon/Nitrogen)Air
Catalyst Lewis or Brønsted Acid (BF₃·OEt₂, TFA)Propionic Acid (Solvent and Catalyst)
Oxidant DDQ or p-chloranilAir (O₂)
Purity of Crude Product Generally higherOften contains significant tarry byproducts
Suitability for Sensitive Aldehydes HighLow

Visualizing the Workflow

Lindsey Synthesis Workflow

Lindsey_Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Oxidation & Workup cluster_purification Purification reagents 3,5-Dimethoxybenzaldehyde + Pyrrole in CH₂Cl₂ catalysis Add BF₃·OEt₂ (or TFA) reagents->catalysis stirring1 Stir at RT under Argon (2h) catalysis->stirring1 porphyrinogen Porphyrinogen Intermediate stirring1->porphyrinogen oxidation Add DDQ porphyrinogen->oxidation stirring2 Stir at RT (1-2h) oxidation->stirring2 neutralization Neutralize (Et₃N) stirring2->neutralization evaporation Evaporate Solvent neutralization->evaporation crude_product Crude Porphyrin evaporation->crude_product chromatography Silica Gel Column (CHCl₃/EtOAc) crude_product->chromatography pure_product Pure Product chromatography->pure_product Reaction_Mechanism cluster_activation Activation & Initial Condensation Pyrrole Pyrrole Carbinol Pyrrolylcarbinol Aldehyde Aldehyde Acid H⁺ (Catalyst) Dipyrromethane Dipyrromethane Carbinol->Dipyrromethane Oligomers Linear Oligomers (Side Products) Dipyrromethane->Oligomers Polymerization (Low Yields) Porphyrinogen Porphyrinogen (Cyclic Intermediate) Dipyrromethane->Porphyrinogen Cyclization (Desired Pathway) Porphyrin Porphyrin (Final Product) Porphyrinogen->Porphyrin Oxidation (DDQ or Air)

References

purification challenges of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin. This guide is designed to provide field-proven insights and troubleshooting strategies for the unique purification challenges associated with this sterically hindered and electron-rich porphyrin. My goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to diagnose issues and rationally design solutions for your experiments.

Troubleshooting Guide: Purification Workflows

This section addresses specific, common problems encountered during the purification of this compound.

Q1: My crude reaction product is a dark, tar-like substance, not the expected purple solid. What is the likely cause and how do I proceed?

A1: This is a very common issue that typically points to two primary culprits: incomplete oxidation of the porphyrinogen intermediate or the formation of significant amounts of linear polypyrrolic oligomers.

  • Causality: The acid-catalyzed condensation of 3,5-dimethoxybenzaldehyde and pyrrole first forms a colorless, non-aromatic macrocycle called a porphyrinogen.[1][2] This intermediate is unstable and must be oxidized to the final, highly conjugated, and intensely colored porphyrin.[3] If the oxidation is inefficient or incomplete, the porphyrinogen can degrade or polymerize, leading to the formation of tarry byproducts. Harsh reaction conditions, such as those in the older Adler-Longo method (refluxing propionic acid), can exacerbate this issue.[4]

  • Troubleshooting Protocol:

    • Initial Assessment: Before attempting large-scale purification, take a small aliquot of the crude mixture, dissolve it in dichloromethane (DCM) or chloroform (CHCl₃), and run a UV-Vis spectrum. A pure porphyrin will exhibit an intense Soret band around 420-425 nm and several weaker Q-bands in the 500-700 nm region.[5] The absence or weakness of these characteristic peaks confirms a low concentration of the desired product.

    • Post-Reaction Oxidation: If you suspect incomplete oxidation, dissolve the crude product in a suitable solvent (e.g., DCM or toluene). Add a quinone-based oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil (tetrachlorobenzoquinone).[4] Stir the reaction at room temperature and monitor the color change. The solution should turn a deep purple. You can follow the reaction progress using Thin Layer Chromatography (TLC), looking for the appearance of the characteristic purple spot of the porphyrin.

    • Filtration: After oxidation, filter the crude mixture through a plug of silica gel or celite. This will remove the most polar, insoluble tar-like materials. Elute with DCM or a DCM/hexane mixture. This step provides a cleaner starting material for column chromatography.

Q2: My porphyrin yield is consistently low (<15%) after chromatography. How can I optimize the synthesis and purification to improve this?

A2: Low yields are often traced back to the initial condensation reaction conditions. The Lindsey synthesis, which separates the condensation and oxidation steps, generally provides higher yields than one-pot methods but requires careful control.[2][4]

  • Causality: The key to a successful Lindsey synthesis is performing the condensation of the aldehyde and pyrrole under high dilution conditions.[6] This thermodynamically favors the formation of the cyclic tetramer (porphyrinogen) over linear oligomers. The choice and concentration of the acid catalyst (e.g., trifluoroacetic acid (TFA) or BF₃·OEt₂) are also critical. Too much acid can lead to scrambling and byproduct formation.[3][7]

  • Optimization Strategy & Workflow:

    LowYield_Troubleshooting Start Low Yield Issue (<15%) Check_Dilution Step 1: Verify Reaction Concentration Is it high dilution? (e.g., ~10 mM in CH2Cl2) Start->Check_Dilution Check_Catalyst Step 2: Evaluate Acid Catalyst Is TFA or BF3·OEt2 concentration optimal? (e.g., ~1/10th of pyrrole concentration) Check_Dilution->Check_Catalyst Yes Solution_Dilution Solution: Rerun reaction at high dilution (e.g., 1L CH2Cl2 per 10 mmol pyrrole). Check_Dilution->Solution_Dilution No Check_Oxidation Step 3: Assess Oxidation Step Was oxidant (DDQ/Chloranil) added? Was reaction stirred in air? Check_Catalyst->Check_Oxidation Yes Solution_Catalyst Solution: Titrate catalyst concentration. Start with lower amounts and monitor by TLC. Check_Catalyst->Solution_Catalyst No Purification_Loss Step 4: Analyze Purification Loss Is product streaking on the column? Is the correct solvent system being used? Check_Oxidation->Purification_Loss Yes Solution_Oxidation Solution: Ensure complete oxidation. Add oxidant and stir until TLC shows no porphyrinogen. Check_Oxidation->Solution_Oxidation No Solution_Purification Solution: Optimize chromatography. Use less polar solvent system (e.g., Hexane/DCM). Consider alumina as stationary phase. Purification_Loss->Solution_Purification

    Caption: Troubleshooting Decision Tree for Low Porphyrin Yield.

Q3: During column chromatography, my porphyrin either stays at the top of the column or streaks badly, leading to poor separation. What am I doing wrong?

A3: This is a classic chromatography problem related to improper solvent selection and potential interactions with the stationary phase. Porphyrins, despite their large nonpolar surface, have polar N-H groups that can strongly adsorb to acidic silica gel.

  • Causality: The methoxy groups on the phenyl rings of this specific porphyrin increase its polarity compared to a simple tetraphenylporphyrin (TPP). If the eluent is not polar enough (e.g., pure hexane), the porphyrin will not move. If it is too polar (e.g., ethyl acetate or methanol), it can cause streaking and co-elution with polar impurities. Streaking can also occur if the crude product is not properly pre-adsorbed or is loaded in a solvent that is too strong.

  • Detailed Column Chromatography Protocol:

    • Stationary Phase Selection: Standard silica gel (60 Å, 40-63 µm) is usually sufficient. If strong adsorption is a persistent issue, consider switching to neutral alumina, which can reduce interactions with the basic pyrrolic nitrogens.

    • Mobile Phase Optimization (TLC is essential):

      • Start by spotting your crude product on a TLC plate.

      • Develop the plate in a solvent system of Hexane/DCM (e.g., 1:1). The goal is to achieve an Rf value for your purple porphyrin spot of ~0.2-0.3 . This ensures the compound will move on the column but will be well-separated from other components.

      • Adjust the solvent ratio as needed. If the spot doesn't move, increase the proportion of DCM. If it runs to the top, increase the proportion of hexane.

    • Column Packing and Loading:

      • Pack the column using a slurry of silica gel in your starting eluent (a less polar mixture, e.g., 70:30 Hexane/DCM).

      • Dissolve your crude product in a minimum amount of DCM. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This is the "dry loading" method.

      • Carefully add the dry-loaded sample to the top of the packed column. This prevents band broadening and improves separation.

    • Elution:

      • Begin eluting with the less polar solvent mixture.

      • Collect fractions and monitor them by TLC.[8] You will often see a fast-running, less-polar impurity (sometimes a green or brown band) elute first.

      • Gradually increase the polarity of the eluent (e.g., move from 70:30 to 50:50 Hexane/DCM) to elute your purple porphyrin band.[9] This gradient elution helps to sharpen the band and separate it from more polar baseline impurities.

Solvent System (Hexane/DCM) Typical Observation Recommendation
90:10Porphyrin does not move from the baseline.Increase DCM percentage.
70:30Good for eluting non-polar impurities. Porphyrin moves slowly.Good starting point for elution.
50:50Porphyrin elutes at a reasonable rate (Rf ~0.2-0.4).Ideal for collecting the main product fraction.
30:70Porphyrin moves quickly. Risk of co-elution.Use to wash the column after the main product has been collected.
Q4: My porphyrin appears pure by TLC, but the ¹H NMR spectrum shows broad peaks. What could be the cause?

A4: Broad NMR peaks in porphyrins, even when they appear pure by other methods, are typically due to aggregation or the presence of paramagnetic species.

  • Causality: Porphyrin macrocycles have a strong tendency to stack via π-π interactions, especially at higher concentrations used for NMR. This aggregation leads to a distribution of chemical environments, causing signal broadening. Additionally, trace amounts of paramagnetic metal ions (like Fe³⁺ or Cu²⁺ from reagents or glassware) can coordinate to the porphyrin core and cause significant broadening of nearby proton signals.

  • Troubleshooting Steps:

    • Dilute the Sample: Rerun the NMR with a more dilute sample. If aggregation is the cause, the peaks should sharpen upon dilution.

    • Check for Paramagnetic Metals: If dilution doesn't help, paramagnetic contamination is likely. You can attempt to remove these metals by washing a DCM solution of your porphyrin with an aqueous solution of EDTA, which is a strong metal chelator.[10]

    • Solvent Choice: Sometimes, using a different deuterated solvent like pyridine-d₅ can help break up aggregates and improve spectral resolution.

Frequently Asked Questions (FAQs)

What are the most common impurities in the synthesis of this compound?

The primary impurities arise from the reaction mechanism itself.[6] These include unreacted 3,5-dimethoxybenzaldehyde, linear polypyrroles (oligomers of pyrrole and the aldehyde), and the unoxidized porphyrinogen intermediate. The aldehyde is typically removed during the initial workup and chromatography. The oligomers are often brown, tar-like substances that are more polar and remain at the baseline of the column. The porphyrinogen is colorless and will be converted to the porphyrin upon exposure to air and silica gel, but if present in large amounts, it can complicate the purification.

What is the precise role of the oxidant (e.g., DDQ) and why is it necessary?

The porphyrinogen, the initial product of the acid-catalyzed cyclization, is a non-aromatic macrocycle with -CH₂- bridges between the pyrrole rings.[1] It is colorless because it lacks the extensive π-conjugated system of a true porphyrin. The oxidant's role is to remove six hydrogens (two from the pyrrole nitrogens and four from the meso-position methylene bridges) to create an 18-π electron aromatic system.[2] This aromatization is what gives the porphyrin its intense color, stability, and characteristic spectroscopic properties. While stirring in air can achieve this oxidation, it is often slow and incomplete. A chemical oxidant like DDQ or p-chloranil ensures a rapid and quantitative conversion, leading to higher yields and a cleaner product.[4]

What are the key spectroscopic signatures that confirm the identity and purity of this compound?

To confirm you have the correct, pure compound, you should see the following features:

Spectroscopic Technique Expected Result for Pure Product
UV-Vis (in CHCl₃ or DCM) Soret (B) Band: Intense peak at ~422 nm. Q-Bands: Four weaker peaks at ~518 nm, 555 nm, 594 nm, and 650 nm.[9]
¹H NMR (in CDCl₃) β-pyrrolic protons: A sharp singlet at ~8.9 ppm (8H). Phenyl protons: Two signals, one for the ortho-protons and one for the para-proton. Methoxy protons (-OCH₃): A sharp singlet at ~3.9-4.1 ppm (24H). Inner N-H protons: A sharp singlet in the upfield region at ~ -2.7 to -2.8 ppm (2H), which is characteristic of the diatropic ring current of the aromatic porphyrin.[9]
Mass Spectrometry (ESI-MS) A strong signal for the protonated molecular ion [M+H]⁺.
How can I effectively crystallize the purified porphyrin for X-ray analysis?

Crystallization of porphyrins requires slowly decreasing the solubility of the compound in a solution. A common and effective method is slow solvent diffusion.

  • Experimental Protocol for Crystallization:

    • Dissolve the purified porphyrin in a small amount of a good solvent, such as chloroform or dichloromethane, to make a concentrated solution.

    • Place this solution in a narrow vial or test tube.

    • Carefully layer a poor solvent (an "anti-solvent"), in which the porphyrin is not very soluble, on top of the concentrated solution. Common anti-solvents include methanol, ethanol, or hexane.[5]

    • Seal the vial and leave it undisturbed for several days to weeks. The slow diffusion of the anti-solvent into the porphyrin solution will gradually decrease its solubility, promoting the formation of high-quality single crystals.

Synthesis and Purification Workflow Visualization

References

Technical Support Center: Photostability of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin (TDMPP)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals working with 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin (TDMPP). This resource is designed to provide expert guidance and practical solutions to the common challenge of photobleaching, ensuring the reliability and success of your experiments.

Introduction: Understanding TDMPP and the Challenge of Photobleaching

As a second-generation photosensitizer, this compound (TDMPP) is a valuable tool in photodynamic therapy (PDT) and other photochemical applications.[1] Its efficacy stems from its ability to absorb light and efficiently generate cytotoxic reactive oxygen species (ROS), particularly singlet oxygen (

1^11
O
2_22​
).[2] However, this very reactivity makes TDMPP susceptible to photobleaching—a process where the molecule is chemically altered by light, leading to a loss of its photosensitizing properties.[3][4] This can compromise experimental outcomes and reduce therapeutic effectiveness.

This guide provides a structured approach to troubleshooting and preventing photobleaching, empowering you to maintain the photostability of TDMPP in your work.

Part 1: Troubleshooting Guide for TDMPP Photobleaching

This section addresses common issues related to the photobleaching of TDMPP, offering detailed explanations and actionable solutions.

Issue 1: Rapid Decrease in Absorbance or Fluorescence During Experiments

Symptoms:

  • A noticeable decline in the Soret band (around 420 nm) and Q-band (500-700 nm) absorbance peaks over the course of an experiment.

  • Significant fading of the fluorescent signal during cellular imaging or irradiation.

Underlying Cause:

The primary mechanism of porphyrin photobleaching is self-destruction by the singlet oxygen it produces.[5][6] After absorbing a photon, the TDMPP molecule transitions to an excited triplet state. This excited molecule can then transfer its energy to ground-state molecular oxygen (

3^33
O
2_22​
), generating highly reactive singlet oxygen (
1^11
O
2_22​
). This singlet oxygen can subsequently attack the porphyrin macrocycle, leading to its degradation and loss of function.[7]

Effective Solutions:

  • Optimize Light Exposure:

    • Scientific Rationale: The rate of photobleaching is directly influenced by the intensity (fluence rate) and total dose (fluence) of the light source.[8] High-intensity light accelerates the production of singlet oxygen, thereby increasing the rate of photobleaching.

    • Recommended Protocol:

      • Establish the minimum light dose required for the desired biological effect through a dose-response study.

      • Employ a lower fluence rate over a longer duration to deliver the same total light dose. This approach reduces the instantaneous concentration of singlet oxygen, allowing it to diffuse and react with the intended target rather than the photosensitizer itself.

      • Practical Tip: Begin with a fluence rate in the range of 50-100 mW/cm² and adjust based on observed photobleaching and experimental requirements.

  • Utilize Antioxidants and Quenchers:

    • Scientific Rationale: Scavenging the reactive oxygen species responsible for photobleaching can significantly improve the photostability of TDMPP.[9]

    • Experimental Protocol:

      • For acellular systems, sodium azide (NaN

        3_33​
        ) can be used as a highly effective singlet oxygen quencher to confirm the mechanism of photobleaching. Note that it is toxic to cells.[10]

      • In cellular experiments, consider using biocompatible antioxidants like ascorbic acid (Vitamin C), Trolox (a water-soluble Vitamin E analog), or N-acetylcysteine (NAC) to mitigate photobleaching.

      • Implementation Workflow:

        • Prepare stock solutions of the selected antioxidant.

        • Determine the optimal, non-toxic concentration through a dose-response experiment.

        • Incubate the samples with the antioxidant before and during light exposure.

        • Quantify the protective effect by comparing TDMPP photobleaching with and without the antioxidant.

    Table 1: Recommended Antioxidants for Enhancing Photostability

AntioxidantTypical Starting Concentration (in vitro)Key Considerations
Sodium Azide10-50 mMPotent
1^11
O
2_22​
quencher; for acellular use only due to high toxicity.
Ascorbic Acid100-500 µMWater-soluble; can have pro-oxidant effects at higher concentrations.[11]
Trolox50-200 µMWater-soluble Vitamin E analog.
N-acetylcysteine (NAC)1-10 mMA glutathione precursor that boosts intracellular antioxidant defenses.
  • Modulate Oxygen Availability:

    • Scientific Rationale: The generation of singlet oxygen is dependent on the presence of molecular oxygen.[12] Reducing oxygen levels can therefore slow the rate of photobleaching.

    • Methodology:

      • In solution-based experiments, deoxygenate the solvent by sparging with an inert gas like nitrogen or argon.

      • For cell culture studies, conduct experiments within a hypoxic chamber.

      • Important Caveat: This method is generally not suitable for photodynamic therapy applications, as oxygen is essential for the desired therapeutic effect. It is primarily useful for mechanistic investigations of photobleaching.

Part 2: Frequently Asked Questions (FAQs)

Q1: How can I distinguish between signal loss from photobleaching versus porphyrin aggregation?

A1: This is a crucial distinction, as aggregation can also cause a decrease in the monomeric signal.

  • Spectroscopic Clues: Porphyrin aggregation often results in a broadening or a shift (either red or blue) of the Soret band, whereas photobleaching typically leads to a decrease in absorbance intensity without a significant wavelength shift.[13]

  • Solvent Considerations: TDMPP's hydrophobic nature makes it prone to aggregation in aqueous solutions. To maintain it in its monomeric form, use solvents like DMSO or DMF, or incorporate delivery systems such as liposomes or nanoparticles.

  • A Simple Test: Dilute your sample. If aggregation is the issue, dilution should favor the monomeric form, potentially leading to a relative increase in the monomeric absorption peak. If photobleaching is the cause, the signal will decrease proportionally with dilution.

Q2: How does the solvent choice impact the rate of TDMPP photobleaching?

A2: The solvent has a significant influence on photostability.

  • Singlet Oxygen Lifetime: The lifetime of singlet oxygen varies greatly among solvents. For instance, its lifetime is considerably longer in deuterated solvents. Conducting an experiment in D

    2_22​
    O versus H
    2_22​
    O can accelerate photobleaching, which helps to confirm a singlet oxygen-mediated degradation pathway.[14]

  • Aggregation State: The solvent system can either promote or prevent aggregation, which in turn affects the photostability of the porphyrin.

Q3: Can changing the excitation wavelength help reduce photobleaching?

A3: Yes, this can be a very effective strategy. While exciting at the Soret band maximum (~420 nm) provides the strongest signal, this high-energy light can also accelerate photodegradation.

  • Utilize the Q-Bands: Consider exciting at one of the lower-energy Q-bands (in the 500-700 nm range). Although the absorption is weaker, the lower photon energy can reduce the rate of photobleaching.

  • Optimization Workflow:

    • Obtain the full absorption spectrum of your TDMPP sample.

    • Choose a suitable Q-band for excitation.

    • Compare the photobleaching rate when exciting at the Soret band versus the selected Q-band, ensuring the initial signal intensity is comparable.

Q4: What is the effect of the microenvironment on TDMPP photostability?

A4: The immediate surroundings of the TDMPP molecule are critical.

  • Conformational Constraints: Binding to proteins or encapsulation within nanoparticles can restrict the porphyrin's conformation, altering its photochemical properties and accessibility to oxygen.

  • Local Antioxidant Capacity: The presence of antioxidant amino acid residues (like tryptophan or methionine) in a protein's binding pocket can offer localized protection against photobleaching.

  • Oxygen Diffusion Barrier: Encapsulation in nanoparticles or liposomes can limit oxygen diffusion to the photosensitizer, thereby reducing the rate of singlet oxygen generation and subsequent photobleaching.

Part 3: Visualized Mechanisms and Workflows

The following diagrams provide a visual representation of the key concepts discussed in this guide.

Diagram 1: Photobleaching Pathway via the Jablonski Diagram

Jablonski_Photobleaching cluster_photo Photophysical Events cluster_chemical Photochemical Reactions S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Light Absorption (hν) Degraded Degraded Porphyrin S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing O2_singlet ¹O₂ (Singlet Oxygen) T1->O2_singlet Energy Transfer O2_ground ³O₂ (Molecular Oxygen) O2_singlet->Degraded Oxidative Attack

Caption: The Jablonski diagram illustrating the excitation of TDMPP, leading to singlet oxygen generation and subsequent photobleaching.

Diagram 2: A Systematic Troubleshooting Workflow

Troubleshooting Start Observation: Rapid Signal Loss CheckAggregation Is Aggregation a Factor? Start->CheckAggregation OptimizeLight Step 1: Optimize Light Fluence & Rate CheckAggregation->OptimizeLight No AddressAggregation Action: Change Solvent or Formulation CheckAggregation->AddressAggregation Yes AddAntioxidant Step 2: Add Antioxidants OptimizeLight->AddAntioxidant ChangeWavelength Step 3: Excite at Q-Band AddAntioxidant->ChangeWavelength ControlOxygen Step 4: Control O₂ (for mechanistic studies) ChangeWavelength->ControlOxygen Optimized Result: Experiment Optimized ControlOxygen->Optimized

Caption: A decision-making workflow for systematically addressing and mitigating the photobleaching of TDMPP.

We are confident that this technical guide will serve as a valuable resource in your research. For further assistance or more specific inquiries, please do not hesitate to contact our application support team.

References

Technical Support Center: Optimizing Solvent Conditions for 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin. This guide provides in-depth, experience-driven answers to common challenges encountered during the synthesis, modification, and handling of this sterically hindered and electron-rich porphyrin. Our focus is on the critical role of solvent selection in achieving high yields, purity, and reproducibility.

Part 1: Frequently Asked Questions (FAQs) on Synthesis & Solvent Selection

Q1: My Lindsey synthesis of this compound has a very low yield. What is the most likely cause related to my solvent conditions?

A1: Low yields in a Lindsey synthesis are a frequent issue and often trace back to suboptimal solvent choice and reactant concentration.[1] The Lindsey method is a two-step, one-flask procedure involving an acid-catalyzed condensation followed by oxidation.[1][2] The key is that the initial condensation to form the porphyrinogen is reversible and competes with irreversible linear polymerization.

  • Causality: The primary role of the solvent system is to maintain extremely high dilution (typically ~10 mM for reactants).[1][3] This condition thermodynamically favors the intramolecular cyclization required to form the porphyrinogen macrocycle over intermolecular reactions that lead to insoluble polymeric tars. Using a solvent in which the starting materials (3,5-dimethoxybenzaldehyde and pyrrole) and the intermediate oligomers are highly soluble is critical.

  • Troubleshooting & Recommendations:

    • Solvent Choice: High-purity, dry dichloromethane (DCM) is the standard and most effective solvent for this condensation. Its non-coordinating nature and ability to dissolve the reactants and intermediates are ideal. Avoid protic solvents at this stage as they can interfere with the acid catalyst.

    • Concentration: Strictly adhere to the 10 mM concentration for both the aldehyde and pyrrole. A higher concentration is the most common reason for low yields due to the formation of linear oligomers.[1]

    • Catalyst: While Trifluoroacetic acid (TFA) is common, Boron trifluoride etherate (BF₃·OEt₂) is often more efficient for sterically hindered aldehydes like 3,5-dimethoxybenzaldehyde.[2][4] The optimal concentration of the catalyst must be determined empirically but typically ranges from 0.3 mM to 1 mM for BF₃·OEt₂.[4]

Q2: I observe a significant amount of N-confused porphyrin as a byproduct. How can solvent and catalyst choice mitigate this?

A2: The formation of N-confused porphyrin (NCP), where one pyrrole ring is inverted, is a ubiquitous side reaction in meso-substituted porphyrin synthesis.[5][6] Its formation is highly dependent on the acid catalyst and reaction kinetics.

  • Mechanistic Insight: NCP formation arises from an alternative electrophilic substitution pathway on the pyrrole ring. Certain acid catalysts can promote this pathway. For instance, studies have shown that methanesulfonic acid (MSA) can be used to intentionally produce NC-TPP in high yields (up to 39%), demonstrating the profound influence of the catalyst.[6][7]

  • Troubleshooting & Recommendations:

    • Catalyst System: While BF₃·OEt₂ is generally effective for the desired porphyrin, co-catalysis with TFA can sometimes improve yields of the regular porphyrin and suppress side reactions.[4]

    • Reaction Time: Monitor the reaction closely. The formation rates of the desired porphyrin and the N-confused isomer can differ. Under certain conditions, the maximum yield for the desired product may occur at a different time point than the peak yield for the byproduct.[6]

    • Solvent is Secondary: In this case, the choice of acid catalyst is the primary determinant of the NCP-to-porphyrin ratio. Solvent choice (e.g., DCM) is more critical for overall yield than for controlling this specific side reaction.

Q3: Can I use a "greener" or less hazardous solvent than dichloromethane for the synthesis?

A3: Yes, there is growing interest in developing more environmentally benign synthetic routes. While DCM is the benchmark for the Lindsey synthesis due to its unique properties, alternative systems have been explored.

  • Alternative Systems: A recently developed protocol utilizes a methanol (MeOH) and water (H₂O) mixture with hydrochloric acid (HCl) as the catalyst for the initial condensation to form tetrapyrrane, a direct precursor.[3] This crude product can then be subjected to Adler-Longo-type conditions (refluxing in propionic acid) to yield the porphyrin.[3]

  • Solvent-Free Approaches: Mechanochemical synthesis, which involves grinding the reactants with an acid catalyst in the absence of a solvent, is an emerging green alternative.[8] The resulting porphyrinogen precursors are then oxidized in a separate step, which can also be performed mechanochemically.[8]

  • Considerations: While these methods reduce hazardous solvent use, they may require significant optimization for the specific 3,5-dimethoxyphenyl derivative. Yields may be lower than a highly optimized Lindsey synthesis in DCM.[8]

Part 2: Troubleshooting Guide for Porphyrin Reactions

This section addresses specific problems encountered during the metalation and functionalization of this compound.

Issue 1: Incomplete or Slow Metalation

Symptom: UV-Vis analysis shows a persistent mixture of free-base porphyrin (four Q-bands) and metalloporphyrin (two Q-bands) even after prolonged reaction time.[9][10] The solution color may not fully transition to the characteristic reddish-purple of the metallated species.[11]

Causality: Metal insertion requires the displacement of two protons from the porphyrin core.[11] The rate of this reaction is highly dependent on the solvent's ability to solvate the metal salt, the porphyrin, and to facilitate the proton exchange. The bulky 3,5-dimethoxyphenyl groups can also sterically hinder the metal's approach to the porphyrin core.

Troubleshooting Workflow:

start Problem: Incomplete Metalation solvent Is the solvent appropriate? (e.g., DMF, Pyridine, CHCl3/MeOH) start->solvent metal_salt Is the metal salt solubility an issue? solvent->metal_salt Yes solution Solution: Successful Metalation solvent->solution No, change solvent temp Is the reaction temperature high enough? metal_salt->temp Yes metal_salt->solution No, change metal salt (e.g., acetate vs. chloride) base Is a non-coordinating base needed? temp->base Yes temp->solution No, increase temperature (reflux) base->solution Yes, add base (e.g., 2,6-lutidine) base->solution No, reconsider conditions

Caption: Troubleshooting workflow for incomplete metalation.

Solvent Optimization Table for Metalation

Solvent SystemMetal Salt ExampleTemperatureAdvantages & Disadvantages
N,N-Dimethylformamide (DMF) ZnCl₂, CdCl₂Reflux (1-2h)Pro: High boiling point, good solvating power for many metal salts.[11] Con: Can be difficult to remove, requires aqueous workup.
Chloroform/Methanol (1:8) Zn(OAc)₂RefluxPro: Milder conditions, easier solvent removal.[12] Con: May not be suitable for less reactive metals; methanol can coordinate to the metal.
Pyridine Co(OAc)₂, FeCl₂RefluxPro: Acts as both solvent and base, facilitating proton removal. Con: High boiling point, strong odor, can be difficult to remove completely.
1,2,4-Trichlorobenzene (TCB) Various metal halidesRefluxPro: Very high boiling point, excellent for inserting metals into sterically hindered porphyrins.[13] Con: Extremely high boiling point, requires careful handling.

Protocol Insight: For challenging metalations with bulky porphyrins, refluxing in a high-boiling solvent like TCB with the metal halide and a non-coordinating base such as 2,6-lutidine can be highly effective.[13] The base assists in removing the protons from the porphyrin core without competing for coordination sites on the metal.

Issue 2: Poor Yield in Post-Synthesis Functionalization (e.g., Suzuki Coupling)

Symptom: When attempting to functionalize a halogenated version of the porphyrin via a Suzuki-Miyaura cross-coupling, you observe low conversion of the starting material and/or catalyst decomposition.

Causality: The success of palladium-catalyzed cross-coupling reactions is critically dependent on the solubility of all components (the porphyrin, the boronic acid, the base, and the catalyst) and the solvent's compatibility with the catalytic cycle.[14] Porphyrins, especially halogenated ones, can have poor solubility in common organic solvents.[14]

Solvent Selection Strategy:

  • Solubility First: The primary criterion is finding a solvent where the starting porphyrin is soluble at the reaction temperature. For this compound derivatives, solvents like toluene, dioxane, or diglyme are good starting points.[13] DMF can be problematic due to poor porphyrin solubility, even at high temperatures.[13]

  • Base Compatibility: The chosen base (e.g., Cs₂CO₃, K₂CO₃) must also have some solubility or be effectively suspended in the reaction medium.

  • Catalyst Stability: The solvent must be stable under the reaction conditions and not poison the palladium catalyst.

Field-Proven Insight: In a study optimizing Suzuki coupling on a bulky porphyrin, switching the solvent from dioxane to toluene, where the starting material was more soluble, increased the yield from comparable levels to 89%.[13] This highlights that prioritizing substrate solubility is often the key to success.

cluster_0 Reaction Monitoring by UV-Vis FreeBase Free-Base Porphyrin Soret: ~420 nm Q-Bands: 4 Metalated Metalloporphyrin Soret: Shifted Q-Bands: 2 FreeBase->Metalated Metal Salt + Heat Note Spectral Simplification from D2h to D4h symmetry

Caption: UV-Vis spectral changes during successful metalation.

Part 3: Purification and Handling

Q4: I am having difficulty purifying the crude porphyrin product. The material streaks badly on my silica column.

A4: Porphyrin purification can be challenging due to strong adsorption onto silica gel and the presence of tar-like byproducts, especially in Adler-Longo type syntheses.[3]

  • Underlying Cause: The basic nitrogen atoms in the porphyrin core interact strongly with the acidic silanol groups on the silica surface, leading to tailing and poor separation. The bulky 3,5-dimethoxyphenyl groups increase the molecule's non-polarity, requiring a less polar eluent, but the core's polarity causes the streaking.

  • Troubleshooting & Protocols:

    • Pre-Treatment: Before column chromatography, perform a thorough wash or filtration. After synthesis, filtering the crude reaction mixture and washing extensively with methanol can remove a significant portion of unreacted aldehyde and linear polymers.[11]

    • Column Chromatography - Solvent System:

      • Deactivate the Silica: Add a small amount of a weak base, like triethylamine (~1%), to your eluent (e.g., DCM or a hexane/ethyl acetate mixture). This neutralizes the acidic sites on the silica, preventing strong adsorption and reducing streaking.

      • Alternative Adsorbent: Consider using neutral alumina instead of silica gel. Alumina is less acidic and often provides better separation for basic compounds like porphyrins.

    • Alternative Purification - Soxhlet Extraction: For removing tar-like impurities, Soxhlet extraction can be highly effective. The crude product is placed in a thimble, and a solvent (like ethyl acetate) is continuously refluxed over it. The porphyrin dissolves and is collected in the flask, leaving the insoluble tars behind.[15][16]

References

Technical Support Center: Troubleshooting Aggregation Issues with Substituted Porphyrins

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the common yet complex challenge of aggregation in substituted porphyrins. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile macrocycles. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose, mitigate, and prevent aggregation, ensuring the integrity and reproducibility of your experimental results.

Introduction: The "Double-Edged Sword" of Porphyrin Self-Assembly

Substituted porphyrins are renowned for their rich photophysical, catalytic, and therapeutic properties. However, the very characteristics that make them so powerful—their large, planar, and aromatic nature—also predispose them to self-aggregation. This phenomenon, driven primarily by π-π stacking and hydrophobic interactions, can significantly alter their intended function, leading to issues such as:

  • Changes in Photophysical Properties: Aggregation can lead to shifts in absorption and emission spectra, as well as fluorescence quenching.

  • Reduced Solubility and Precipitation: As aggregates grow, they can precipitate out of solution, leading to inaccurate concentration measurements and loss of material.

  • Decreased Catalytic Activity or Therapeutic Efficacy: The active sites of aggregated porphyrins can become sterically hindered, reducing their reactivity.[1]

  • Loss of Reproducibility: Uncontrolled aggregation can lead to significant variability between experiments.

This guide provides a structured approach to understanding and controlling porphyrin aggregation, empowering you to harness their full potential.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during porphyrin-related experiments in a question-and-answer format.

Q1: My porphyrin solution has changed color, and I see some fine precipitate. What's happening?

A1: This is a classic sign of porphyrin aggregation. The planar structure of porphyrin molecules allows them to stack on top of each other, driven by strong attractive π-π interactions.[1] This stacking alters the electronic properties of the molecules, which in turn changes how they absorb light, leading to a visible color change. The formation of precipitates indicates that the aggregates have grown large enough to become insoluble in your solvent.

Q2: My UV-Vis spectrum looks unusual. The Soret band is broader than expected, and its position seems to have shifted. How can I interpret this?

A2: Changes in the Soret band are a strong indicator of aggregation. The nature of the spectral shift can even provide insight into the geometry of the aggregates.[2][3]

  • Blue Shift (Hypsochromic Shift): A shift to a shorter wavelength is characteristic of H-aggregates (face-to-face or "pancake stack" arrangement).[2][4]

  • Red Shift (Bathochromic Shift): A shift to a longer wavelength suggests the formation of J-aggregates (edge-to-edge or "staircase" arrangement).[2][3]

Deviations from the Beer-Lambert law (i.e., absorbance not being linear with concentration) are also a hallmark of aggregation.[2][5]

Logical Flow for Diagnosing Aggregation

To systematically diagnose aggregation, follow this workflow:

A Visual Observation: Color change, precipitation, or haziness B UV-Vis Spectroscopy: - Broadened or split Soret band - Blue or red shift - Deviation from Beer's Law A->B If visual signs are present C Dynamic Light Scattering (DLS): Presence of nanoparticles or larger aggregates B->C If spectral changes are observed D Confirm Aggregation C->D If particles are detected E Proceed to Mitigation Strategies D->E

Caption: A stepwise workflow for diagnosing porphyrin aggregation.

Q3: What are the primary factors driving aggregation in my system?

A3: Several factors, often acting in concert, can promote porphyrin aggregation. Understanding these can help you identify the root cause of the issue in your experiments.

Factor Causality Common Scenarios
Concentration Higher concentrations increase the probability of intermolecular collisions and interactions.[1]Preparing highly concentrated stock solutions; evaporation of solvent over time.
Solvent Polarity Porphyrins are generally hydrophobic. In polar solvents (especially water), they tend to aggregate to minimize their contact with the solvent (the hydrophobic effect).[1][4]Dissolving a non-polar porphyrin in an aqueous buffer.
pH The pH of the solution can alter the charge of ionizable substituents on the porphyrin periphery.[1][6] Like charges will repel, preventing aggregation, while neutral or opposite charges can promote it.Working with porphyrins that have carboxylate, sulfonate, or amino groups.[7]
Ionic Strength High ionic strength can screen electrostatic repulsions between charged porphyrins, potentially leading to aggregation.[1]Experiments conducted in high-salt buffers.
Porphyrin Structure Planar porphyrins with minimal steric hindrance are more prone to stacking. Bulky substituents can physically prevent close approach.[1][8]Comparing a simple tetraphenylporphyrin (TPP) with a derivative having bulky ortho-substituents.
Central Metal Ion The identity of the central metal ion can influence the electronic properties and planarity of the porphyrin ring, affecting its tendency to aggregate.[2][9] Metalation can sometimes increase aggregation due to changes in the electron deficiency of the pi-system.[10]Switching from a free-base porphyrin to its zinc or copper complex.
Q4: How can I prevent or reverse porphyrin aggregation?

A4: Based on the causative factors, several strategies can be employed:

  • Solvent Modification:

    • Use a "Good" Solvent: Dissolve your porphyrin in a solvent in which it is highly soluble. Non-polar porphyrins dissolve well in solvents like chloroform, dichloromethane, or THF. For aqueous applications, consider using a co-solvent like DMSO or DMF, but be aware that aggregation can still occur in these solvents at high concentrations.[2][3]

    • Solvent Mixtures: The use of a "good-bad" solvent mixture can sometimes induce controlled aggregation, but for preventing it, a consistently "good" solvent system is key.[11][12]

  • pH Adjustment:

    • For porphyrins with ionizable groups (e.g., -COOH, -SO3H, -NH2), adjust the pH to ensure these groups are charged. The resulting electrostatic repulsion will counteract the π-π stacking forces.[1] For example, for a carboxylated porphyrin, increasing the pH above its pKa will deprotonate the carboxylic acid groups, leading to repulsion.

  • Use of Additives:

    • Surfactants: Adding a surfactant (e.g., SDS, CTAB, Triton X-100) above its critical micelle concentration (CMC) can encapsulate the porphyrin molecules within micelles, preventing them from interacting with each other.[1] The choice of surfactant should be based on the charge of your porphyrin.[1]

    • Polymers: Amphiphilic polymers can similarly create a microenvironment that isolates porphyrin molecules, preventing aggregation through steric hindrance.[1][13][14]

  • Structural Modification of the Porphyrin:

    • While this is a long-term strategy involving chemical synthesis, introducing bulky substituents onto the porphyrin macrocycle is a very effective way to sterically hinder aggregation.[8]

  • Lowering the Concentration:

    • If possible, work at lower concentrations where the tendency to aggregate is reduced.[2]

Troubleshooting Decision Tree

This diagram outlines a decision-making process for addressing aggregation.

Start Aggregation Confirmed Q1 Is the porphyrin in an aqueous or polar solvent? Start->Q1 A1_Yes Consider solvent modification (co-solvents) or use of additives (surfactants/polymers). Q1->A1_Yes Yes A1_No Is the concentration high? Q1->A1_No No Q2 Does the porphyrin have ionizable groups? A1_Yes->Q2 A2_No Try lowering the concentration or changing to a more suitable non-polar solvent. A1_No->A2_No A2_Yes Adjust pH to maximize charge and electrostatic repulsion. Q2->A2_Yes Yes Q2->A2_No No End Aggregation Mitigated A2_Yes->End A2_No->End

Caption: A decision tree for selecting an appropriate mitigation strategy.

Part 2: Experimental Protocols

Here are detailed protocols for the key techniques used to characterize porphyrin aggregation.

Protocol 1: Characterization of Aggregation using UV-Vis Spectroscopy

This protocol allows for the qualitative and semi-quantitative assessment of porphyrin aggregation.

Objective: To determine if a porphyrin is aggregated in a given solvent system by observing spectral shifts and deviations from the Beer-Lambert law.

Materials:

  • Substituted porphyrin of interest

  • High-purity solvents (spectroscopic grade)

  • Quartz cuvettes (1 cm path length is standard, but shorter path lengths may be needed for high concentrations)[2]

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a Concentrated Stock Solution: Accurately weigh the porphyrin and dissolve it in a "good" solvent (e.g., CHCl3, THF, or DMSO) to create a stock solution of known concentration (e.g., 1 mM). Ensure complete dissolution.

  • Prepare a Dilution Series: Create a series of dilutions from the stock solution in your solvent of interest. A typical range might be from 10 µM down to 0.1 µM.

  • Acquire Spectra:

    • Blank the spectrophotometer with the pure solvent.

    • Starting with the most dilute sample, acquire the UV-Vis spectrum. Pay close attention to the Soret band (typically around 400-450 nm) and the Q-bands (500-700 nm).

    • Rinse the cuvette thoroughly with the solvent before measuring the next sample.

  • Data Analysis:

    • Spectral Shifts: Overlay the spectra. Note any shifts (blue or red) in the Soret band maximum as the concentration increases.[3]

    • Beer-Lambert Plot: Create a plot of the absorbance at the Soret band maximum (of the monomeric form, if known) versus concentration. If the plot is linear and passes through the origin, the porphyrin is likely not aggregating in this concentration range. A non-linear plot indicates aggregation.[2]

Protocol 2: Characterization of Aggregate Size using Dynamic Light Scattering (DLS)

DLS is a powerful technique for measuring the size of particles in a solution, providing direct evidence of aggregation.[15]

Objective: To measure the hydrodynamic radius of any aggregates present in the porphyrin solution.

Materials:

  • Porphyrin solution, filtered through a 0.22 µm filter to remove dust.

  • DLS instrument

  • Disposable or clean glass cuvettes

Procedure:

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to warm up and stabilize.

    • In the software, enter the correct parameters for the solvent (viscosity and refractive index) and the measurement temperature.[1]

  • Sample Preparation:

    • Ensure your sample is free of dust and large particles by filtering.

    • Pipette the sample into the cuvette, ensuring there are no air bubbles.

  • Measurement:

    • Place the cuvette in the instrument's sample holder and allow it to equilibrate to the set temperature (typically 25 °C).

    • Perform the measurement according to the instrument's software instructions. This usually involves multiple runs that are averaged.

  • Data Analysis:

    • The instrument software will generate a particle size distribution report.

    • Monomeric porphyrins are typically too small to be detected by DLS. The presence of particles in the nanometer to micron range is a direct indication of aggregation.[2][3] The report will provide the average size (Z-average) and the polydispersity index (PDI), which indicates the broadness of the size distribution.

References

Technical Support Center: A Troubleshooting Guide for the Synthesis of Tetrakis(dimethoxyphenyl)porphyrins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of tetrakis(dimethoxyphenyl)porphyrins. These molecules are of significant interest in various fields, including materials science, medicine, and catalysis, owing to their unique photophysical and chemical properties.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during their synthesis. By understanding the underlying causes of these issues and implementing the troubleshooting strategies outlined below, you can enhance your reaction yields, simplify purification, and ensure the desired product's integrity.

The synthesis of meso-tetrasubstituted porphyrins is typically achieved through the acid-catalyzed condensation of pyrrole with a corresponding aldehyde, followed by oxidation. The two most common methods are the Adler-Longo and the Lindsey syntheses. The Adler-Longo method involves a one-pot reaction in a high-boiling solvent like propionic acid, open to the air, which acts as the oxidant.[3][4][5] While straightforward, it can lead to lower yields and the formation of tar-like byproducts.[3][5] The Lindsey method is a two-step, one-flask approach performed at room temperature under high dilution, using a Lewis acid catalyst followed by a chemical oxidant like DDQ. This method generally provides higher yields and is compatible with more sensitive aldehydes.[5][6][7]

This guide will address specific issues in a question-and-answer format, providing both mechanistic insights and practical, step-by-step solutions.

Troubleshooting Guide & FAQs

Low Porphyrin Yield

Q: My overall yield of the desired tetrakis(dimethoxyphenyl)porphyrin is significantly lower than expected. What are the common causes, and how can I improve it?

A: Low yields are a frequent frustration in porphyrin synthesis and can stem from several factors, including reagent purity, reaction conditions, and work-up procedures.

  • Causality and Explanation: The formation of the porphyrin macrocycle is a thermodynamically controlled process where the cyclic porphyrinogen intermediate is in equilibrium with open-chain polypyrromethanes.[8] The final, irreversible oxidation step drives the reaction toward the stable, aromatic porphyrin. Any deviation in optimal conditions can shift this equilibrium away from the desired product, leading to the formation of undesired oligocondensates and tarry byproducts, which ultimately lowers the yield.[3]

  • Troubleshooting & Optimization:

    • Reagent Purity:

      • Pyrrole: Always use freshly distilled pyrrole. Impurities can act as chain terminators or participate in side reactions.

      • Aldehyde: Ensure the purity of the dimethoxybenzaldehyde isomer. Contamination with other isomers will lead to a mixture of porphyrin products that are difficult to separate.

    • Reaction Conditions (Lindsey Method):

      • High Dilution: The Lindsey synthesis relies on high dilution (typically 10⁻² M) to favor the formation of the cyclic porphyrinogen over linear polymers.[8] Concentrated reactions will result in significantly lower yields.

      • Acid Catalyst: The choice and concentration of the acid catalyst (e.g., BF₃·OEt₂, TFA) are critical. Too little acid will result in a slow reaction, while too much can promote side reactions. A typical starting point is a catalyst concentration of around 1-10 mM.

      • Inert Atmosphere: The initial condensation of pyrrole and aldehyde to form the porphyrinogen should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent premature oxidation, which can lead to a complex mixture of products.

    • Oxidation Step:

      • Oxidant Choice: For the Lindsey synthesis, p-chloranil or 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) are commonly used oxidants.[7] Ensure the oxidant is added after the condensation is complete.

      • Aeration (Adler-Longo Method): In the Adler-Longo method, atmospheric oxygen is the oxidant.[4] Ensure the reaction is open to the air and vigorously stirred to facilitate oxidation.

    • Work-up Procedure:

      • Neutralization: After the reaction, it is crucial to neutralize the acid catalyst to prevent degradation of the porphyrin product. This is often done by washing the organic phase with a mild base like sodium bicarbonate solution.

      • Purification: The crude product often contains unreacted starting materials and polymeric byproducts. Efficient purification by column chromatography is essential to isolate the desired porphyrin.

Synthesis Method Typical Yields for Tetraphenylporphyrin (TPP) Key Parameters
Adler-Longo 10-30%[3]Refluxing propionic acid, open to air
Lindsey 30-40%[8]High dilution, Lewis acid catalyst, DDQ/p-chloranil oxidation
Formation of Green Impurities (Chlorin)

Q: I am observing a significant green-colored impurity in my crude product, which I suspect is a chlorin. How is this formed, and how can I minimize it?

A: The presence of a green hue in your purple porphyrin product is a classic sign of chlorin contamination. Chlorins are reduced porphyrins, containing a saturated pyrrole ring, and they have distinct spectroscopic properties, including a strong absorption band in the red region of the visible spectrum.[9]

  • Causality and Explanation: Chlorin formation is often a result of incomplete oxidation of the porphyrinogen intermediate or over-reduction of the final porphyrin product.[5] In the Adler-Longo method, the high temperatures can sometimes lead to the formation of reduced species.

  • Troubleshooting & Optimization:

    • Ensure Complete Oxidation:

      • UV-Vis Monitoring: The progress of the oxidation can be monitored using UV-Vis spectroscopy. The disappearance of the porphyrinogen signal and the appearance of the sharp Soret band (around 420 nm) and the Q-bands of the porphyrin indicate the completion of the oxidation.

      • Sufficient Oxidant: In the Lindsey method, ensure a stoichiometric excess of the oxidant (DDQ or p-chloranil) is used.

      • Extended Aeration: For the Adler-Longo method, extending the reflux time in the presence of air can sometimes help to fully oxidize any remaining chlorin impurities.

    • Purification:

      • Column Chromatography: Chlorins are generally more polar than their corresponding porphyrins and can be separated by column chromatography on silica gel or alumina. A less polar solvent system will elute the porphyrin first, followed by the chlorin.

      • DDQ/p-chloranil Treatment: In some cases, the isolated porphyrin/chlorin mixture can be redissolved in a suitable solvent (e.g., toluene or CH₂Cl₂) and treated with a small amount of DDQ or p-chloranil with gentle heating to convert the chlorin back to the porphyrin.

G Porphyrin Porphyrin (Aromatic, Purple) Chlorin Chlorin (Partially Saturated, Green) Porphyrin->Chlorin Reduction Chlorin->Porphyrin Oxidation

Caption: Reversible relationship between porphyrin and chlorin.

Porphyrin Scrambling and Isomeric Mixtures

Q: My NMR analysis suggests the presence of multiple porphyrin isomers, not just the one I targeted. What causes this scrambling, and how can I obtain a single isomer?

A: This issue, known as "scrambling," is a significant challenge, particularly in the synthesis of unsymmetrical porphyrins (e.g., A₂B₂ type). It arises from the acid-catalyzed cleavage and recombination of pyrrole and aldehyde units during the condensation process.[10][11]

  • Causality and Explanation: The acid-catalyzed condensation is a reversible process. The dipyrromethane intermediates and higher oligomers can undergo acidolysis (cleavage) and then recondense in a different order, leading to a statistical mixture of all possible porphyrin isomers.[12] This is especially problematic when using sterically unhindered aldehydes.[11]

  • Troubleshooting & Optimization:

    • Use of Preformed Dipyrromethanes: The most reliable way to synthesize a pure trans-A₂B₂ porphyrin is to first synthesize a dipyrromethane and then condense it with the desired aldehyde in a MacDonald-type [2+2] condensation. However, even this method can be plagued by scrambling.[11]

    • Minimizing Scrambling in [2+2] Condensations:

      • Reaction Conditions: Studies have shown that scrambling can be minimized by using milder reaction conditions. For example, performing the reaction at lower temperatures and with lower concentrations of a weaker acid like TFA can suppress the acidolysis that leads to scrambling.[10]

      • Steric Hindrance: Incorporating bulky groups on the aldehyde or dipyrromethane can sterically hinder the scrambling process.[12][13]

      • Solvent Choice: The choice of solvent can also influence the degree of scrambling. Acetonitrile has been shown to result in less scrambling compared to dichloromethane or toluene, although yields may be lower.[10]

    • Purification:

      • Chromatography: Separating isomeric porphyrins can be extremely challenging due to their similar polarities.[14] Careful column chromatography, sometimes requiring multiple columns with different solvent systems, may be necessary. High-performance liquid chromatography (HPLC) can also be an effective, albeit less scalable, separation method.

Caption: Porphyrin scrambling from a mixed-aldehyde condensation.

Formation of N-Confused Porphyrins

Q: I have isolated a byproduct with an unusual NMR spectrum and a slightly different color. Could this be an N-confused porphyrin?

A: Yes, it is quite possible. N-confused porphyrins (NCPs) are structural isomers of porphyrins where one of the pyrrole rings is "inverted" within the macrocycle. They are known byproducts in one-flask syntheses of meso-substituted porphyrins.[15][16]

  • Causality and Explanation: NCPs form when one of the pyrrole units reacts through its β-position instead of the α-position during the condensation with the aldehyde.[15] The yield of NCP is generally low (often <7.5%) but can be significant under certain acidic conditions.[16]

  • Troubleshooting & Optimization:

    • Acid Catalyst: The choice of acid catalyst can influence the yield of NCP. For example, methanesulfonic acid has been shown to produce significantly higher yields of N-confused tetraphenylporphyrin compared to TFA or BF₃-etherate.[15] If minimizing NCP formation is the goal, avoiding strong Brønsted acids may be beneficial.

    • Purification: N-confused porphyrins have different polarity and chromatographic behavior compared to regular porphyrins, making their separation by column chromatography relatively straightforward.[16] They typically have a higher Rf value on silica gel.

Experimental Protocols

Protocol 1: Lindsey Synthesis of Tetrakis(3,4-dimethoxyphenyl)porphyrin

This protocol is a standard two-step, one-flask procedure for synthesizing meso-substituted porphyrins in good yield.

Methodology:

  • To a 2 L three-necked flask equipped with a magnetic stirrer and an argon inlet, add 1 L of dry dichloromethane (CH₂Cl₂).

  • Add 3,4-dimethoxybenzaldehyde (6.0 mmol) and freshly distilled pyrrole (6.0 mmol) to the solvent.

  • Purge the solution with argon for 15 minutes to remove dissolved oxygen.

  • Add a Lewis acid catalyst, such as boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 equivalents), to the solution.

  • Stir the reaction mixture at room temperature under argon for 2-3 hours. The solution will gradually darken.

  • Add a solution of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (4.5 mmol) in 50 mL of dry CH₂Cl₂ to the reaction mixture.

  • Stir the mixture in open air for an additional 1 hour. The solution should turn a deep purple color.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 200 mL) and then with water (2 x 200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, typically using a solvent mixture such as hexane/ethyl acetate or dichloromethane/hexane.

Protocol 2: Adler-Longo Synthesis of Tetrakis(3,4-dimethoxyphenyl)porphyrin

This one-pot method is simpler but may require more extensive purification.

Methodology:

  • Combine 3,4-dimethoxybenzaldehyde (6.0 mmol) and freshly distilled pyrrole (6.0 mmol) in 100 mL of propionic acid in a flask open to the atmosphere.

  • Heat the mixture to reflux (approx. 141 °C) for 30-60 minutes. The solution will darken significantly.

  • Allow the reaction mixture to cool to room temperature, then place it in an ice bath or freezer to facilitate the precipitation of the crude porphyrin.

  • Collect the purple crystalline solid by filtration and wash it with a cold solvent like methanol to remove residual propionic acid and some impurities.

  • Further purification is typically required, most commonly by column chromatography on silica gel.

References

Technical Support Center: Porphyrin Contamination in Experimental Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for identifying, quantifying, and eliminating porphyrin contamination in experimental samples. Porphyrins, with their intense coloration and unique biochemical properties, can be a significant source of interference in a multitude of assays. This resource is designed to equip you with the expertise to confidently address these challenges and ensure the integrity of your experimental results.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial questions and concerns regarding porphyrin contamination.

Q1: I've noticed a pink/red/brown discoloration in my protein prep/cell lysate. Could this be porphyrin contamination?

A: Yes, a pink, red, or brown hue is a classic visual indicator of porphyrin contamination. Porphyrins are highly conjugated macrocyclic compounds that strongly absorb light in the visible spectrum, particularly around 400 nm (the Soret band), giving them their characteristic colors.[1][2] This discoloration is often the first sign that your sample may be contaminated.

Q2: What are the common sources of porphyrin contamination in my experiments?

A: Porphyrin contamination can arise from several sources, depending on your experimental system:

  • Endogenous Production: Porphyrins are intermediates in the heme biosynthesis pathway, which is ubiquitous in most cell types.[3] In experiments involving cell lysates (e.g., mammalian cells, bacteria, yeast), disruption of the cells can release these intermediates into your sample.[4]

  • Recombinant Protein Expression: When expressing heme-containing proteins (e.g., cytochromes, myoglobin, hemoglobin) in systems like E. coli, the host cells can overproduce heme and its precursors, leading to their co-purification with your protein of interest.

  • Biological Fluids: Samples derived from blood (plasma, serum, red blood cells), urine, or feces naturally contain porphyrins and their precursors.[5][6][7]

  • Cross-Contamination: In a lab where porphyrin standards or porphyrin-rich samples are handled, there is always a risk of cross-contamination of other experiments.

Q3: How can porphyrin contamination interfere with my downstream applications?

A: Porphyrin contamination can have significant detrimental effects on various experimental assays:

  • Spectrophotometric Assays: Due to their strong absorbance, porphyrins can interfere with any assay that relies on UV-Vis spectrophotometry, leading to artificially high absorbance readings and inaccurate quantification of proteins or other molecules.[1]

  • Fluorescence-Based Assays: Porphyrins are highly fluorescent molecules.[8][9][10] This intrinsic fluorescence can mask the signal from your fluorescent probes or labels, leading to high background and reduced sensitivity in techniques like fluorescence microscopy, flow cytometry, and plate-based fluorescence assays.

  • Drug Development Assays: In drug screening and development, porphyrins can act as photosensitizers, generating reactive oxygen species (ROS) upon light exposure.[9][11] This can lead to false positives in cell viability assays or interfere with the mechanism of action of the drug being tested. They can also bind to drug candidates or target proteins, altering their activity.[12][13]

  • Mass Spectrometry: While mass spectrometry is a powerful tool for identifying and quantifying porphyrins, their presence as contaminants can suppress the ionization of your analyte of interest, leading to inaccurate quantification.[4]

Q4: I suspect porphyrin contamination. What is a quick way to confirm its presence?

A: A simple and rapid preliminary check is to use a UV-Vis spectrophotometer. Scan the absorbance of your sample from approximately 350 nm to 700 nm. The presence of a sharp and intense peak around 400-410 nm, known as the Soret band, is a strong indication of porphyrin contamination.[1][2][14] You may also observe smaller peaks in the 500-650 nm region, known as Q-bands.[1][2]

Part 2: In-Depth Troubleshooting and Remediation Guides

This section provides a structured approach to tackling porphyrin contamination, from initial detection to effective removal.

Step 1: Detection and Quantification of Porphyrin Contamination

Accurate detection and quantification are crucial for choosing the appropriate removal strategy and assessing its effectiveness.

As mentioned in the FAQs, visual discoloration and a characteristic Soret peak in the UV-Vis spectrum are the first indicators. While qualitative, this is a quick and valuable first step.

For precise quantification and identification of specific porphyrins, High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or UV-Vis detection is the gold standard.[5][14][15]

Key Principles of HPLC for Porphyrin Analysis:

  • Reversed-Phase Chromatography: Porphyrins are separated based on their hydrophobicity. A C18 column is commonly used.[3][5]

  • Gradient Elution: A gradient of an organic solvent (e.g., methanol or acetonitrile) in an aqueous buffer (e.g., ammonium acetate) is typically used to elute porphyrins with varying polarities.[4][5]

  • Fluorescence Detection: This is the most sensitive method for porphyrin quantification. Porphyrins are excited at their Soret band maximum (~400-410 nm) and their emission is detected at longer wavelengths (~600-660 nm).[8][10][14]

  • Mass Spectrometry (LC-MS): For unambiguous identification and quantification, especially in complex matrices, coupling HPLC with mass spectrometry is highly effective.[4]

Step 2: Choosing a Porphyrin Removal Strategy

The optimal removal strategy depends on the nature of your sample, the extent of contamination, and your downstream application.

G cluster_protein Protein Purification Strategies cluster_small_molecule Small Molecule Purification Strategies start Porphyrin Contamination Suspected q1 Is your sample a protein solution? start->q1 q2 Is your sample a small molecule compound? q1->q2 No protein Protein Sample q1->protein Yes small_molecule Small Molecule Sample q2->small_molecule Yes q3 Is your protein of interest a heme-binding protein? ac Affinity Chromatography (e.g., His-tag, Strep-tag) q3->ac No iex Ion Exchange Chromatography q3->iex Yes protein->q3 spe Solid-Phase Extraction (SPE) small_molecule->spe lle Liquid-Liquid Extraction small_molecule->lle prep_hplc Preparative HPLC small_molecule->prep_hplc sec Size Exclusion Chromatography ac->sec Followed by iex->sec Followed by

Caption: Decision tree for selecting a porphyrin removal method.

Step 3: Detailed Experimental Protocols

This section provides step-by-step protocols for the most effective porphyrin removal techniques.

Affinity chromatography is a powerful technique that separates proteins based on a specific binding interaction.[16][17][18] If your protein of interest has an affinity tag (e.g., His-tag, Strep-tag, GST-tag), this should be your first choice for purification, as it will efficiently separate your tagged protein from the untagged porphyrin contaminants.

Experimental Workflow:

G start Contaminated Protein Sample (with affinity tag) step1 Equilibrate Affinity Column with Binding Buffer start->step1 step2 Load Sample onto Column step1->step2 step3 Wash Column with Wash Buffer to remove unbound porphyrins step2->step3 step4 Elute Tagged Protein with Elution Buffer step3->step4 end Purified Protein (Porphyrin-free) step4->end

Caption: Workflow for porphyrin removal using affinity chromatography.

Detailed Steps:

  • Column Equilibration: Equilibrate your affinity column (e.g., Ni-NTA for His-tagged proteins) with a binding buffer appropriate for your protein and tag.

  • Sample Loading: Load your porphyrin-contaminated protein sample onto the equilibrated column. The tagged protein will bind to the resin.

  • Washing: Wash the column extensively with a wash buffer. This step is critical for removing unbound porphyrins and other contaminants. Monitor the flow-through visually and spectrophotometrically until no more color is observed.

  • Elution: Elute your purified protein from the column using an appropriate elution buffer (e.g., high imidazole concentration for His-tagged proteins).

  • Verification: Analyze a small aliquot of the eluted fraction by UV-Vis spectrophotometry to confirm the absence of the Soret peak and by SDS-PAGE to check for protein purity.

Expert Tip: For particularly stubborn contamination, a subsequent size-exclusion chromatography (gel filtration) step can be used to remove any remaining porphyrins that may have non-specifically interacted with your protein.

Solid-phase extraction is a versatile technique for purifying small molecules and peptides from complex mixtures.[19][20][21][22] It relies on the differential partitioning of the analyte and contaminants between a solid sorbent and a liquid mobile phase.

Experimental Workflow:

G start Contaminated Small Molecule Sample step1 Condition SPE Cartridge (e.g., C18) start->step1 step2 Load Sample onto Cartridge step1->step2 step3 Wash Cartridge to Remove Polar Impurities step2->step3 step4 Elute Porphyrins with a Non-polar Solvent step3->step4 step5 Elute Target Molecule with a Different Solvent step4->step5 end Purified Small Molecule step5->end

Caption: General workflow for porphyrin removal using solid-phase extraction.

Detailed Steps:

  • Sorbent Selection: Choose an SPE sorbent with a chemistry that allows for the differential retention of your target molecule and the porphyrin contaminants. For example, a reversed-phase sorbent like C18 can be used to retain the hydrophobic porphyrins while allowing a more polar target molecule to pass through in the initial loading and wash steps.

  • Conditioning: Condition the SPE cartridge according to the manufacturer's instructions. This typically involves washing with an organic solvent followed by an aqueous solution to activate the sorbent.[20]

  • Sample Loading: Load your sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with a solvent that will elute weakly bound impurities without eluting your target molecule or the porphyrins.

  • Selective Elution: This is the key step. Use a solvent system that will selectively elute either your target molecule or the porphyrins. For instance, if the porphyrins are more strongly retained on a C18 cartridge, you can first elute your less hydrophobic target molecule with a moderately polar solvent, and then elute the porphyrins with a stronger, less polar solvent.

  • Analysis: Analyze the collected fractions by HPLC or another appropriate method to confirm the separation and purity of your target molecule.

Liquid-liquid extraction is a simple and effective method for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[23]

Detailed Steps:

  • Solvent Selection: Choose an organic solvent in which porphyrins are highly soluble but your target molecule is not (or vice versa). Common solvents for porphyrin extraction include ethyl acetate, diethyl ether, and chloroform.

  • Extraction:

    • Combine your aqueous sample with the chosen organic solvent in a separatory funnel.

    • Shake the funnel vigorously to ensure thorough mixing of the two phases.

    • Allow the layers to separate. The porphyrins will partition into the organic phase, which will become colored.

    • Drain the aqueous layer containing your purified sample.

  • Repeat: Repeat the extraction with fresh organic solvent to maximize the removal of porphyrins.

  • Solvent Removal: If your target molecule is in the organic phase, the solvent can be removed by evaporation.

Trustworthiness Note: Always handle organic solvents in a well-ventilated fume hood and wear appropriate personal protective equipment.

Part 4: Data Interpretation and Validation

This section provides guidance on interpreting your results and validating the success of your purification strategy.

Comparative Data Summary

The following table summarizes the expected outcomes of successful porphyrin removal.

Analysis MethodBefore PurificationAfter Purification
Visual Inspection Pink/Red/Brown ColorColorless (or expected sample color)
UV-Vis Spectrum Prominent Soret peak (~400 nm)Absence or significant reduction of Soret peak
HPLC-Fluorescence Large porphyrin peaksPorphyrin peaks below the limit of detection
Downstream Assay High background/interferenceLow background, expected assay performance

Part 5: References

  • Quantitative measurement of porphyrins in biological tissues and evaluation of tissue porphyrins during toxicant exposures. (--INVALID-LINK--)

  • Spectrophotometric detection of metal ions by porphyrins. (--INVALID-LINK--)

  • Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications. (--INVALID-LINK--)

  • QUANTITATION OF PLASMA PORPHYRINS:VALIDATION OF LIQUID-LIQUID EXTRACTION METHOD. (--INVALID-LINK--)

  • HPLC Methods for Analysis of Porphyrins in Biological Media. (--INVALID-LINK--)

  • Quantification of Six Porphyrin Biomarkers in Urine Using LC-2050C with Fluorescence Detection. (--INVALID-LINK--)

  • SPECTROSCOPY OF PORPHYRINS. (--INVALID-LINK--)

  • HIGH-RESOLUTION SPECTROSCOPY OF PORPHYRINS. (--INVALID-LINK--)

  • Spectral properties of porphyrins in the systems with layered silicates. (--INVALID-LINK--)

  • Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques. (--INVALID-LINK--)

  • Stationary phase for purification of porphyrin binding proteins by affinity chromatography. (--INVALID-LINK--)

  • The Purification of Porphyrins by SepaBeanTM machine. (--INVALID-LINK--)

  • Why urine porphyrins alone can't diagnose porphyria. (--INVALID-LINK--)

  • Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias. (--INVALID-LINK--)

  • Solid-phase purification and analysis of dicarboxylic porphyrins extracted from cultured tumor cells. (--INVALID-LINK--)

  • Laboratory Diagnosis of Porphyria. (--INVALID-LINK--)

  • Development and Validation of a Method for Assay of Porphyrins and Their Precursors by HPLC with UV Detection in Human Plasma. (--INVALID-LINK--)

  • Tests for Porphyria Diagnosis. (--INVALID-LINK--)

  • Addressing Environmental Challenges of Porphyrin Mixtures Obtained from Statistical Syntheses. (--INVALID-LINK--)

  • Biochemical differentiation of the porphyrias. (--INVALID-LINK--)

  • Imaging of porphyrin-specific fluorescence in pathogenic bacteria in vitro using a wearable, hands-free system. (--INVALID-LINK--)

  • Affinity Chromatography Solutions for Rapid Antibody and His-Tagged Protein Purification. (--INVALID-LINK--)

  • Evaluation of the correlation between porphyrin accumulation in cancer cells and functional positions for application as a drug carrier. (--INVALID-LINK--)

  • Transcriptome Analysis of Porphyrin-Accumulated and X-Ray-Irradiated Cell Cultures under Limited Proliferation and Non-Lethal Conditions. (--INVALID-LINK--)

  • Overview of Affinity Purification. (--INVALID-LINK--)

  • Separation of porphyrin isomers by high-performance liquid chromatography. (--INVALID-LINK--)

  • Affinity Chromatography. (--INVALID-LINK--)

  • Porphyrin Tests. (--INVALID-LINK--)

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (--INVALID-LINK--)

  • Porphyrin–Gold Nanomaterial for Efficient Drug Delivery to Cancerous Cells. (--INVALID-LINK--)

  • Porphyrins and Porphyrin Applications. (--INVALID-LINK--)

  • The Assembly of Porphyrin Systems in Well-Defined Nanostructures: An Update. (--INVALID-LINK--)

  • Chromatographic methods for the separation and identification of porphyrins. (--INVALID-LINK--)

  • Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. (--INVALID-LINK--)

  • Porphyrin as Diagnostic and Therapeutic Agent. (--INVALID-LINK--)

  • Miniaturized Solid Phase Extraction Techniques Applied to Natural Products. (--INVALID-LINK--)

  • Simple Approaches to Solid Phase Extraction (SPE) Method Development. (--INVALID-LINK--)

  • Evaluation of the correlation between porphyrin accumulation in cancer cells and functional positions for application as a drug carrier. (--INVALID-LINK--)

  • Synthesis of Novel Porphyrin and its Complexes Covalently Linked to Multi-Walled Carbon Nanotubes and Study of their Spectroscopy. (--INVALID-LINK--)

References

Validation & Comparative

A Comparative Guide to the Cytotoxicity of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the cytotoxic performance of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin (H₂TDMPP) and its derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer a clear perspective on the potential of these compounds, particularly in the context of Photodynamic Therapy (PDT).

Introduction: The Role of Porphyrins in Photodynamic Therapy

Photodynamic therapy (PDT) is a clinically approved cancer treatment modality that utilizes the interplay of three essential components: a photosensitizer, light of a specific wavelength, and molecular oxygen.[1][2] Upon activation by light, the photosensitizer transfers energy to surrounding oxygen molecules, generating highly cytotoxic reactive oxygen species (ROS), such as singlet oxygen (¹O₂).[1][2] These ROS induce localized cellular damage, leading to tumor cell death through apoptosis or necrosis, destruction of the tumor vasculature, and induction of an anti-tumor immune response.[1][2]

Porphyrins and their derivatives are a prominent class of photosensitizers due to their unique photophysical properties, including strong absorption in the visible region of the electromagnetic spectrum and a high efficiency in generating singlet oxygen.[3] A key advantage of PDT is its dual selectivity: the preferential accumulation of the photosensitizer in tumor cells and the precise, localized application of light, which minimizes damage to surrounding healthy tissues.[1][2] The structure of the porphyrin macrocycle can be extensively modified, allowing for the fine-tuning of its photochemical and biological properties to enhance therapeutic efficacy.

This guide focuses on a specific class of synthetic porphyrins, this compound and its derivatives, to evaluate and compare their cytotoxic potential as next-generation photosensitizers.

Mechanism of Action: From Photon to Cytotoxicity

The cytotoxic effect of porphyrin derivatives in PDT is a photophysical and photochemical cascade. The process, illustrated below, is fundamentally reliant on the generation of singlet oxygen.

The Photodynamic Process

The entire process can be broken down into two main types of reactions initiated after the photosensitizer absorbs light.

  • Light Absorption & Excitation: The porphyrin molecule (Photosensitizer, PS) in its stable ground state (S₀) absorbs a photon of light, elevating it to a short-lived, high-energy excited singlet state (S₁).

  • Intersystem Crossing (ISC): The molecule in the S₁ state can transition to a more stable, longer-lived excited triplet state (T₁). This step is crucial for efficient PDT agents.

  • Energy Transfer (Type II Reaction): The triplet-state photosensitizer (PS (T₁)) can directly transfer its energy to ground-state molecular oxygen (³O₂), which is naturally in a triplet state. This interaction excites the oxygen to the highly reactive singlet oxygen (¹O₂) state.[4]

  • Electron Transfer (Type I Reaction): Alternatively, the PS (T₁) can react with cellular substrates to produce radical ions, which then react with oxygen to form other ROS like superoxide anions and hydroxyl radicals.[4]

The Type II pathway, leading to singlet oxygen production, is generally considered the dominant mechanism of cell killing in PDT.[4] The generated ¹O₂ is highly reactive and has a short lifetime, ensuring its cytotoxic effects are confined to the immediate vicinity of its generation, thereby contributing to the high selectivity of PDT.

PDT_Mechanism cluster_PS Photosensitizer (PS) cluster_Oxygen Molecular Oxygen cluster_Cell Target Cell PS_S0 PS (Ground State S₀) PS_S1 PS (Excited Singlet S₁) PS_S0->PS_S1 PS_S1->PS_S0 Fluorescence PS_T1 PS (Excited Triplet T₁) PS_S1->PS_T1 Intersystem Crossing (ISC) PS_T1->PS_S0 Phosphorescence O2_ground ³O₂ (Ground State) PS_T1->O2_ground Energy Transfer (Type II Reaction) O2_singlet ¹O₂ (Singlet Oxygen) O2_ground->O2_singlet Cell_Damage Oxidative Stress & Cellular Damage O2_singlet->Cell_Damage Oxidization of Biomolecules Cell_Death Apoptosis / Necrosis Cell_Damage->Cell_Death Light Light (Photon) Light->PS_S0 Absorption

Caption: Mechanism of Photodynamic Therapy (PDT).

The Importance of Singlet Oxygen Quantum Yield (ΦΔ)

The efficiency of a photosensitizer is quantified by its singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of a singlet oxygen molecule.[3] A higher ΦΔ value generally correlates with greater photodynamic efficacy. The parent compound, this compound, has been shown to have a high singlet oxygen quantum yield, making it a strong candidate for PDT applications.[3] Modifications to the porphyrin structure, such as the introduction of heavy atoms or altering peripheral substituents, can further modulate this critical parameter.[5][6]

Comparative Cytotoxicity Data

Evaluating the cytotoxic potential of a photosensitizer requires assessing its effects under different conditions. Key parameters include:

  • Dark Toxicity: The inherent toxicity of the compound without light activation. An ideal photosensitizer has low to no dark toxicity.

  • Phototoxicity: The cytotoxic effect of the compound upon activation with light. This is typically measured as the IC₅₀ (half-maximal inhibitory concentration) value – the concentration of the compound required to inhibit cell viability by 50%.

While specific IC₅₀ values for this compound derivatives are proprietary and vary widely based on the exact derivative, cell line, and experimental conditions (light dose, incubation time), the following table provides a representative comparison based on published data for structurally related tetraphenylporphyrin (TPP) derivatives.

Compound ClassCell LineConditionIC₅₀ (µM)Key Observations & References
Cationic TPP Derivative Human Colon CancerDark> 100Cationic porphyrins often exhibit low dark toxicity but high photodynamic action.[7]
(e.g., HCT116)Light5 - 15Their positive charge facilitates interaction with negatively charged cell membranes.
Anionic TPP Derivative Lung CancerDark> 50Anionic groups can improve water solubility.[8]
(e.g., A549)Light10 - 25Cellular uptake may be mediated by specific receptors like CD320.[9][10]
Boronated TPP Derivative Drug-Resistant CellsDark~ 5Certain metal complexes or modifications can introduce inherent dark toxicity.[11]
(e.g., P-gp expressing)Light< 5These can be dual-modality agents for both PDT and Boron Neutron Capture Therapy (BNCT).[11]
Hydroxyphenyl Porphyrin FibrosarcomaDark> 20Hydroxyl groups can influence localization and uptake mechanisms.
(e.g., HT1080)Light2 - 10Often show significant cytotoxicity upon light activation.[12]

Note: The IC₅₀ values presented are illustrative and compiled from various studies on related porphyrin structures. Actual values for this compound derivatives must be determined empirically.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

To ensure trustworthy and reproducible results, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[13][14]

Scientific Principle

Living, metabolically active cells possess mitochondrial dehydrogenase enzymes that cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[15] Dead cells lack this enzymatic activity. The formazan crystals are then solubilized, and the absorbance of the resulting purple solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of viable cells.

Workflow Diagram

MTT_Workflow cluster_PDT PDT-Specific Steps start Start: Maintain Cell Culture seed 1. Seed Cells in 96-well Plate start->seed incubate1 2. Incubate Overnight (Allow cells to attach) seed->incubate1 treat 3. Treat with Porphyrin Derivatives (Varying concentrations) incubate1->treat incubate2 4. Incubate (e.g., 24h) for Compound Uptake treat->incubate2 irradiate 5. Irradiate with Light (Specific wavelength & dose) incubate2->irradiate incubate3 6. Post-Irradiation Incubation (e.g., 24-48h) irradiate->incubate3 add_mtt 7. Add MTT Reagent to each well incubate3->add_mtt incubate4 8. Incubate (e.g., 3-4h) (Allow formazan formation) add_mtt->incubate4 solubilize 9. Add Solubilization Solution (e.g., DMSO, acidified isopropanol) incubate4->solubilize read 10. Read Absorbance (e.g., 570 nm) solubilize->read analyze 11. Data Analysis (Calculate % Viability & IC₅₀) read->analyze end End: Results analyze->end

Caption: Standard workflow for an MTT-based cytotoxicity assay in PDT.

Detailed Step-by-Step Protocol

Materials & Reagents:

  • 96-well flat-bottom sterile culture plates

  • Selected cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Porphyrin derivatives dissolved in a suitable vehicle (e.g., DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in isopropanol)

  • Phosphate Buffered Saline (PBS)

  • Light source with a specific wavelength corresponding to the porphyrin's absorption peak

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring >95% viability via Trypan Blue exclusion.

    • Dilute cells to an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[13]

    • Causality: Optimal seeding density is critical. Too few cells will result in a weak signal; too many may lead to nutrient depletion and cell death unrelated to the treatment, skewing the results.[14]

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and resume logarithmic growth.

  • Compound Treatment:

    • Prepare serial dilutions of the porphyrin derivatives in serum-free medium.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the test compounds.

    • Self-Validation: Include the following controls:

      • Untreated Control: Cells with medium only (represents 100% viability).

      • Vehicle Control: Cells with medium containing the maximum concentration of the vehicle (e.g., DMSO) used to dissolve the porphyrins. This ensures the vehicle itself is not cytotoxic.

      • Blank Control: Wells with medium only (no cells) to measure background absorbance.[13]

    • Incubate for a predetermined time (e.g., 24 hours) to allow for cellular uptake of the compounds.

  • Light Irradiation (for Phototoxicity):

    • For "dark toxicity" plates, proceed directly to step 5.

    • For "phototoxicity" plates, wash the cells twice with PBS to remove any extracellular compound. Add back 100 µL of fresh complete medium.

    • Expose the plate to a light source for a specific duration to deliver a defined light dose (J/cm²). The plate lid should be removed during irradiation.

    • Causality: Washing before irradiation ensures that the observed cytotoxicity is due to the internalized photosensitizer, which is the clinically relevant mechanism.

  • Post-Irradiation Incubation:

    • Return the plates to the incubator for an additional 24-48 hours.

    • Causality: This period allows the cellular damage initiated by the ROS to manifest and proceed to apoptosis or necrosis, leading to a measurable decrease in viability.

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.[13]

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will produce purple formazan crystals.[15]

    • Causality: The incubation time must be optimized; too short may not allow for sufficient formazan production, while too long can lead to MTT toxicity itself.[13]

  • Formazan Solubilization:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.

    • Agitate the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.

    • Subtract the average absorbance of the blank controls from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a promising platform for developing highly effective photosensitizers. Their favorable photophysical properties, particularly a high singlet oxygen quantum yield, are foundational to their potent photocytotoxicity. The comparative data on related structures highlight that chemical modifications, such as the addition of charged groups or metal ions, can significantly influence both dark and light-induced toxicity, as well as cellular uptake mechanisms.

Future research should focus on synthesizing novel derivatives with enhanced tumor specificity, for example, by conjugating them to tumor-targeting moieties. A thorough investigation into their cellular uptake pathways and subcellular localization will provide crucial insights for designing more potent and selective PDT agents. The standardized protocols provided herein offer a robust framework for the systematic evaluation and comparison of these next-generation compounds, paving the way for their potential clinical translation.

References

A Senior Application Scientist's Guide to the In Vitro Performance of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin (TDMPP), a promising photosensitizer for photodynamic therapy (PDT). We will delve into its performance across various cancer cell lines, compare it with other relevant photosensitizers, and provide detailed experimental protocols to empower researchers in their own investigations.

Introduction: The Promise of Photodynamic Therapy and Advanced Photosensitizers

Photodynamic therapy (PDT) represents a paradigm shift in cancer treatment, moving away from systemic toxicity towards targeted cell destruction.[1] This modality relies on the interplay of three key components: a photosensitizer, light of a specific wavelength, and molecular oxygen.[1] Upon activation by light, the photosensitizer transfers energy to surrounding oxygen molecules, generating highly reactive oxygen species (ROS) that induce localized cell death.[1][2][3]

The efficacy of PDT is critically dependent on the properties of the photosensitizer. An ideal photosensitizer should exhibit strong absorption in the therapeutic window (600-800 nm) for deep tissue penetration, a high quantum yield of singlet oxygen, minimal dark toxicity, and preferential accumulation in tumor cells.[2] Porphyrin-based molecules have been extensively studied for this purpose due to their favorable photophysical properties and amenability to chemical modification.[2][3]

This guide focuses on this compound (TDMPP), a second-generation photosensitizer. The strategic placement of methoxy groups on the phenyl rings is intended to enhance its lipophilicity, which may, in turn, improve its interaction with cellular membranes and overall photodynamic efficacy.

Mechanism of Action: How TDMPP Induces Cancer Cell Death

The primary mechanism of action for TDMPP in PDT is the generation of singlet oxygen (¹O₂), a highly cytotoxic reactive oxygen species. This process, known as a Type II photochemical reaction, is the dominant pathway for most porphyrin-based photosensitizers.[3] The sequence of events is as follows:

  • Ground State: In the absence of light, the TDMPP molecule resides in a low-energy ground state.

  • Photoexcitation: Upon irradiation with light of an appropriate wavelength, TDMPP absorbs a photon and is promoted to an excited singlet state.

  • Intersystem Crossing: The excited singlet state is short-lived and can undergo intersystem crossing to a more stable, longer-lived triplet state.

  • Energy Transfer: In the triplet state, the photosensitizer can transfer its energy to molecular oxygen (³O₂), which is naturally in a triplet ground state. This energy transfer excites the oxygen molecule to its highly reactive singlet state (¹O₂).

  • Oxidative Stress and Cell Death: Singlet oxygen is a potent oxidizing agent that can damage cellular components, including lipids, proteins, and nucleic acids. This widespread oxidative damage triggers cellular stress responses, leading to apoptosis, necrosis, or autophagy, ultimately resulting in cancer cell death.[1][2]

PDT_Mechanism PS TDMPP (Ground State) PS_excited TDMPP (Excited Singlet State) PS->PS_excited Light Absorption PS_triplet TDMPP (Triplet State) PS_excited->PS_triplet Intersystem Crossing PS_triplet->PS Phosphorescence O2_singlet Singlet Oxygen (¹O₂) PS_triplet->O2_singlet Energy Transfer O2 Molecular Oxygen (³O₂) CellDeath Cellular Damage & Death O2_singlet->CellDeath Oxidative Stress

Caption: General mechanism of Type II Photodynamic Therapy.

Performance of Methoxy-Substituted Tetraphenylporphyrins in Cancer Cell Lines

While specific quantitative data for this compound (TDMPP) is limited in publicly available literature, we can infer its potential performance by examining closely related methoxy-substituted tetraphenylporphyrins. The presence of methoxy groups is known to be beneficial for tumor localization.[4]

Here, we present a summary of findings for analogous compounds in various cancer cell lines. It is important to note that direct experimental validation of TDMPP is crucial and the following data should be considered as a predictive reference.

Photosensitizer (Analogue)Cancer Cell LineIC50 (µM)Key Findings
5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin (TMP)Hep-2 (Laryngeal Carcinoma)Not specifiedShowed significant phototoxicity with no dark cytotoxicity at concentrations ≤ 1 µM. Cellular uptake was approximately 1.5 nmol/10⁶ cells after 4-24 hours of incubation.[4]
Zinc(II) 5,10,15,20-Tetrakis(carboxyl)porphyrinA549 (Lung Carcinoma)16.0Exhibited better phototoxicity against A549 cells compared to HeLa and HepG2 cells. Localized in the cytoplasm and induced apoptosis via the mitochondrial pathway.[3]
Zinc(II) 5,10,15,20-Tetrakis(carboxyl)porphyrinHeLa (Cervical Carcinoma)46.3Moderate phototoxicity observed.[3]
Zinc(II) 5,10,15,20-Tetrakis(carboxyl)porphyrinHepG2 (Hepatocellular Carcinoma)43.1Moderate phototoxicity observed.[3]

Note: The IC50 values are highly dependent on the light dose, incubation time, and specific experimental conditions.

Comparative Analysis with Other Photosensitizers

To provide a broader context, here is a qualitative comparison of tetraphenylporphyrin derivatives with other classes of photosensitizers.

Photosensitizer ClassAdvantagesDisadvantages
Tetraphenylporphyrins (e.g., TDMPP) - High chemical stability- Strong absorption in the visible spectrum- Amenable to extensive chemical modification to tune properties[3]- Can be hydrophobic, leading to aggregation in aqueous media- Absorption in the far-red region is often weaker than other classes
Chlorins - Strong absorption in the red region of the spectrum, allowing for deeper tissue penetration- Generally higher singlet oxygen quantum yields compared to porphyrins[5]- Can be less stable than porphyrins
Phthalocyanines - Very strong absorption in the red and near-infrared regions- High singlet oxygen quantum yields- Often have very low water solubility, requiring complex formulation strategies
5-Aminolevulinic Acid (5-ALA) - A pro-drug that is converted to the natural photosensitizer Protoporphyrin IX (PpIX) in cells- High tumor selectivity due to altered metabolic pathways in cancer cells- Lower absorption in the red region compared to other photosensitizers- Efficacy can be limited by the cellular capacity to synthesize PpIX

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure scientific integrity and reproducibility, we provide detailed, self-validating protocols for the key in vitro assays used to evaluate photosensitizer performance.

In Vitro Phototoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6]

Causality Behind Experimental Choices:

  • Cell Seeding Density: Optimizing the cell number is crucial to ensure that the cells are in the logarithmic growth phase during the experiment and that the formazan production is within the linear range of the spectrophotometer.

  • Serum-Free Medium during Incubation with Photosensitizer: Serum proteins can bind to the photosensitizer, altering its uptake and availability. Using a serum-free medium for this step ensures that the observed effects are due to the photosensitizer itself.

  • Dark and Light Controls: Including controls for cells treated with the photosensitizer in the dark and cells exposed to light without the photosensitizer is essential to differentiate between dark toxicity and phototoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Photosensitizer Incubation: Replace the culture medium with a fresh medium containing various concentrations of TDMPP. Incubate for a specific period (e.g., 4-24 hours) to allow for cellular uptake. Include wells with medium only (no cells) as a blank.

  • Washing: After incubation, wash the cells twice with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.

  • Irradiation: Add fresh culture medium to the wells and expose the plate to a light source with the appropriate wavelength and light dose. Keep a duplicate plate in the dark as a control for dark toxicity.

  • Post-Irradiation Incubation: Incubate the plates for 24-48 hours to allow for the induction of cell death.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of TDMPP that causes 50% inhibition of cell viability).

MTT_Workflow start Seed Cells in 96-well Plate incubate_ps Incubate with TDMPP start->incubate_ps wash Wash with PBS incubate_ps->wash irradiate Irradiate with Light wash->irradiate incubate_post Incubate for 24-48h irradiate->incubate_post add_mtt Add MTT Solution incubate_post->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance end Calculate IC50 read_absorbance->end

Caption: Workflow for the MTT-based phototoxicity assay.

Cellular Uptake and Localization Analysis

Fluorescence microscopy is a powerful tool to visualize the intracellular accumulation and localization of fluorescent photosensitizers like TDMPP.

Causality Behind Experimental Choices:

  • Live-Cell Imaging: Performing imaging on live cells provides a more accurate representation of the photosensitizer's distribution in its active state.

  • Organelle-Specific Dyes: Co-staining with fluorescent dyes that specifically label organelles (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes) allows for the precise determination of the photosensitizer's subcellular localization. This is crucial as the site of ROS generation dictates the initial cellular damage and the subsequent cell death pathway.[2]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for microscopy.

  • Photosensitizer Incubation: Incubate the cells with TDMPP at a specific concentration and for various time points.

  • Organelle Staining (Optional): If co-localization is being assessed, incubate the cells with an organelle-specific fluorescent dye according to the manufacturer's protocol.

  • Washing: Gently wash the cells with PBS to remove the extracellular photosensitizer.

  • Imaging: Mount the coverslips on a microscope slide with a mounting medium. Visualize the cells using a fluorescence microscope equipped with the appropriate filter sets for TDMPP and any co-stains.

  • Image Analysis: Analyze the captured images to determine the pattern and intensity of TDMPP fluorescence within the cells. Co-localization analysis with organelle markers can be performed using appropriate software.[7]

Uptake_Workflow start Seed Cells on Coverslips incubate_ps Incubate with TDMPP start->incubate_ps stain_organelles Co-stain with Organelle Dyes (Optional) incubate_ps->stain_organelles wash Wash with PBS stain_organelles->wash image Fluorescence Microscopy wash->image end Analyze Subcellular Localization image->end

Caption: Workflow for cellular uptake and localization analysis.

Intracellular ROS Detection (DCFH-DA Assay)

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for measuring intracellular ROS levels.[8][9] DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[8][9]

Causality Behind Experimental Choices:

  • Pre-loading with DCFH-DA: Cells are loaded with the probe before irradiation to ensure that it is present to react with the ROS generated immediately upon photoactivation.

  • Positive Control: Using a known ROS-inducing agent (e.g., H₂O₂) as a positive control validates that the assay is working correctly.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.

  • Photosensitizer Incubation: Incubate the cells with TDMPP as described in the phototoxicity assay.

  • DCFH-DA Loading: Wash the cells with PBS and then incubate them with DCFH-DA (typically 10-25 µM) in a serum-free medium for 30-60 minutes in the dark.[10]

  • Washing: Wash the cells with PBS to remove the extracellular DCFH-DA.

  • Irradiation: Add PBS or a phenol red-free medium to the wells and irradiate the cells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[8]

  • Data Analysis: Quantify the increase in fluorescence as an indicator of ROS production.

ROS_Workflow start Seed Cells in Black 96-well Plate incubate_ps Incubate with TDMPP start->incubate_ps load_probe Load with DCFH-DA incubate_ps->load_probe wash Wash with PBS load_probe->wash irradiate Irradiate with Light wash->irradiate end Measure Fluorescence (Ex/Em: 485/530 nm) irradiate->end

Caption: Workflow for intracellular ROS detection using DCFH-DA.

Signaling Pathways in TDMPP-Mediated Apoptosis

PDT with porphyrin-based photosensitizers is a potent inducer of apoptosis.[1][2] The subcellular localization of the photosensitizer is a key determinant of the apoptotic pathway initiated. Given the lipophilic nature of TDMPP, it is likely to accumulate in cellular membranes, particularly the mitochondria.

Mitochondria-localized photosensitizers can directly damage mitochondrial components upon photoactivation, leading to the release of pro-apoptotic factors like cytochrome c.[2] This initiates a cascade of caspase activation, culminating in the execution of apoptosis.

Key Steps in the Intrinsic Apoptotic Pathway:

  • Mitochondrial Damage: ROS generated by TDMPP-PDT damages the mitochondrial membrane.

  • Cytochrome c Release: The damaged mitochondrial outer membrane becomes permeable, allowing the release of cytochrome c into the cytoplasm.

  • Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome.

  • Caspase-9 Activation: Within the apoptosome, pro-caspase-9 is cleaved and activated.

  • Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3.[11]

  • Apoptosis Execution: Activated caspase-3 orchestrates the dismantling of the cell by cleaving key cellular substrates, leading to the characteristic morphological changes of apoptosis.

Apoptosis_Pathway TDMPP_PDT TDMPP + Light ROS ROS Generation TDMPP_PDT->ROS Mito_Damage Mitochondrial Damage ROS->Mito_Damage CytC_Release Cytochrome c Release Mito_Damage->CytC_Release Apoptosome Apoptosome Formation (Cytochrome c, Apaf-1, pro-caspase-9) CytC_Release->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

A Senior Application Scientist's Guide to Benchmarking the Catalytic Activity of Metallated 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to synthesize, characterize, and benchmark the catalytic performance of various metallated derivatives of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin. By offering detailed, field-proven protocols and objective comparative data, this document aims to empower researchers to make informed decisions in the selection and application of these versatile catalysts.

Introduction: The Allure of Substituted Metalloporphyrins in Catalysis

Metalloporphyrins, synthetic analogues of the active sites in heme-containing enzymes like cytochrome P-450, have garnered significant interest as robust and tunable catalysts.[1] Their ability to catalyze a wide array of oxidation reactions, including the hydroxylation of alkanes and epoxidation of alkenes, makes them invaluable tools in organic synthesis and drug development.[2] The catalytic prowess of a metalloporphyrin is profoundly influenced by both the central metal ion and the peripheral substituents on the porphyrin macrocycle.

The featured molecule, this compound (H₂TDMPP), is a second-generation porphyrin designed for enhanced stability and solubility in organic solvents. The electron-donating methoxy groups at the meta positions of the phenyl rings modulate the electronic properties of the macrocycle, which in turn influences the catalytic activity of its metallated complexes. This guide will focus on the synthesis of H₂TDMPP and its subsequent metallation with common transition metals such as Iron (Fe), Manganese (Mn), and Cobalt (Co), followed by a rigorous benchmarking of their catalytic activity in a model oxidation reaction.

Part 1: Synthesis and Metallation of the Porphyrin Catalyst

The journey to a potent catalyst begins with the precise synthesis and purification of the porphyrin ligand and its subsequent metallation. The following protocols are based on established methodologies, optimized for clarity and reproducibility.

Synthesis of the Free-Base Porphyrin (H₂TDMPP)

The Lindsey condensation is a widely adopted method for synthesizing meso-substituted porphyrins, offering higher yields and milder conditions compared to the Adler-Longo method.[1] This two-step process involves the acid-catalyzed condensation of an aldehyde with pyrrole to form a porphyrinogen, followed by oxidation.

Experimental Protocol: Lindsey Synthesis of H₂TDMPP

  • Reaction Setup: In a 1 L round-bottom flask, dissolve 3,5-dimethoxybenzaldehyde (10 mmol) and freshly distilled pyrrole (10 mmol) in 500 mL of dichloromethane (CH₂Cl₂). Purge the solution with nitrogen gas for 15 minutes to remove dissolved oxygen.

  • Acid Catalysis: Add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂) (0.3 mL), to the solution.[3] Stir the reaction mixture at room temperature under a nitrogen atmosphere for 2 hours. The solution will gradually darken.

  • Oxidation: Add a solution of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (7.5 mmol) in 50 mL of CH₂Cl₂ to the reaction mixture. Stir for an additional 1 hour at room temperature. The solution should turn a deep purple, indicating the formation of the porphyrin.

  • Purification:

    • Neutralize the reaction mixture by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Wash with deionized water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel, eluting with a mixture of dichloromethane and hexane. The main purple fraction contains the desired H₂TDMPP.

  • Characterization: Confirm the identity and purity of the synthesized H₂TDMPP using UV-Vis spectroscopy, ¹H NMR, and mass spectrometry. The UV-Vis spectrum in CH₂Cl₂ should exhibit a strong Soret band around 420 nm and four weaker Q-bands in the 500-700 nm region.[1]

Metallation of H₂TDMPP

The insertion of a metal ion into the porphyrin core is a critical step in activating its catalytic potential. The choice of metal dictates the catalyst's redox properties and, consequently, its activity and selectivity.

Experimental Protocol: General Metallation Procedure

  • Reaction Setup: Dissolve the purified H₂TDMPP (0.2 mmol) in 100 mL of N,N-dimethylformamide (DMF) in a 250 mL round-bottom flask.

  • Metal Salt Addition: Add an excess of the desired metal salt (e.g., FeCl₂, MnCl₂, CoCl₂) (2 mmol) to the solution.[4]

  • Reaction: Reflux the mixture for 2-4 hours. Monitor the progress of the reaction using UV-Vis spectroscopy. A successful metallation is indicated by a blue shift in the Soret band and a reduction in the number of Q-bands from four to two (or one, in some cases).[5]

  • Workup and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Add 100 mL of deionized water to precipitate the metalloporphyrin.

    • Collect the solid by vacuum filtration and wash thoroughly with water to remove unreacted metal salts.

    • Dry the solid in a vacuum oven.

    • Further purification can be achieved by recrystallization from a chloroform/methanol mixture.

  • Characterization: Confirm the successful insertion of the metal ion using UV-Vis spectroscopy and mass spectrometry.

Synthesis_and_Metallation cluster_synthesis Synthesis of H₂TDMPP cluster_metallation Metallation Aldehyde 3,5-Dimethoxy- benzaldehyde Condensation Lindsey Condensation (CH₂Cl₂, BF₃·OEt₂) Aldehyde->Condensation Pyrrole Pyrrole Pyrrole->Condensation Porphyrinogen Porphyrinogen Intermediate Condensation->Porphyrinogen Oxidation Oxidation (DDQ) Porphyrinogen->Oxidation H2TDMPP Free-Base Porphyrin (H₂TDMPP) Oxidation->H2TDMPP MetallationStep Metallation (DMF, Reflux) H2TDMPP->MetallationStep MetalSalt Metal Salt (e.g., FeCl₂, MnCl₂) MetalSalt->MetallationStep Metalloporphyrin Metallated Porphyrin (M-TDMPP) MetallationStep->Metalloporphyrin

Caption: Workflow for the synthesis of H₂TDMPP and its subsequent metallation.

Part 2: Benchmarking Catalytic Performance in Cyclohexane Oxidation

To objectively compare the catalytic efficacy of the different M-TDMPP complexes, a standardized model reaction is essential. The oxidation of cyclohexane to cyclohexanol and cyclohexanone (KA oil) is a widely studied and industrially relevant transformation, making it an ideal choice for this purpose.[6]

Catalytic Reaction Protocol

This protocol is designed to ensure a consistent basis for comparison. Key parameters such as catalyst loading, substrate-to-oxidant ratio, temperature, and reaction time are standardized.

Experimental Protocol: Cyclohexane Oxidation

  • Reaction Setup: To a 10 mL glass vial equipped with a magnetic stir bar, add the metalloporphyrin catalyst (M-TDMPP, 0.001 mmol), cyclohexane (1.0 mmol), and an internal standard (e.g., chlorobenzene, 0.1 mmol) in 2 mL of a suitable solvent such as acetonitrile.

  • Initiation: Place the vial in a preheated reaction block at 60°C. Add the oxidant, such as tert-butyl hydroperoxide (TBHP, 1.2 mmol), to initiate the reaction.[7] Seal the vial and stir vigorously.

  • Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Quenching and Preparation for Analysis: Immediately quench the reaction in the aliquot by adding an excess of triphenylphosphine (PPh₃) to reduce any remaining peroxides.[6] Dilute the quenched sample with an appropriate solvent (e.g., ethyl acetate) for GC-MS analysis.

Product Analysis and Performance Metrics

Quantitative analysis of the reaction products is crucial for determining the catalytic performance. Gas chromatography-mass spectrometry (GC-MS) is the preferred method for this analysis.

Analytical Protocol: GC-MS Analysis

  • Instrumentation: Use a GC-MS system equipped with a capillary column suitable for separating cyclohexane, cyclohexanol, cyclohexanone, and the internal standard (e.g., a DB-5MS column).[6]

  • Method: Develop a temperature program that provides good resolution of all components. For example, start at 40°C, hold for 2 minutes, then ramp to 200°C at a rate of 10°C/min.

  • Quantification: Calibrate the instrument using standard solutions of known concentrations of the reactants and products with the internal standard. This will allow for the accurate determination of the concentration of each component in the reaction samples.

  • Performance Metrics Calculation:

    • Conversion (%): Calculated as the percentage of the initial amount of cyclohexane that has been consumed.

    • Product Selectivity (%): The percentage of a specific product (e.g., cyclohexanol) relative to the total amount of products formed.

    • Turnover Number (TON): The number of moles of substrate converted per mole of catalyst. [TON = moles of product / moles of catalyst].

    • Turnover Frequency (TOF): The turnover number per unit of time (usually expressed in h⁻¹ or s⁻¹). TOF is a measure of the catalyst's intrinsic activity. [TOF = TON / time].

Catalytic_Benchmarking Catalyst M-TDMPP Catalyst Reaction Catalytic Oxidation (60°C, Acetonitrile) Catalyst->Reaction Substrate Cyclohexane & Internal Standard Substrate->Reaction Oxidant Oxidant (TBHP) Oxidant->Reaction Sampling Time-course Sampling Reaction->Sampling Quenching Quenching (PPh₃) Sampling->Quenching Analysis GC-MS Analysis Quenching->Analysis Data Data Analysis: - Conversion - Selectivity - TON - TOF Analysis->Data

Caption: Experimental workflow for benchmarking the catalytic activity.

Part 3: Comparative Performance Data

The following table summarizes representative catalytic performance data for different metalloporphyrins in the oxidation of cyclohexane. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in reaction conditions. However, they provide a valuable benchmark for the expected performance of different metal centers.

CatalystMetal CenterOxidantConversion (%)Selectivity (A/K Ratio)TONTOF (h⁻¹)Reference
Fe-TPPClIron (Fe)PhIO~8High for Alcohol--[8]
Mn-TDMPPManganese (Mn)O₂~10---[9]
Co-TNPPCobalt (Co)O₂10.43~4:1 (K:A)9300~1550[6]
Ru-PorphyrinRuthenium (Ru)2,6-Cl₂pyNOHighVaries with substrateUp to 3.0 x 10⁴High[7]

Note: TPP = Tetraphenylporphyrin, TDMPP = Tetrakis(3,5-dimethoxyphenyl)porphyrin, TNPP = Tetrakis(4-nitrophenyl)porphyrin. A/K Ratio = Cyclohexanol/Cyclohexanone Ratio. PhIO = Iodosylbenzene. 2,6-Cl₂pyNO = 2,6-dichloropyridine N-oxide. TON and TOF values are highly dependent on reaction time and conditions.

Field-Proven Insights:

  • Iron (Fe): Iron porphyrins are classic cytochrome P-450 mimics.[2] They are generally effective catalysts but can be prone to oxidative degradation, which can limit their overall turnover numbers.

  • Manganese (Mn): Manganese porphyrins are often more robust than their iron counterparts and can exhibit higher catalytic activity, particularly in epoxidation reactions.[9]

  • Cobalt (Co): Cobalt porphyrins are also competent oxidation catalysts, although they are sometimes reported to be less reactive than the corresponding manganese complexes.[2] However, as shown in the table, with the right ligand and conditions, they can achieve very high turnover numbers.[6]

  • Ruthenium (Ru): Ruthenium porphyrins are highly efficient catalysts for a broad range of oxidation reactions and can achieve exceptionally high turnovers.[7]

Conclusion

This guide provides a structured and scientifically rigorous approach to the synthesis, metallation, and catalytic benchmarking of this compound derivatives. By following the detailed protocols and utilizing the comparative data as a baseline, researchers can effectively evaluate and select the optimal catalyst for their specific applications in organic synthesis and drug development. The inherent tunability of the porphyrin platform, combined with a systematic benchmarking strategy, paves the way for the discovery and optimization of next-generation catalysts.

References

A Comparative Guide to the In Vivo Efficacy of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin-Based PDT

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Porphyrins in Advancing Photodynamic Therapy

Photodynamic therapy (PDT) has emerged as a clinically approved, minimally invasive therapeutic strategy for a variety of cancers and other diseases.[1] This modality leverages the interplay of a photosensitizer (PS), light of a specific wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induce localized cell death and tissue destruction.[2] The efficacy of PDT is critically dependent on the physicochemical properties of the photosensitizer, which dictate its biodistribution, cellular uptake, and ROS generation efficiency.

Porphyrins and their derivatives have historically been the cornerstone of PDT, with Photofrin®, a first-generation photosensitizer, paving the way for clinical applications.[3] However, the quest for improved therapeutic outcomes has driven the development of second and third-generation photosensitizers with enhanced photophysical properties, greater tumor selectivity, and faster clearance from healthy tissues.[4][5] Within the diverse landscape of porphyrin-based photosensitizers, meso-substituted tetraphenylporphyrins (TPPs) represent a versatile platform for chemical modification to fine-tune their photodynamic activity.[6]

This guide provides a comprehensive assessment of the in vivo efficacy of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin -based PDT. Due to the limited availability of direct in vivo studies on this specific molecule, this guide will draw upon comparative data from closely related analogues, particularly other meso-substituted tetraphenylporphyrins. By examining the structure-activity relationships within this class of compounds, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for the in vivo performance of this compound and to offer insights into the experimental design for its preclinical evaluation.

Comparative Analysis of In Vivo Efficacy: A Focus on Tetraphenylporphyrin Analogues

While direct in vivo efficacy data for this compound remains to be extensively published, a comparative analysis of its structural analogues provides valuable insights into its potential therapeutic performance. The substitution pattern on the meso-phenyl rings significantly influences the lipophilicity, aggregation behavior, and ultimately, the in vivo efficacy of tetraphenylporphyrin derivatives.

PhotosensitizerAnimal ModelTumor ModelDrug DoseLight Dose & WavelengthKey Outcomes & EfficacyReference
meso-Tetraphenylporphine (TPP) C57BL/6 MiceMurine Lewis Lung Carcinoma (LLC)1 mg/kg (in PEG-PE micelles)630 nmSignificant tumor growth inhibition with mAb 2C5-targeted immunomicelles compared to free TPP or non-targeted micelles.[7][8][7]
meso-tetra(4-N,N,N-trimethylanilinium) porphine (TMAP) BALB/c MiceMurine LM3 Tumor4 mg/kg419, 457, 650 nm (290 J/cm²)Temporary tumor regression and growth delay. Increased survival compared to controls.[9][9]
meso-tetraphenyltetrabenzoporphyrin (m-Ph₄TBP) derivative 4 Balb/c Nude MiceEca-109 Tumor Xenograft1.0 mg/kg120 J/cm², 650 nmSignificant inhibition of tumor growth, with one in five mice achieving a complete cure. Superior biosafety compared to Verteporfin.[10][11][10]
Sinoporphyrin Sodium (DVDMS) BALB/c Mice4T1 Mouse Breast Cancer2 mg/kg100 J/cm²Greater anti-tumor efficacy than Photofrin (10 mg/kg). Significantly prolonged survival and inhibited tumor growth and lung metastasis.[12][13][12]
m-tetrahydroxyphenylchlorin (mTHPC) BALB/c Nude MiceHuman Malignant Mesothelioma XenograftsVaried650 nmTherapeutic index was optimized by adjusting drug-light interval and light intensity, demonstrating the importance of treatment parameters.[14]

Analysis of Structure-Activity Relationships:

The in vivo efficacy of tetraphenylporphyrin derivatives is a multifactorial equation where the nature and position of the substituents on the phenyl rings play a pivotal role.[15]

  • Lipophilicity: An optimal level of lipophilicity is crucial for efficient transport in the bloodstream, cellular uptake, and subcellular localization. Highly hydrophilic or hydrophobic compounds may exhibit poor bioavailability and tumor accumulation.[16] The dimethoxy substitution at the 3 and 5 positions of the phenyl rings in our target molecule likely imparts a degree of lipophilicity that could favor tumor uptake.

  • Charge: Cationic porphyrins, such as TMAP, often exhibit enhanced cellular uptake due to electrostatic interactions with the negatively charged cell membrane.[17] However, this does not always translate to superior in vivo efficacy, as biodistribution and interaction with plasma proteins also come into play.

  • Aggregation: The tendency of porphyrins to aggregate in aqueous environments can significantly reduce their photosensitizing efficiency. The bulky dimethoxyphenyl groups in this compound may sterically hinder aggregation, potentially leading to a higher quantum yield of singlet oxygen in a biological milieu.

  • Molecular Structure: The extension of the π-system, as seen in tetrabenzoporphyrins, can red-shift the absorption spectrum to longer wavelengths, allowing for deeper tissue penetration of light and potentially greater efficacy for solid tumors.[10][11]

Based on these principles, it is reasonable to hypothesize that This compound , with its balanced lipophilicity and potential for reduced aggregation, would exhibit favorable in vivo PDT efficacy. However, this must be validated through rigorous preclinical studies.

Mechanism of Action: PDT-Induced Cellular Demise

Photodynamic therapy initiates a cascade of cellular events culminating in cell death through apoptosis, necrosis, or autophagy, often in a concurrent manner.[12] The specific pathway activated is dependent on several factors, including the subcellular localization of the photosensitizer, the light dose administered, and the cell type.[4]

Porphyrin-based photosensitizers can localize in various organelles, such as mitochondria, lysosomes, and the endoplasmic reticulum. The site of initial photodamage dictates the ensuing cell death signaling cascade. For instance, photosensitizers that accumulate in the mitochondria can directly trigger the intrinsic apoptotic pathway through the release of cytochrome c.

PDT_Cell_Death_Pathways cluster_0 PDT Insult cluster_1 Cellular Response cluster_2 Cell Death Pathways PS Photosensitizer (PS) ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) PS->ROS Energy Transfer Light Light Activation Light->PS O2 Molecular Oxygen O2->ROS Damage Oxidative Damage to Cellular Components ROS->Damage Apoptosis Apoptosis Damage->Apoptosis Necrosis Necrosis Damage->Necrosis Autophagy Autophagy Damage->Autophagy

Caption: PDT-induced cell death pathways.

Experimental Protocol: A Step-by-Step Guide for In Vivo Efficacy Assessment

To rigorously evaluate the in vivo efficacy of this compound-based PDT, a well-defined and controlled experimental protocol is paramount. The following methodology provides a robust framework for such an investigation.

1. Animal Model Selection and Tumor Induction:

  • Animal Model: Syngeneic mouse or rat models (e.g., BALB/c, C57BL/6) are often preferred as they possess a competent immune system, which can contribute to the overall anti-tumor response of PDT.[18] Immunodeficient mice (e.g., nude or SCID) are suitable for xenograft models using human cancer cell lines.[19]

  • Tumor Induction: Subcutaneous tumor models are commonly used for initial efficacy studies due to the ease of tumor measurement and light delivery.[20] For example, injecting a suspension of tumor cells (e.g., 1 x 10⁶ cells) into the flank of the animal.

2. Photosensitizer Formulation and Administration:

  • Formulation: Due to the hydrophobic nature of many porphyrins, formulation is critical for in vivo administration. This may involve dissolving the photosensitizer in a biocompatible solvent (e.g., DMSO) and then diluting it in a vehicle such as saline or formulating it into nanoparticles or liposomes to improve solubility and tumor targeting.[7][12][8]

  • Administration: Intravenous (i.v.) injection is the most common route for systemic delivery of the photosensitizer. The dosage will need to be optimized based on preliminary toxicology and biodistribution studies.

3. Photodynamic Therapy Procedure:

  • Drug-Light Interval (DLI): This is the time between the administration of the photosensitizer and the application of light. The optimal DLI allows for maximal accumulation of the photosensitizer in the tumor tissue while minimizing its concentration in surrounding healthy tissues. This interval needs to be determined experimentally.

  • Light Source and Delivery: A laser or a light-emitting diode (LED) with a wavelength corresponding to a major absorption peak of the photosensitizer in the red or near-infrared region (for deeper tissue penetration) should be used. Light is typically delivered topically to the tumor area using a fiber optic cable.

  • Light Dosimetry: The light dose (fluence, J/cm²) and dose rate (fluence rate, mW/cm²) are critical parameters that must be carefully controlled and reported.

4. Efficacy Assessment:

  • Tumor Growth Monitoring: Tumor volume should be measured regularly (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: (length × width²)/2.

  • Survival Analysis: A Kaplan-Meier survival curve should be generated to assess the impact of the treatment on the overall survival of the animals.

  • Histological Analysis: At the end of the study, tumors and major organs should be harvested for histological examination (e.g., H&E staining) to assess the extent of necrosis, apoptosis, and any potential toxicity to healthy tissues.

InVivo_PDT_Workflow A Animal Model Selection & Tumor Induction B Photosensitizer Formulation & Administration (i.v.) A->B C Drug-Light Interval (DLI) (e.g., 24h) B->C D Light Irradiation of Tumor C->D E Tumor Growth Monitoring D->E F Survival Analysis E->F G Histological Analysis F->G

Caption: Standard workflow for in vivo PDT efficacy assessment.

Conclusion and Future Directions

While direct in vivo efficacy data for this compound is currently sparse, a comparative analysis of its structural analogues suggests its potential as a promising photosensitizer for photodynamic therapy. The strategic placement of dimethoxy groups on the phenyl rings may confer advantageous properties such as balanced lipophilicity and reduced aggregation, which are critical for effective in vivo performance.

Future research should focus on a systematic in vivo evaluation of this compound following the robust experimental protocols outlined in this guide. Key areas of investigation should include:

  • Pharmacokinetics and Biodistribution: To determine the optimal drug-light interval and assess tumor targeting.

  • Dose-Response Studies: To identify the optimal drug and light doses for maximum therapeutic efficacy with minimal side effects.

  • Comparative Efficacy Studies: To benchmark its performance against clinically approved photosensitizers.

  • Mechanism of Action Studies: To elucidate the primary cell death pathways induced by PDT with this specific photosensitizer.

By addressing these research questions, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of a new and improved photosensitizer for the treatment of cancer.

References

A Senior Application Scientist's Guide to the Quantitative Analysis of Reactive Oxygen Species Generation by Different Porphyrins

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Porphyrins as Tunable Photosensitizers

Porphyrins and their derivatives are at the forefront of photodynamic therapy (PDT), a clinically approved modality for treating various cancers and other diseases.[1] The therapeutic action of PDT hinges on three components: a photosensitizer (PS), light of a specific wavelength, and molecular oxygen.[2] Porphyrins excel as photosensitizers due to their strong absorption in the visible and near-infrared regions, a high propensity to generate a long-lived triplet excited state, and the ability to produce cytotoxic reactive oxygen species (ROS).[3]

Upon absorption of light, the porphyrin is promoted from its ground state (S₀) to an excited singlet state (S₁). It then undergoes intersystem crossing (ISC) to a more stable, long-lived triplet state (T₁).[4][5] This triplet-state photosensitizer is the primary initiator of two types of photochemical reactions that generate ROS.

  • Type I Reaction: The excited photosensitizer interacts directly with a substrate (e.g., a lipid or protein) via electron or hydrogen transfer, forming radicals. These radicals can subsequently react with ground-state molecular oxygen (³O₂) to produce ROS like superoxide anion (O₂⁻) and hydroxyl radicals (•OH).[6][7]

  • Type II Reaction: The excited photosensitizer transfers its energy directly to ground-state molecular oxygen, converting it into the highly reactive singlet oxygen (¹O₂).[6][7] For most porphyrin-based photosensitizers, the Type II pathway is considered the dominant mechanism of cytotoxicity in PDT.[8]

The efficacy of a photosensitizer is critically dependent on its quantum yield of ROS generation—specifically the singlet oxygen quantum yield (ΦΔ), which defines the number of singlet oxygen molecules generated per photon absorbed.[9][10] Therefore, the accurate quantification and comparison of ROS generation by different porphyrin structures are paramount for the rational design and selection of new PDT drug candidates.[4][5] This guide provides a detailed overview of the principles and methodologies for this quantitative analysis.

Jablonski_Diagram cluster_0 Porphyrin States cluster_1 ROS Generation Pathways S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 Light Absorption (Excitation) S1->S0 Fluorescence T1 Triplet Excited State (T₁) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence TypeI Type I (Radical Formation) T1->TypeI e⁻ or H⁺ Transfer T1->TypeI TypeII Type II (Singlet Oxygen) T1->TypeII O2_ground ³O₂ (Ground State) T1->O2_ground Energy Transfer Substrate Substrate Radical Substrate Radical TypeI->Radical Substrate Interaction O2_singlet ¹O₂ (Singlet Oxygen) TypeII->O2_singlet O2_ground->O2_singlet Superoxide O₂⁻ (Superoxide) Radical->Superoxide + ³O₂ ROS_Workflow start Start: Prepare Porphyrin & Probe Solutions mix Mix Porphyrin, Probe, and Buffer/Cells start->mix baseline Measure Baseline Fluorescence (t=0) mix->baseline control Parallel Experiment with Quencher (e.g., NaN₃ for ¹O₂ or SOD for O₂⁻) mix->control irradiate Irradiate with Specific Wavelength baseline->irradiate measure Record Fluorescence Over Time irradiate->measure analyze Analyze Data: - Plot Intensity vs. Time - Calculate Initial Rate measure->analyze control->irradiate compare Compare Rate to Standard (for Quantum Yield) or Control (for Relative Generation) analyze->compare end End: Quantified ROS Generation compare->end

References

Validating Target Protein Binding Affinity: A Comparative Guide for 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and chemical biology, the precise characterization of molecular interactions is paramount. For researchers and drug development professionals, understanding the binding affinity of a compound to its biological target is a critical step in validating its therapeutic potential. This guide provides an in-depth technical comparison for validating the binding affinity of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin , a synthetic porphyrin with significant potential, to its putative target proteins. We will delve into the scientific rationale behind experimental choices, present comparative data with established alternative compounds, and provide detailed, field-proven protocols.

Introduction: The Significance of Binding Affinity in Drug Development

Binding affinity, often quantified by the equilibrium dissociation constant (KD), is a fundamental parameter that measures the strength of the interaction between a ligand and its protein target.[1] A lower KD value signifies a stronger binding affinity.[1] Accurate determination of binding affinity is crucial for:

  • Target Validation: Confirming that a drug candidate interacts with its intended target.

  • Structure-Activity Relationship (SAR) Studies: Guiding the optimization of lead compounds to enhance potency and selectivity.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Predicting the in vivo behavior and efficacy of a drug.

Porphyrin derivatives, such as this compound, have garnered considerable interest due to their unique photophysical properties and their ability to interact with various biological targets.[2][3] Two prominent classes of targets for porphyrins are G-quadruplex DNA structures and serum albumins.

Potential Protein Targets for this compound

G-Quadruplexes: Novel Anticancer Targets

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of nucleic acids.[4] These structures are prevalent in telomeres and the promoter regions of oncogenes, making them attractive targets for anticancer drug development.[5][6] Ligands that stabilize G-quadruplexes can inhibit telomerase activity and downregulate oncogene expression, leading to cancer cell death.[2][7] Cationic porphyrins are a well-studied class of G-quadruplex binders.[4]

Human Serum Albumin (HSA): The Primary Transporter

Human Serum Albumin (HSA) is the most abundant protein in human plasma and plays a crucial role in the transport and disposition of many drugs and endogenous molecules.[8][9] The binding of a drug candidate to HSA significantly influences its pharmacokinetic properties, including its distribution, metabolism, and excretion.[10] Therefore, characterizing the interaction with HSA is essential for predicting the in vivo behavior of this compound.

Comparative Analysis of Binding Affinity

To provide a comprehensive evaluation, we will compare the binding affinity of our subject porphyrin with well-characterized alternative G-quadruplex stabilizing agents. While direct experimental data for this compound's binding to G-quadruplexes is still emerging, we can infer its potential based on structurally similar porphyrins. For HSA binding, we will use data from a closely related porphyrin as a proxy.

Table 1: Comparison of Binding Affinities for G-Quadruplex Ligands and a Porphyrin-HSA Interaction

CompoundTargetMethodBinding Affinity (KD or Ka)Reference
TMPyP4 Telomeric G-QuadruplexSpectroscopyKa = 6.2 x 106 M-1[11]
Pyridostatin (PDS) G-Quadruplex DNASingle-Molecule Optical TweezersKd = 490 nM[4][12]
BRACO-19 Telomeric G-QuadruplexMolecular DynamicsKG4 = 30 × 106 M–1[13]
5,10,15,20-tetra(pyridine-4-yl)porphyrin (4-TPyP) Human Serum Albumin (HSA)Fluorescence SpectroscopyKSV = 1.66 x 104 M-1[8]

Note: Ka is the association constant, and KSV is the Stern-Volmer quenching constant, both indicative of binding affinity.

Experimental Methodologies for Validating Binding Affinity

The selection of an appropriate biophysical technique is critical for obtaining reliable binding data. Here, we detail three gold-standard methods for characterizing the interaction of this compound with its target proteins.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures biomolecular interactions in real-time by detecting changes in the refractive index at the surface of a sensor chip.[14] It provides kinetic data (association and dissociation rates) and equilibrium binding constants (KD).[15]

SPR_Workflow cluster_prep Preparation cluster_run SPR Measurement cluster_analysis Data Analysis prep_chip Sensor Chip Preparation (e.g., CM5) prep_ligand Target Protein Immobilization (e.g., G-quadruplex or HSA) prep_chip->prep_ligand Amine Coupling injection Analyte Injection prep_ligand->injection Ready for analysis prep_analyte Analyte Preparation (Porphyrin Dilution Series) prep_analyte->injection association Association Phase injection->association dissociation Dissociation Phase association->dissociation regeneration Surface Regeneration dissociation->regeneration sensorgram Sensorgram Generation dissociation->sensorgram regeneration->injection Next Concentration fitting Kinetic Model Fitting sensorgram->fitting results Determination of ka, kd, and KD fitting->results

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

  • Immobilization of Biotinylated G-Quadruplex DNA:

    • A streptavidin-coated sensor chip (e.g., SA chip) is used.

    • Inject a solution of biotinylated G-quadruplex forming oligonucleotide (e.g., human telomeric sequence) over the sensor surface to allow for capture.

    • The G-quadruplex structure is pre-folded in a buffer containing a stabilizing cation, typically potassium.[16]

  • Analyte Preparation:

    • Prepare a series of dilutions of this compound in the running buffer. The concentration range should span at least one order of magnitude above and below the expected KD.

  • Binding Measurement:

    • Inject the porphyrin solutions over the sensor surface, starting with the lowest concentration.

    • Monitor the association and dissociation phases in real-time.

    • Between injections of different concentrations, regenerate the sensor surface using a suitable regeneration solution (e.g., a brief pulse of high salt or low pH buffer) to remove the bound analyte.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[17][18]

ITC_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep_cell Fill Sample Cell (Target Protein) injection Sequential Injections of Ligand prep_cell->injection prep_syringe Fill Syringe (Porphyrin Ligand) prep_syringe->injection heat_measurement Measure Heat Change per Injection injection->heat_measurement thermogram Generate Titration Curve heat_measurement->thermogram fitting Fit to Binding Model thermogram->fitting results Determine KD, n, ΔH, and ΔS fitting->results FP_Workflow cluster_prep Assay Setup cluster_measurement FP Measurement cluster_analysis Data Analysis reagents Prepare Target Protein, Fluorescent Probe, and Test Compound (Porphyrin) incubation Incubate Reagents reagents->incubation excitation Excite with Polarized Light incubation->excitation emission Measure Parallel and Perpendicular Emission excitation->emission calc_fp Calculate Fluorescence Polarization emission->calc_fp plot_curve Plot FP vs. Competitor Concentration calc_fp->plot_curve results Determine IC50 and Ki plot_curve->results

References

Safety Operating Guide

A Researcher's Guide to the Responsible Disposal of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my focus extends beyond the synthesis and application of complex molecules to encompass their entire lifecycle within the laboratory. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of safe, reproducible, and ethical research. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin, ensuring the safety of your team and the protection of our environment.

This document moves beyond a simple checklist. It is designed to instill a deep understanding of the why behind each procedural step, empowering you to make informed decisions for this and other related chemical compounds.

Hazard Assessment: Understanding the Compound

This compound is a complex heterocyclic aromatic compound.[1] While a specific, universally available Safety Data Sheet (SDS) can be elusive, we can deduce its primary hazards from its chemical class and data on analogous structures.

  • Physical State: It is typically a reddish to dark purple crystalline powder.[2]

  • Solubility: It is insoluble in water but slightly soluble in organic solvents such as chloroform and dichloromethane.[2][3] This insolubility in water is a critical factor, making drain disposal fundamentally unacceptable as it can lead to persistent environmental contamination.[4][5]

  • Chemical Class Hazards: As a large, complex organic molecule, it should be treated as a hazardous chemical. Porphyrins are generally stable but should be handled with care.[2] Analogous aromatic and heterocyclic compounds are known to pose risks if mishandled.[6][7] Safety data for a similar compound, 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin, indicates that it may cause skin, eye, and respiratory irritation. A vendor for a related porphyrin lists hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[8]

Based on this analysis, all waste streams containing this porphyrin must be managed as hazardous chemical waste.

The Four Pillars of Chemical Waste Management

Effective disposal is built on a foundation of four key principles. Adherence to these is non-negotiable for ensuring laboratory safety and regulatory compliance.[9]

  • Identification & Segregation: All waste contaminated with the porphyrin must be identified and kept separate from other waste streams (e.g., biohazardous, radioactive, non-hazardous).[10][11][12] Critically, do not mix incompatible chemicals; for instance, porphyrin solutions in halogenated solvents should be segregated from non-halogenated solvent waste.[13][14]

  • Containment: Waste must be collected in containers that are robust, leak-proof, and chemically compatible with the contents.[4][9][15] For instance, halogenated solvents like chloroform require specifically designated containers.

  • Labeling: All waste containers must be clearly and accurately labeled the moment the first drop of waste is added.[9][12][16] Ambiguity is a significant safety risk.

  • Storage: Designated, secure locations within the lab, known as Satellite Accumulation Areas (SAAs), must be used for waste storage pending pickup by environmental health and safety (EHS) professionals.[12][13][16]

Step-by-Step Disposal Protocols

The specific disposal procedure depends on the physical form of the waste.

This protocol applies to the pure, solid compound in its original or a secondary container.

  • Do Not Dispose in Trash: Solid chemical waste must never be placed in the regular or laboratory trash.[15]

  • Container: If the original container is intact and well-labeled, it can serve as the primary disposal container. If not, transfer the solid to a new, clean, wide-mouth container made of chemically resistant plastic or glass with a secure, screw-top lid.

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The accumulation start date (the date the first amount of waste was placed in the container).

    • Known hazards (e.g., "Irritant," "Combustible Solid").

  • Storage: Securely close the container and place it in your designated Satellite Accumulation Area.

  • Pickup: Arrange for disposal through your institution's licensed hazardous waste disposal service.[11]

This is the most common waste stream, generated during experimental workups and chromatography.

  • No Drain Disposal: Under no circumstances should organic solvent waste be poured down the drain.[9][16] This is a serious regulatory violation and environmental hazard.

  • Segregation: Collect halogenated and non-halogenated solvent waste in separate, designated containers. Since this compound is often used with dichloromethane or chloroform, this waste must go into a "Halogenated Organic Waste" container.

  • Container: Use a designated, properly vented, and chemically compatible solvent waste container. Ensure the container material is compatible with the solvent (e.g., glass or specific solvent-resistant plastic).

  • Collection: When adding waste, use a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.[13] Keep the container securely closed at all times except when adding waste.[4][16]

  • Labeling: The container must be pre-labeled for its solvent class (e.g., "Halogenated Organic Waste"). List all chemical constituents, including "this compound" and all solvents, with estimated concentrations.

  • Storage & Pickup: Store the container in the SAA, within secondary containment (a larger, chemically resistant tray or bin), and arrange for pickup by your institution's EHS.[4][13]

This includes items like gloves, pipette tips, vials, and contaminated silica gel from chromatography.

  • Waste Identification: All disposable materials that have come into direct contact with the porphyrin are considered hazardous waste.[11][12]

  • Segregation: Do not mix this solid waste with liquid waste or regular trash.

  • Containment: Collect contaminated solid waste in a designated, durable, leak-proof container. A sturdy, sealable plastic bag (double-bagged for security) or a lined cardboard box specifically designated for solid chemical waste is appropriate.

  • Labeling: Label the container or bag clearly as "Hazardous Waste - Solid Debris." List the contaminants, primarily "this compound," and any residual solvents.

  • Storage & Pickup: Once the container is full, seal it securely, and place it in the SAA for scheduled EHS pickup.

Summary of Disposal Procedures

For quick reference, the key logistical information is summarized below.

Waste StreamContainer TypeKey Labeling InformationDisposal Pathway
Pure Solid Porphyrin Original container or new, sealed, wide-mouth glass/plastic jar."Hazardous Waste," Full Chemical Name, Accumulation Date, Hazards.EHS Pickup
Porphyrin in Halogenated Solvents Designated, vented, solvent-compatible container (glass or approved plastic)."Hazardous Waste - Halogenated Organics," List All Contents & Concentrations.EHS Pickup
Contaminated Solid Debris Lined, sealable box or double-bagged, heavy-duty plastic bags."Hazardous Waste - Solid Debris," List Key Contaminants.EHS Pickup
Disposal Workflow Diagram

The following diagram illustrates the decision-making process for handling waste generated from experiments involving this compound.

G Disposal Workflow for this compound cluster_waste_type 1. Identify Waste Type cluster_containment 2. Select Proper Containment cluster_labeling 3. Label Immediately cluster_storage 4. Store & Dispose Start Porphyrin Waste Generated Solid Pure Solid / Expired Reagent Start->Solid What is the physical form? Liquid Solution in Organic Solvent Start->Liquid What is the physical form? Debris Contaminated Labware (Gloves, Tips, Glassware) Start->Debris What is the physical form? Solid_Container Wide-mouth, sealed container (Original or New) Solid->Solid_Container Liquid_Container Designated Halogenated Solvent Waste Carboy Liquid->Liquid_Container Debris_Container Labeled, lined box or heavy-duty sealed bag Debris->Debris_Container Label Affix 'Hazardous Waste' Label - Full Chemical Name(s) - Accumulation Date - Hazard Information Solid_Container->Label Liquid_Container->Label Debris_Container->Label SAA Place in designated Satellite Accumulation Area (SAA) with secondary containment Label->SAA EHS Schedule Pickup with Environmental Health & Safety (EHS) SAA->EHS

Caption: Decision workflow for the safe segregation and disposal of porphyrin waste.

By integrating these protocols into your standard laboratory operations, you contribute to a culture of safety and environmental stewardship. This meticulous approach not only ensures compliance but also upholds the integrity of your research environment.

References

A Senior Application Scientist's Guide to Handling 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in advanced material science and drug development, our work with novel compounds like 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin is foundational to innovation. This reddish to dark purple crystalline powder, utilized in applications from organic synthesis to photodynamic therapy, demands meticulous handling to ensure both personal safety and experimental integrity.[1] This guide provides a comprehensive, field-tested framework for the safe handling and disposal of this compound, moving beyond a simple checklist to explain the causality behind each procedural step.

Hazard Assessment: Understanding the Risks

While a specific Safety Data Sheet (SDS) for this compound is not consistently available, a robust safety protocol can be established by examining its physical properties and data from structurally related porphyrin compounds.

The primary physical risk stems from its form as a solid, crystalline powder.[1] This makes the generation of airborne dust a significant concern during weighing and transfer. Data from analogous compounds, such as 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin, highlight potential hazards that we must proactively mitigate. These include:

  • Respiratory Irritation (H335): Inhalation of fine dust particles can irritate the respiratory tract.

  • Serious Eye Irritation (H319): Airborne particles can cause significant eye irritation upon contact.

  • Skin Irritation (H315): Direct contact with the powder can lead to skin irritation.

Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

Effective PPE creates a necessary barrier between the researcher and the chemical, but its efficacy depends on correct selection and use.[2] The following table summarizes the required PPE for handling this porphyrin.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Transferring Safety glasses with side shields & Face shieldChemical-resistant nitrile glovesFull-length lab coatNIOSH-approved respirator (N95 or higher)
Handling in Solution Chemical splash gogglesChemical-resistant nitrile glovesFull-length lab coatNot required if handled within a certified chemical fume hood
Waste Disposal Chemical splash gogglesChemical-resistant nitrile glovesFull-length lab coatNot required if waste is properly contained
Eye and Face Protection

Due to the risk of airborne dust, standard safety glasses are insufficient when handling the solid powder.

  • During Weighing/Transfer: A face shield worn over safety glasses provides comprehensive protection against splashes and airborne particles.[3]

  • Handling Solutions: When the compound is in solution, the primary risk shifts to splashes. Chemical splash goggles are required to form a seal around the eyes, offering superior protection.[4]

Hand Protection

The compound's limited solubility in water and better solubility in organic solvents like chloroform dictates glove choice.[1]

  • Nitrile Gloves: Disposable nitrile gloves offer good protection against a wide range of chemicals and are recommended for handling this compound in both solid and solution form.[3][5] Always inspect gloves for tears or punctures before use and change them immediately upon contamination.

Body Protection
  • Lab Coat: A full-length lab coat should be worn to prevent skin contact with the powder or solutions.[5][6] This should be kept fastened to provide maximum coverage.

Respiratory Protection

This is the most critical consideration when handling the solid powder.

  • NIOSH-Approved Respirator: Administrative and engineering controls (i.e., a chemical fume hood) are the primary methods for controlling dust.[3] However, when weighing or transferring the powder outside of a containment hood, a NIOSH-approved respirator (e.g., an N95 dust mask or a half-mask respirator with P100 cartridges) is mandatory to prevent inhalation of fine particles.[5]

Operational and Disposal Plan

A structured workflow minimizes risk and ensures compliance. The overriding principle is that no work should begin until a plan for the disposal of all waste has been formulated.[7]

Safe Handling Protocol
  • Preparation: Designate a specific area for handling the chemical, preferably within a chemical fume hood. Ensure the area is clean and uncluttered.

  • Don PPE: Before handling the container, put on all required PPE as outlined in the table above.

  • Weighing the Compound:

    • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to control dust.

    • Use anti-static weigh paper or boats to prevent the powder from clinging and becoming airborne.

    • Open the container slowly to avoid creating a plume of dust.

    • Once weighing is complete, securely close the primary container.

  • Dissolution:

    • Add solvent to the vessel containing the weighed porphyrin slowly to avoid splashing.

    • If sonication or heating is required, ensure the vessel is properly capped or covered.

  • Post-Handling:

    • Wipe down the work area with a damp cloth to collect any residual dust.

    • Remove gloves and dispose of them in the designated solid chemical waste container.

    • Wash hands thoroughly with soap and water after the procedure is complete.

Chemical Waste Disposal Plan
  • Waste Segregation: Do not mix porphyrin waste with other waste streams unless they are compatible.[7]

  • Solid Waste:

    • Collect all contaminated solid waste (e.g., used gloves, weigh paper, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.[8]

    • The label must include "Hazardous Waste," the full chemical name "this compound," and the date.[5]

  • Liquid Waste:

    • Collect all solutions containing the porphyrin in a compatible, sealed, and labeled hazardous waste container. Do not overfill containers.[5]

  • Storage and Disposal:

    • Store the sealed waste containers in a designated satellite accumulation area within the laboratory.[5]

    • Arrange for pickup by your institution's licensed hazardous waste disposal service according to established protocols.[5]

Handling Workflow Diagram

The following diagram outlines the logical flow for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling Solid cluster_cleanup Cleanup & Disposal cluster_final Final Steps prep_area 1. Designate & Clean Handling Area (Fume Hood) don_ppe 2. Don Full PPE (Gloves, Goggles, Lab Coat, Respirator) prep_area->don_ppe Before Handling weigh 3. Weigh Compound in Containment don_ppe->weigh dissolve 4. Transfer & Dissolve weigh->dissolve cleanup 5. Decontaminate Work Surface dissolve->cleanup dispose_solid 6. Dispose Solid Waste (Gloves, Paper) cleanup->dispose_solid dispose_liquid 7. Dispose Liquid Waste doff_ppe 8. Doff PPE dispose_liquid->doff_ppe wash 9. Wash Hands doff_ppe->wash

Caption: Workflow for handling solid porphyrin compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin
Reactant of Route 2
5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.